5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid
Description
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Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)15-9-4-5-10-8(6-9)7-11(16-10)12(17)18/h4-7,16H,1-3H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNXRJKQZFKDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138730-81-1 | |
| Record name | 5-{[(tert-butoxy)carbonyl]amino}-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical characteristics of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid
Foreword: Understanding a Critical Synthetic Building Block
This compound is a key intermediate in contemporary medicinal chemistry. Its bifunctional nature, featuring a protected amine and a carboxylic acid on the versatile indole scaffold, makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel therapeutics such as kinase inhibitors and antiviral agents.[1][2][3][4] The indole-2-carboxylic acid moiety itself is a recognized scaffold for developing potent inhibitors of targets like HIV-1 integrase.[2][4] This guide provides a detailed examination of the essential physicochemical properties of this compound, offering researchers and drug development professionals the technical insights required for its effective application in synthesis, formulation, and biological screening.
Molecular Identity and Core Properties
The structure combines the aromatic indole core with a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group and a polar, acidic carboxylic acid function. This unique combination governs its reactivity, solubility, and interaction with biological systems.[1]
| Property | Value | Source |
| IUPAC Name | 5-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylic acid | |
| CAS Number | 138730-81-1 | [5] |
| Molecular Formula | C₁₄H₁₆N₂O₄ | [5] |
| Molecular Weight | 276.29 g/mol |
Solubility Profile: A pH-Dependent Characteristic
Scientific Rationale: Aqueous solubility is a critical parameter in drug development, influencing everything from reaction conditions in aqueous media to bioavailability and formulation strategies. For an ionizable molecule like this compound, solubility is intrinsically linked to pH due to the presence of the carboxylic acid group.
The carboxylic acid moiety (pKa ~4-5) is deprotonated at physiological pH, forming a more soluble carboxylate salt.[1] Conversely, in acidic media (pH < 4), the compound exists predominantly in its less soluble, neutral form. The bulky, non-polar Boc group contributes to the compound's overall low solubility in neutral aqueous solutions. Understanding this pH-dependency is crucial for designing purification protocols (e.g., acid-base extraction) and for solubilizing the compound for biological assays.
Experimental Protocol: Equilibrium Shake-Flask Solubility Determination
This protocol determines the thermodynamic solubility of the compound at a specific pH and temperature.
-
Buffer Preparation: Prepare a series of buffers at desired pH values (e.g., pH 2.0, 5.0, 7.4) using standard phosphate or citrate buffer systems.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in a glass vial.
-
Scientist's Insight: "Excess" is key to ensuring saturation. A good starting point is 5-10 mg/mL, or until a visible solid residue persists.
-
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.
-
Scientist's Insight: This extended period ensures the system reaches thermodynamic equilibrium. Shorter times may only yield kinetic solubility, which can be misleadingly high.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately dilute it with a suitable mobile phase to prevent precipitation.
-
Scientist's Insight: Avoid disturbing the solid pellet. Filtering the supernatant through a 0.22 µm syringe filter is also recommended, but be cautious of potential compound adsorption to the filter material.
-
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared from a stock solution of the compound in an organic solvent (e.g., DMSO or Methanol).
Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Testing.
Acidity and Lipophilicity (pKa & LogP)
Scientific Rationale: The ionization state (governed by pKa) and lipophilicity (measured as LogP) are foundational parameters that dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
-
pKa (Acid Dissociation Constant): This compound has two potential acidic protons: the carboxylic acid O-H and the indole N-H.
-
Carboxylic Acid: Expected pKa is in the range of 4-5, typical for aromatic carboxylic acids.[6] This is the primary determinant of its pH-dependent solubility.
-
Indole N-H: The pKa of the indole N-H is much higher, typically around 17, meaning it does not dissociate under physiological conditions.
-
-
LogP (Octanol-Water Partition Coefficient): This value measures the compound's distribution between an oily (octanol) and an aqueous phase, indicating its lipophilicity. The bulky tert-butyl group significantly increases lipophilicity compared to the parent 5-amino-1H-indole-2-carboxylic acid. A higher LogP generally correlates with better membrane permeability, but excessively high values can lead to poor aqueous solubility and non-specific binding.
| Parameter | Predicted Value | Significance |
| pKa (Carboxylic Acid) | ~4.5 | Governs solubility and charge state in physiological environments. |
| Calculated LogP | ~2.5 - 3.5 | Balanced lipophilicity, suggesting potential for membrane permeability. |
Diagram of pH-Dependent Species
Caption: Equilibrium between protonated and deprotonated forms.
Chemical Stability: The Labile Boc Group
Scientific Rationale: Understanding a compound's stability is paramount for defining storage conditions, compatible reaction solvents, and potential degradation pathways. While the indole core is relatively robust, the tert-butoxycarbonyl (Boc) group, especially when attached to an indole nitrogen, is known for its lability.
The Boc group is designed to be removed under acidic conditions (e.g., trifluoroacetic acid).[7][8] However, Boc groups on indoles are significantly less stable than on aliphatic amines and can be cleaved under surprisingly mild conditions.[9] Reports indicate that heating in the presence of a weak base like carbonate or even warming a solution to 40°C during rotary evaporation can cause partial or complete deprotection.[9] This heightened sensitivity is due to the electronic nature of the indole ring, where the nitrogen's lone pair is delocalized into the aromatic system, weakening the N-C bond of the carbamate.[9]
Key Considerations:
-
Storage: Store the compound in a cool, dry place, ideally at 2-8°C.[10]
-
Reaction Conditions: Avoid prolonged heating, especially under basic or even mildly acidic conditions, if retention of the Boc group is desired.
-
Purification: Use caution during workup and purification steps. Concentration at elevated temperatures should be minimized.
Spectroscopic Profile
A comprehensive spectroscopic analysis is essential for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Boc Group: A characteristic sharp singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.5 ppm .
-
Indole Aromatic Protons: A series of multiplets and doublets between δ 6.8 and 8.0 ppm are expected, corresponding to the protons on the indole ring.[1]
-
Carboxylic Acid Proton (O-H): A very broad singlet, often far downfield (δ > 11 ppm ), which is exchangeable with D₂O.
-
Amine Proton (N-H): A singlet in the aromatic region, also exchangeable with D₂O.
-
-
¹³C NMR:
-
Boc Group: Two distinct signals are expected: one for the quaternary carbon at ~δ 80-85 ppm and one for the three equivalent methyl carbons at ~δ 27-32 ppm .[1]
-
Carbonyl Carbons: The carboxylic acid carbonyl will appear downfield around ~δ 170 ppm , while the carbamate carbonyl will be in the ~δ 150-155 ppm region.
-
Indole Carbons: A series of signals in the aromatic region (~δ 100-140 ppm ).
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear signatures for the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹ .[11][12]
-
N-H Stretch (Amine & Indole): A moderate, sharp peak around 3300-3400 cm⁻¹ .
-
C=O Stretch (Carbonyls): Two distinct, strong absorption bands are expected. The carboxylic acid C=O stretch appears around 1690-1720 cm⁻¹ , while the carbamate C=O stretch appears at a slightly higher frequency, typically 1720-1740 cm⁻¹ .
-
C-O Stretch (Carboxylic Acid & Carbamate): Strong bands in the 1210-1320 cm⁻¹ region.[11]
Mass Spectrometry (MS)
-
Molecular Ion (M+H)⁺: For ESI+, the expected peak would be at m/z 277.12.
-
Key Fragmentation: The most characteristic fragmentation pathway is the loss of the tert-butyl group or the entire Boc group.
-
Loss of tert-butyl cation (-57 Da): A fragment corresponding to [M - C₄H₉]⁺.
-
Loss of isobutylene (-56 Da): A common rearrangement pathway for Boc groups.
-
Loss of CO₂ (-44 Da): Decarboxylation from the carboxylic acid group.
-
Loss of the entire Boc group (-101 Da): Cleavage to yield the 5-amino-1H-indole-2-carboxylic acid fragment. This is often a prominent peak.[13]
-
References
-
Reddit user discussion on Boc-indole stability. (2024). r/OrganicChemistry. [Link]
-
Al-dujaili, L. J., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PubMed Central. [Link]
-
Scilit. (n.d.). Synthesis of Indole-2-Carboxylic Acid Esters. [Link]
-
Al-dujaili, L. J., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PubMed Central. [Link]
-
Chembase.cn. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 5-Amino-1H-indole-2-carboxylic acid. [Link]
-
Lead Sciences. (n.d.). 5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid. [Link]
-
van der Veken, P., et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
-
ResearchGate. (n.d.). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
-
University of Colorado Boulder. (n.d.). IR: carboxylic acids. [Link]
-
ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]
-
PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
-
PubMed. (n.d.). I. Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles. [Link]
-
ScienceDirect. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
University of California, Davis. (n.d.). Approximate pKa chart of the functional groups. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. I. Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS 138730-81-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. 5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid - Lead Sciences [lead-sciences.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid: A Cornerstone Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of a Versatile Indole Scaffold
In the landscape of contemporary medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a structural motif consistently found in molecules exhibiting potent and diverse biological activities. Within this esteemed class of compounds, 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid has emerged as a pivotal building block for the synthesis of novel therapeutic agents. Its strategic functionalization—a carboxylic acid at the 2-position and a Boc-protected amine at the 5-position—offers chemists a versatile platform for constructing complex molecular architectures. This guide provides an in-depth technical overview of this key intermediate, from its fundamental properties and synthesis to its application in the development of next-generation therapeutics, particularly in oncology and infectious diseases. The tert-butoxycarbonyl (Boc) protecting group is instrumental, allowing for selective reactions at other positions before its clean, acid-labile removal to unmask the 5-amino group for further derivatization.[1] This inherent chemical orthogonality is a cornerstone of its utility in multi-step synthetic campaigns.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including solvent selection, reaction condition optimization, and purification strategies.
| Property | Value | Source |
| CAS Number | 138730-81-1 | [2][3] |
| Molecular Formula | C14H16N2O4 | [2] |
| Molecular Weight | 276.29 g/mol | |
| Purity | Typically ≥95% | |
| Storage | 2-8 °C | |
| SMILES | CC(OC(NC1=CC2=C(NC(C(O)=O)=C2)C=C1)=O)(C)C | [2] |
Synthesis of the Core Scaffold: A Strategic Approach
The synthesis of this compound is a multi-step process that leverages established indole synthetic methodologies. A common and logical pathway begins with the protection of a precursor, 5-amino-1H-indole-2-carboxylic acid. The Boc group is introduced to shield the nucleophilic amino group, preventing it from interfering with subsequent reactions and enabling its selective deprotection at a later stage.
A plausible synthetic route involves the protection of the commercially available 5-amino-1H-indole-2-carboxylic acid. This transformation is typically achieved by reacting the starting material with di-tert-butyl dicarbonate (Boc)2O in the presence of a suitable base.
Caption: Synthetic workflow for the Boc protection of 5-amino-1H-indole-2-carboxylic acid.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules. The carboxylic acid moiety serves as a handle for amide bond formation, a common linkage in many pharmaceutical compounds.
Antitubercular and Anticancer Agents
Research has demonstrated that indole-2-carboxamides are a promising class of compounds with dual antitubercular and antineoplastic activities.[4] The core structure of this compound is an ideal starting point for generating libraries of such compounds. For instance, the carboxylic acid can be coupled with various amines to produce a diverse set of amides. Subsequently, the Boc group can be removed to allow for further functionalization of the 5-amino group, leading to the creation of novel chemical entities with enhanced potency and selectivity.[4]
A notable application involves the synthesis of novel indole-2-carboxamide analogues for the growth inhibition of Mycobacterium tuberculosis and pediatric brain tumor cells.[4] In these synthetic schemes, the indole-2-carboxylic acid core is coupled with different amine-containing fragments, often using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[4][5]
Caption: General workflow for the utilization of the title compound in drug discovery.
Experimental Protocol: Amide Coupling Reaction
The following is a representative protocol for the coupling of this compound with a primary amine, a foundational step in the synthesis of many indole-2-carboxamide libraries.
Objective: To synthesize an N-substituted-5-(tert-butoxycarbonylamino)-1H-indole-2-carboxamide.
Materials:
-
This compound
-
Primary amine of choice (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole hydrate (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent and Reagents: Dissolve the starting material in anhydrous DMF. To this solution, add HOBt (1.2 eq.) and the primary amine (1.1 eq.).
-
Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir for 10 minutes at room temperature.
-
Coupling Agent Addition: Add EDC·HCl (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-5-(tert-butoxycarbonylamino)-1H-indole-2-carboxamide.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.
Conclusion
This compound is a testament to the power of strategic molecular design. Its pre-installed and protected functionalities make it an invaluable tool for medicinal chemists, streamlining the synthesis of complex indole derivatives with therapeutic potential. As research into novel anticancer, antitubercular, and other therapeutic agents continues, the demand for such versatile and well-designed building blocks will undoubtedly grow, solidifying the central role of this compound in the future of drug discovery.
References
-
Appchem. This compound | 138730-81-1 | C14H16N2O4. Available from: [Link]
-
National Institutes of Health. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC. Available from: [Link]
-
Scilit. Synthesis of Indole-2-Carboxylic Acid Esters. Available from: [Link]
-
National Institutes of Health. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC - PubMed Central. Available from: [Link]
-
MDPI. Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Available from: [Link]
-
Autech Industry Co.,Limited. This compound | CAS 138730-81-1. Available from: [Link]
-
The Journal of Organic Chemistry. Synthesis of a Series of Diaminoindoles. Available from: [Link]
-
National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]
-
Royal Society of Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]
-
PubChem. 2-((tert-butoxy)carbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid. Available from: [Link]
-
MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link]
-
RSC Medicinal Chemistry. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Available from: [Link]
-
mzCloud. Indole 2 carboxylic acid. Available from: [Link]
-
National Institutes of Health. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC - PubMed Central. Available from: [Link]
-
PubMed. Synthesis of tricyclic indole-2-carboxylic [correction of caboxylic] acids as potent NMDA-glycine antagonists. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. appchemical.com [appchemical.com]
- 3. This compound | CAS 138730-81-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Structure Elucidation of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid
Preamble: The Strategic Importance of Structural Verification
In the landscape of modern drug discovery and development, 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid represents a pivotal molecular scaffold. Its intrinsic structure, featuring a versatile indole core, a reactive carboxylic acid handle at the 2-position, and a strategically placed Boc-protected amine at the 5-position, renders it a valuable intermediate for the synthesis of complex pharmaceutical agents, including kinase inhibitors and serotonin receptor modulators.[1] The absolute certainty of its molecular structure is not merely an academic exercise; it is the bedrock upon which all subsequent synthetic manipulations and biological evaluations are built. An error in structural assignment can lead to the catastrophic loss of time, resources, and intellectual capital.
This guide provides an in-depth, multi-technique approach to the definitive structure elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices. Each analytical step is presented as part of a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness.
Figure 1: A conceptual workflow for the multi-technique structure elucidation process, demonstrating how orthogonal analytical methods converge to provide unambiguous structural confirmation.
Mass Spectrometry: Confirming the Molecular Blueprint
Expertise & Experience (The "Why"): Mass spectrometry (MS) is the foundational step in any structure elucidation workflow. Its primary purpose is to provide an exact molecular weight, which in turn confirms the molecular formula. For a novel or synthesized compound, this technique offers the first piece of tangible evidence that the desired atomic composition has been achieved. High-resolution mass spectrometry (HRMS) is particularly crucial as it can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence.[2][3]
Trustworthiness (The Protocol):
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution is then infused directly or injected via an LC system.
-
Acquisition Mode: ESI can be run in either positive or negative ion mode. For this molecule, both are viable.
-
Positive Mode [M+H]⁺: The indole nitrogen or the amide can be protonated.
-
Negative Mode [M-H]⁻: The carboxylic acid is readily deprotonated.
-
-
Analysis: Acquire a full scan spectrum to determine the mass of the molecular ion. Subsequently, perform tandem MS (MS/MS) on the isolated parent ion to induce fragmentation, which provides clues about the molecule's substructures.[2][4]
Authoritative Grounding & Data Interpretation: The molecular formula for this compound is C₁₄H₁₆N₂O₄, with a monoisotopic mass of 276.1110 Da.[5]
| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Interpretation |
| [M+H]⁺ | 277.1183 | e.g., 277.1181 | Protonated parent molecule. Confirms the molecular weight. |
| [M-H]⁻ | 275.1037 | e.g., 275.1039 | Deprotonated parent molecule. Confirms the molecular weight. |
| [M-C₄H₈+H]⁺ | 221.0764 | e.g., 221.0762 | Loss of isobutylene (56 Da) from the Boc group, a hallmark fragmentation. |
| [M-Boc+H]⁺ | 177.0658 | e.g., 177.0657 | Loss of the entire tert-butoxycarbonyl group (100 Da). |
| [M-COOH]⁻ | 231.1188 | e.g., 231.1186 | Decarboxylation (loss of 45 Da) from the deprotonated parent ion. |
The observation of the parent ion within a narrow mass tolerance (typically <5 ppm) of the calculated value provides strong evidence for the elemental composition. The characteristic loss of fragments corresponding to the Boc group is a self-validating feature of the proposed structure.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience (The "Why"): IR spectroscopy is a rapid and non-destructive technique that excels at identifying the presence of specific functional groups. It acts as a qualitative checklist, confirming that the key chemical bonds expected in the molecule are indeed present. For this compound, we expect to see clear evidence of the carboxylic acid, the N-H bonds of the indole and the amide, and the two distinct carbonyl groups.
Trustworthiness (The Protocol):
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.
Authoritative Grounding & Data Interpretation: The IR spectrum provides a distinct "fingerprint" of the molecule's functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3400 - 3300 | N-H Stretch | Indole N-H, Amide N-H | One or two sharp to moderately broad peaks.[6][7] |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid | A very broad, strong absorption, often obscuring the C-H stretches.[8] |
| ~1710 | C=O Stretch | Carboxylic Acid Carbonyl | Strong, sharp peak. Conjugation with the indole ring may shift it slightly.[8] |
| ~1690 | C=O Stretch | Carbamate (Boc) Carbonyl | Strong, sharp peak, distinct from the acid carbonyl.[9][10] |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp peaks of varying intensity.[7] |
The simultaneous observation of the extremely broad O-H stretch and two distinct carbonyl peaks is a powerful confirmation of the presence of both the carboxylic acid and the Boc-protecting group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton
Expertise & Experience (The "Why"): NMR spectroscopy is the most powerful and definitive technique for elucidating the precise structure of an organic molecule in solution. While MS confirms the formula and IR identifies functional groups, NMR establishes the exact connectivity of the atoms, revealing the carbon-hydrogen framework and the relative positions of substituents. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous and self-consistent structural proof.[11][12][13]
Trustworthiness (The Protocol):
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it solubilizes the compound well and its exchangeable proton signals (N-H, O-H) are readily observed.[11]
-
Experiments:
-
¹H NMR: Quantitative information on all protons.
-
¹³C NMR: Information on all unique carbon environments.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically over 2-3 bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon (¹J-coupling).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over multiple bonds (²J, ³J), which is key for connecting molecular fragments.[14][15]
-
Authoritative Grounding & Data Interpretation:
¹H NMR Spectrum (Expected Data in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 - 13.0 | broad s | 1H | COOH | Highly deshielded acidic proton, characteristic of a carboxylic acid.[8] |
| ~11.8 | s | 1H | Indole N1-H | Deshielded indole N-H proton.[16] |
| ~9.3 | s | 1H | Amide N-H (Boc) | Amide proton, typically a sharp singlet. |
| ~7.8 | d | 1H | H-4 | Aromatic proton ortho to the electron-donating NHBoc group, often a singlet or narrow doublet. |
| ~7.4 | d | 1H | H-7 | Aromatic proton on the benzene ring. |
| ~7.1 | s | 1H | H-3 | Proton on the pyrrole ring of the indole. |
| ~6.9 | dd | 1H | H-6 | Aromatic proton ortho and meta to other protons. |
| 1.48 | s | 9H | -C(CH₃)₃ (Boc) | Large singlet representing the nine equivalent protons of the tert-butyl group, a definitive signature. |
¹³C NMR Spectrum (Expected Data in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163 | C OOH | Carboxylic acid carbonyl carbon.[17] |
| ~153 | NC O (Boc) | Carbamate carbonyl carbon. |
| ~138 - 120 | Indole C4-C7a | Aromatic carbons of the indole ring system. |
| ~132 | Indole C5 | Carbon bearing the NHBoc group, shifted downfield. |
| ~103 | Indole C3 | Pyrrole ring carbon. |
| ~79 | -C (CH₃)₃ (Boc) | Quaternary carbon of the Boc group. |
| ~28 | -C(C H₃)₃ (Boc) | Methyl carbons of the Boc group, a highly characteristic upfield signal.[18] |
2D NMR: Connecting the Pieces
While 1D NMR provides the list of parts, 2D NMR provides the assembly instructions.
-
COSY: Will show correlations between adjacent aromatic protons H-6 and H-7, confirming their connectivity.
-
HSQC: Will unambiguously link every proton signal (except exchangeable ones) to its corresponding carbon signal in the ¹³C spectrum.
-
HMBC: This is the ultimate tool for confirming the global structure. Key expected correlations are illustrated below.
Figure 2: Diagram showing critical Heteronuclear Multiple Bond Correlation (HMBC) connections. The correlation from the Boc protons to the C5 carbon of the indole ring, and from the H-3 proton to the carboxylic acid carbon (C2), definitively establishes the substitution pattern.
X-ray Crystallography: The Unimpeachable Arbiter
Expertise & Experience (The "Why"): In cases where absolute stereochemistry or complex solid-state packing is of interest, or when NMR data is ambiguous, single-crystal X-ray crystallography provides the ultimate structural proof.[19][20] It generates a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.[21][22]
Trustworthiness (The Protocol):
-
Crystal Growth: A suitable single crystal must be grown, typically by slow evaporation of a saturated solution, solvent layering, or vapor diffusion. This can be a challenging and time-consuming step.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.[6]
-
Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and the structure is refined to a final model.[22]
Authoritative Grounding & Data Interpretation: The output is a definitive 3D structure. For this compound, the crystallographic data would be expected to confirm:
-
The planarity of the bicyclic indole core.
-
The precise connectivity of all atoms as determined by NMR.
-
Intermolecular hydrogen bonding networks, likely involving the carboxylic acid forming dimers and the N-H groups acting as donors.[6][21]
Conclusion: A Symphony of Corroborating Evidence
The structure elucidation of this compound is not reliant on a single technique but on the convergence of evidence from multiple, orthogonal analytical methods.
-
Mass Spectrometry confirms the correct elemental formula (C₁₄H₁₆N₂O₄).
-
IR Spectroscopy verifies the presence of all key functional groups (N-H, O-H, C=O).
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC) pieces together the atomic framework, definitively establishing the connectivity and substitution pattern.
-
X-ray Crystallography , if performed, provides the final, unambiguous 3D structure.
This systematic, self-validating approach ensures the highest level of scientific rigor, providing the unshakeable structural foundation required for the advancement of research and development programs that utilize this critical molecular building block.
References
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). Marine Drugs. [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. [Link]
-
Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. (2023). Analytical Chemistry. [Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). Metabolites. [Link]
-
Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. (2021). Journal of Agricultural and Food Chemistry. [Link]
-
Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega. [Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. [Link]
-
X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. (N/A). ResearchGate. [Link]
-
Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. (2021). ACS Omega. [Link]
-
Synthesis, X-ray powder diffraction and DFT-D studies of indole-based compounds. (N/A). ResearchGate. [Link]
-
X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015). Molecules. [Link]
-
Indole Alkaloids from the Leaves of Nauclea officinalis. (2016). SciSpace. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (N/A). MDPI. [Link]
-
NMR dataset for indole alkaloids isolated from Brucea javanica extract. (2023). Mendeley Data. [Link]
-
Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. (2024). MDPI. [Link]
-
SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). (N/A). CSIR-NIO. [Link]
-
FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples. (2021). ResearchGate. [Link]
-
Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. (N/A). PubMed Central. [Link]
-
5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid. (N/A). Lead Sciences. [Link]
-
1-(Tert-butoxycarbonyl)indole. (N/A). PubChem. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (N/A). MDPI. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. [Link]
-
FT-IR spectrum of control indole. (N/A). ResearchGate. [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (N/A). MDPI. [Link]
-
13C NMR Chemical Shifts. (N/A). University of Wisconsin-Madison. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]
-
Indole: structure elucidation. (N/A). CUTM Courseware. [Link]
-
Carboxylic Acid Structure and Chemistry: Part 2. (N/A). Auburn University. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. appchemical.com [appchemical.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. N-BOC ANILINE(3422-01-3) IR Spectrum [m.chemicalbook.com]
- 11. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. NMR dataset for indole alkaloids isolated from Brucea javanica extract - Mendeley Data [data.mendeley.com]
- 15. mdpi.com [mdpi.com]
- 16. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]
- 17. Indole-2-carboxylic acid(1477-50-5) 13C NMR [m.chemicalbook.com]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 5-Amino-1H-indole-2-carboxylic Acid: A Cornerstone for Modern Drug Discovery
This guide provides an in-depth exploration of the synthetic pathways leading to 5-amino-1H-indole-2-carboxylic acid, a pivotal precursor in medicinal chemistry. The indole scaffold is a privileged structure, and this particular derivative serves as a versatile metal-binding platform, crucial for the development of novel therapeutics, most notably HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2][3] The core of its inhibitory mechanism lies in the ability of the indole nitrogen and the carboxylate oxygen to chelate the two Mg²⁺ ions within the active site of HIV-1 integrase, thereby halting viral replication.[1][2] Our focus will be on robust, reproducible, and scalable synthetic strategies, elucidating the rationale behind methodological choices and providing detailed protocols for key transformations.
Strategic Overview: The Nitro-Indole Approach
The most established and reliable synthetic routes to 5-amino-1H-indole-2-carboxylic acid employ a multi-step sequence that strategically introduces a nitro group at the C-5 position of the indole ring.[1] This nitro moiety serves as a stable and readily available precursor—a masked form—of the desired amino group. The overarching synthetic workflow can be logically dissected into two primary phases:
-
Construction of the 5-Nitroindole Scaffold: Formation of the core indole ring system bearing the C-5 nitro group and the C-2 carboxylic acid (or its ester equivalent).
-
Reductive Transformation: The critical conversion of the 5-nitro group to the 5-amino functionality to yield the final target molecule.
This approach offers excellent regiochemical control and utilizes commercially available starting materials, making it a preferred strategy in both academic and industrial settings.
Part I: Synthesis of the 5-Nitro-1H-indole-2-carboxylic Acid Scaffold
The construction of the indole nucleus is the foundational stage of the synthesis. While numerous named reactions exist for indole synthesis, the Fischer and Reissert syntheses are particularly well-suited for preparing the required 5-nitro-2-carboxy-substituted pattern.
Method A: The Fischer Indole Synthesis
Discovered in 1883 by Emil Fischer, this reaction remains one of the most reliable and versatile methods for indole synthesis.[4] The core transformation involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, which cyclizes to form the indole ring.[5]
Causality: For our target, the logical precursors are 4-nitrophenylhydrazine and a pyruvic acid derivative (like ethyl pyruvate). The 4-nitro group on the phenylhydrazine directly translates to the desired 5-nitro substitution on the final indole product, offering perfect regiocontrol. The pyruvate provides the necessary carbon backbone for the C-2 and C-3 positions, with the ester group at C-2 becoming the target carboxylic acid functionality.
Experimental Protocol: Synthesis of Ethyl 5-Nitro-1H-indole-2-carboxylate [6]
This protocol describes the formation of the ethyl ester, a common intermediate that is often easier to purify via chromatography than the corresponding carboxylic acid.
-
Step 1: Hydrazone Formation:
-
Dissolve p-nitrophenylhydrazine hydrochloride in an appropriate aqueous or alcoholic solvent.
-
Separately, prepare a solution of ethyl pyruvate in ethanol.
-
Slowly add the ethyl pyruvate solution to the p-nitrophenylhydrazine solution with stirring. The reaction is typically conducted at temperatures ranging from 20 °C to 60 °C for 20-60 minutes.
-
The resulting hydrazone often precipitates from the solution and can be collected by filtration. This intermediate is typically used in the next step without extensive purification.
-
-
Step 2: Fischer Cyclization:
-
Add the crude ethyl pyruvate-4-nitrophenylhydrazone to a suitable solvent such as benzene or toluene.
-
Introduce a strong acid catalyst. Polyphosphoric acid (PPA) is highly effective for this cyclization.
-
Heat the reaction mixture to 85 °C - 115 °C for 20-60 minutes, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction and carefully quench by pouring it over ice water.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with a sodium bicarbonate solution to neutralize excess acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl 5-nitro-1H-indole-2-carboxylate.
-
-
Step 3: Purification & Hydrolysis (Optional):
-
The crude ester can be purified by column chromatography on silica gel.
-
If the carboxylic acid is the desired intermediate, the ester is then subjected to alkaline hydrolysis (e.g., using NaOH in an ethanol/water mixture), followed by acidification with HCl to precipitate the 5-nitro-1H-indole-2-carboxylic acid.[6]
-
Method B: The Reissert Indole Synthesis
The Reissert synthesis provides an alternative route, starting from an ortho-nitrotoluene derivative.[7] The key steps are the condensation with diethyl oxalate in the presence of a strong base (like potassium ethoxide) to form an o-nitrophenylpyruvate intermediate, followed by reductive cyclization.[7][8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Strategic Role of the Boc Protecting Group in Indole Synthesis
Abstract
The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active molecules.[1] However, the inherent reactivity of the indole N-H proton presents a significant challenge, often leading to undesired side reactions and complicating synthetic pathways. The tert-butyloxycarbonyl (Boc) group has emerged as an exceptionally versatile and powerful tool for the temporary protection of the indole nitrogen. This guide provides an in-depth analysis of the strategic application of the Boc protecting group, moving beyond its simple masking function to explore its profound influence on the reactivity and functionalization of the indole scaffold. We will dissect the mechanisms of protection and deprotection, elucidate its role in modulating electrophilic aromatic substitution, and detail its critical function as a directed metalation group for achieving regioselective C2-functionalization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full potential of the Boc group in complex indole synthesis.
The Indole N-H Challenge: Why Protection is Essential
The indole nitrogen's lone pair of electrons is integral to the aromaticity of the pyrrole ring, making the indole system electron-rich and highly reactive towards electrophiles, typically at the C3 position.[2][3] However, the N-H proton itself possesses moderate acidity (pKa ≈ 17) and can be readily deprotonated by bases. This dual nature creates several synthetic hurdles:
-
Ambident Nucleophilicity: The indolide anion, formed upon deprotonation, can react with electrophiles at either the nitrogen or the C3 position, leading to mixtures of products.
-
Undesired Reactivity: The N-H proton can interfere with numerous reagents, including organometallics, hydrides, and acylating agents, necessitating the use of excess reagents or leading to unwanted side reactions.
-
Polymerization: Under strongly acidic conditions, the unprotected indole nucleus is prone to polymerization.[4]
Strategic protection of the indole nitrogen circumvents these issues, rendering the heterocycle inert to a range of conditions and allowing for clean, predictable transformations elsewhere on the molecule. The tert-butyloxycarbonyl (Boc) group is arguably the most common choice for this purpose in non-peptide chemistry.[5]
The Boc Group: Installation and Cleavage
The utility of any protecting group lies in its ease of installation and selective removal under conditions that leave the rest of the molecule intact. The Boc group excels in both regards.
N-Boc Protection: Mechanism and Protocol
The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base.[6] The reaction proceeds via nucleophilic attack of the amine on a carbonyl carbon of the Boc anhydride.
Caption: Mechanism of N-Boc Protection of an Amine.
While bases like triethylamine can be used, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) significantly accelerates the reaction. DMAP acts as a superior nucleophilic catalyst, reacting with Boc₂O to form a highly reactive N-Boc-pyridinium species, which is then readily attacked by the indole nitrogen.[7][8]
Experimental Protocol 1: General N-Boc Protection of Indole
-
Preparation: To a solution of indole (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM, or MeCN) under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Addition: Add di-tert-butyl dicarbonate (1.2 eq) portion-wise or as a solution in the reaction solvent. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl (to remove bases), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure N-Boc indole.
N-Boc Deprotection: A Matter of Controlled Lability
A key advantage of the Boc group is its stability to bases, nucleophiles, and reductive conditions (like catalytic hydrogenation), making it orthogonal to many other protecting groups such as Fmoc and Cbz.[6][9] It is, however, readily cleaved under acidic conditions.[10]
The deprotection mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutene and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to liberate the free amine and carbon dioxide.[10]
Caption: Acid-catalyzed Deprotection of N-Boc Group.
Data Presentation 1: Comparison of N-Boc Deprotection Conditions
| Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 1 - 18 h | High | [11] |
| Hydrochloric Acid (HCl) | Dioxane / Methanol | RT | 2 - 16 h | High | [11] |
| Sodium Methoxide (NaOMe) | Methanol (MeOH) | RT | < 3 h | 85 - 98 | [12][13] |
| Oxalyl Chloride | Methanol (MeOH) | RT | 1 - 4 h | up to 90 | [14] |
| Thermal (No Reagent) | TFE / MeOH | 230 - 240 | 30 - 45 min | ~90 | [15] |
Note: Yields are substrate-dependent. RT = Room Temperature.
Experimental Protocol 2: Acid-Mediated N-Boc Deprotection
-
Preparation: Dissolve the N-Boc protected indole (1.0 eq) in a suitable solvent such as Dichloromethane (DCM). For acid-sensitive substrates, including a scavenger like triethylsilane or anisole (3-5 eq) is critical to trap the generated tert-butyl cation and prevent side reactions.[9]
-
Addition: Cool the solution to 0 °C in an ice bath. Add Trifluoroacetic Acid (TFA) (5-10 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases. Extract the product with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified as necessary.
Core Directive: Modulating the Reactivity of the Indole Ring
The primary strategic value of the Boc group extends far beyond simple protection. Its electron-withdrawing nature fundamentally alters the electronic properties of the indole ring, providing chemists with a molecular switch to control its reactivity and regioselectivity.
Impact on Electrophilic Aromatic Substitution (EAS)
Unprotected indole is highly nucleophilic and undergoes EAS almost exclusively at the C3 position.[4][16] The introduction of the N-Boc group, a carbamate, significantly withdraws electron density from the pyrrole ring. This has two major consequences:
-
Decreased Reactivity: N-Boc indoles are less nucleophilic and therefore less reactive towards electrophiles compared to their unprotected counterparts. This can be a disadvantage, sometimes leading to lower yields or requiring harsher reaction conditions.[1]
-
Altered Regioselectivity: While C3 substitution often still predominates, the deactivation of the pyrrole ring can, in certain cases, allow for substitution to occur at other positions, including on the benzene ring, depending on the electrophile and reaction conditions.
Caption: Effect of N-Boc on Electrophilic Aromatic Substitution.
Enabling C2-Functionalization via Directed ortho-Metalation (DoM)
Perhaps the most powerful and transformative role of the Boc group in indole synthesis is its function as a Directed Metalation Group (DMG) .[17] The intrinsic acidity of indole's C-H bonds favors deprotonation at C2. However, without a directing group, reactions with organolithium reagents can be unselective. The Boc group provides a perfect solution.
The carbonyl oxygen of the Boc group acts as a Lewis basic site that coordinates to the Lewis acidic lithium of an organolithium base (e.g., s-BuLi or t-BuLi).[18] This coordination brings the base into close proximity to the C2 proton, leading to clean, highly regioselective deprotonation to form a 2-lithioindole species. This potent nucleophile can then be trapped with a wide variety of electrophiles, providing a robust and general route to C2-substituted indoles—a class of compounds difficult to access via classical EAS.[19]
Caption: Workflow for C2-Functionalization via Directed ortho-Metalation.
Experimental Protocol 3: N-Boc-Indole C2-Lithiation and Iodination
-
Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve N-Boc-indole (1.0 eq) in anhydrous THF. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add sec-butyllithium (s-BuLi) (1.2 eq, as a solution in cyclohexanes) dropwise via syringe, keeping the internal temperature below -70 °C. The solution may change color, indicating the formation of the anion. Stir at -78 °C for 1-2 hours.
-
Electrophilic Quench: In a separate flask, prepare a solution of the electrophile, for example, iodine (I₂) (1.5 eq) in anhydrous THF. Add this solution dropwise to the lithiated indole solution at -78 °C.
-
Reaction & Workup: Stir the reaction at -78 °C for an additional hour, then allow it to warm slowly to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated sodium thiosulfate solution (to remove excess iodine) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield N-Boc-2-iodoindole.
Conclusion: A Strategic Imperative in Modern Synthesis
The tert-butyloxycarbonyl group is far more than a simple placeholder in indole chemistry. Its adoption represents a strategic decision that grants the synthetic chemist unparalleled control over the reactivity of one of chemistry's most important heterocycles. By temporarily converting the indole amine into a carbamate, the Boc group not only prevents unwanted N-H reactivity but also serves as a powerful electronic and steric control element.
Its ability to deactivate the pyrrole ring towards electrophilic attack and, most importantly, to direct metalation specifically to the C2 position, has unlocked synthetic pathways that were previously impractical or inaccessible.[19] This has had a profound impact on drug discovery and the synthesis of complex natural products, where precise, late-stage functionalization is often key to success.[20][21] Mastering the strategic application of the Boc group is, therefore, an indispensable skill for any scientist working at the forefront of organic synthesis.
References
-
K. Ravinder, A. Vijender Reddy, K. Chinni Mahesh, M. Narasimhulu, & Y. Venkateswarlu. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link][12][13]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Bozechemicals. [Link][5]
-
Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link][7]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link][15]
-
Protheragen. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link][20]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link][22]
-
Springer Nature. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SpringerLink. [Link][14]
-
RSC Publishing. (2001). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications. [Link]
-
ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. [Link][23]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link][8]
-
National Institutes of Health. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. PMC. [Link][1]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][25]
-
ResearchGate. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
-
MDPI. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules. [Link][26]
-
Pearson. The electrophilic aromatic substitution reaction rate for indole... [Link][2]
-
PubMed Central. (2022). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. European Journal of Medicinal Chemistry. [Link][21]
-
ResearchGate. The synthesis of indolylboronic acids by means of ortho-metalation. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Protecting Groups: A Focus on Boc-Protection in Chemical Synthesis. [Link]
-
Baran Lab - Scripps Research. Directed Metalation: A Survival Guide. [Link][18]
-
National Institutes of Health. (2012). Electrophilic Aromatic Substitution of a BN Indole. PMC. [Link]
-
ResearchGate. Reaction with Boc protection of indole nitrogen (a) and the two... [Link]
-
Henry Rzepa's Blog. (2013). Understanding the electrophilic aromatic substitution of indole. [Link][16]
-
ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. [Link]
-
Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. [Link][3]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link][10]
-
Química Organica.org. Electrophilic substitution at the indole. [Link][4]
Sources
- 1. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The electrophilic aromatic substitution reaction rate for indole ... | Study Prep in Pearson+ [pearson.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Electrophilic substitution at the indole [quimicaorganica.org]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 17. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 18. baranlab.org [baranlab.org]
- 19. researchgate.net [researchgate.net]
- 20. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 21. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 25. Boc-Protected Amino Groups [organic-chemistry.org]
- 26. mdpi.com [mdpi.com]
solubility of 5-(Boc-amino)-1H-indole-2-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 5-(Boc-amino)-1H-indole-2-carboxylic Acid in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
5-(Boc-amino)-1H-indole-2-carboxylic acid is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex therapeutic agents. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective application in drug discovery and development, influencing reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of 5-(Boc-amino)-1H-indole-2-carboxylic acid, grounded in established principles of physical organic chemistry and supported by data from analogous structures. We will delve into the theoretical underpinnings of its solubility, present a qualitative solubility summary, and provide a detailed experimental protocol for its empirical determination.
Introduction: The Significance of 5-(Boc-amino)-1H-indole-2-carboxylic Acid in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific functionalization at the 2 and 5 positions of the indole ring in 5-(Boc-amino)-1H-indole-2-carboxylic acid offers versatile handles for molecular elaboration. The carboxylic acid at the 2-position provides a key site for amide bond formation, a cornerstone of peptide and small molecule synthesis.[1][2] The Boc-protected amine at the 5-position allows for controlled deprotection and subsequent derivatization, enabling the exploration of structure-activity relationships.[3]
The solubility of this intermediate is a critical parameter that dictates its utility in a laboratory and process chemistry setting. Poor solubility can lead to challenges in achieving desired reaction concentrations, complicates purification by chromatography or crystallization, and can ultimately hinder the development of a viable synthetic route. Therefore, a predictive understanding and a reliable method for determining its solubility are essential for researchers and drug development professionals.
Physicochemical Properties and Predicted Solubility Profile
The solubility of 5-(Boc-amino)-1H-indole-2-carboxylic acid is governed by the interplay of its distinct functional groups: the indole ring system, the carboxylic acid, the Boc-protected amine, and the overall molecular architecture.
-
Indole Ring: The indole nucleus itself is a bicyclic aromatic system with moderate polarity.
-
Carboxylic Acid: The carboxylic acid moiety is a polar, hydrogen-bond-donating and -accepting group, which can contribute to solubility in polar protic solvents.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is a bulky, non-polar (lipophilic) group.[3] This group significantly increases the hydrocarbon character of the molecule, which can enhance solubility in less polar organic solvents while potentially decreasing solubility in highly polar or aqueous media.
-
Amine Group: The presence of the amino group, even when protected, can participate in hydrogen bonding as an acceptor.
The overall solubility of the molecule is a balance between these competing factors. The presence of both hydrogen-bond-donating (carboxylic acid) and -accepting groups, along with the lipophilic Boc group, suggests that the compound will exhibit a nuanced solubility profile across a range of organic solvents.
Qualitative Solubility Table
| Solvent | Dielectric Constant (Approx.) | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Soluble | Strong hydrogen bond acceptor, capable of solvating both the carboxylic acid and the Boc-amino group.[6] |
| N,N-Dimethylformamide (DMF) | 37 | Polar Aprotic | Soluble | Similar to DMSO, a strong hydrogen bond acceptor. Amino acid esters are often soluble in DMF.[5] |
| Methanol (MeOH) | 33 | Polar Protic | Sparingly Soluble to Soluble | Can act as both a hydrogen bond donor and acceptor, interacting with the carboxylic acid. The Boc group may limit high solubility. |
| Ethanol (EtOH) | 24 | Polar Protic | Sparingly Soluble | Similar to methanol but less polar. The larger non-polar character of the solvent may better accommodate the Boc group. |
| Acetonitrile (MeCN) | 37 | Polar Aprotic | Sparingly Soluble | Less effective at solvating the carboxylic acid compared to DMSO or DMF. |
| Dichloromethane (DCM) | 9 | Non-polar | Sparingly Soluble to Insoluble | Limited ability to form strong interactions with the polar functional groups of the molecule. |
| Hexanes | 2 | Non-polar | Insoluble | Primarily London dispersion forces, insufficient to overcome the intermolecular forces of the solute. |
Disclaimer: The predicted solubilities are for guidance and should be confirmed experimentally.
Factors Influencing Solubility: A Deeper Dive
The solubility of an organic compound is a thermodynamic equilibrium between the solid state and the solution. Several factors can influence this equilibrium for 5-(Boc-amino)-1H-indole-2-carboxylic acid:
-
Solvent Polarity: As indicated in the table above, a solvent's ability to engage in dipole-dipole interactions and hydrogen bonding is crucial. Polar aprotic solvents like DMSO and DMF are often excellent choices for dissolving complex, multi-functional molecules.
-
Temperature: For most solid solutes, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice forces.
-
pH: The presence of the carboxylic acid and the potential for deprotection of the Boc-amino group under acidic or basic conditions means that the pH of the medium can significantly impact solubility. In aqueous systems, adjusting the pH to form the carboxylate salt would dramatically increase aqueous solubility.
-
Crystalline Form (Polymorphism): The solid-state packing of the molecule can affect its solubility. Different crystalline forms (polymorphs) can have different lattice energies, leading to variations in their solubility.
Experimental Determination of Solubility
A definitive understanding of the solubility of 5-(Boc-amino)-1H-indole-2-carboxylic acid requires empirical measurement. The "gold standard" for determining thermodynamic solubility is the shake-flask method .
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Protocol: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of 5-(Boc-amino)-1H-indole-2-carboxylic acid to a series of vials, each containing a known volume of the selected organic solvent (e.g., 1 mL). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid.
-
Filtration: Filter the suspension through a chemically inert filter (e.g., PTFE). Care must be taken to avoid adsorption of the solute onto the filter membrane.
-
-
-
Quantification:
-
Carefully remove a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for quantification.
-
-
Calculation:
-
Calculate the solubility in the original solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-(Boc-amino)-1H-indole-2-carboxylic acid was not found, the safety precautions for structurally related compounds should be followed.[8][9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area. Avoid creating dust.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
5-(Boc-amino)-1H-indole-2-carboxylic acid is a valuable synthetic intermediate with a predicted solubility profile that favors polar aprotic solvents such as DMSO and DMF. Its solubility in other organic solvents is expected to be moderate to low, influenced by the interplay of its polar functional groups and the non-polar Boc protecting group. The in-depth understanding of these solubility characteristics, supplemented by empirical determination using methods like the shake-flask protocol, is essential for optimizing its use in the synthesis of novel drug candidates. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively handle and utilize this important chemical entity.
References
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Vertex AI Search.
- A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchGate. (2019).
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
- Solubility of Organic Compounds. (2023). University of Calgary.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- Solubilities of Amino Acids in Different Mixed Solvents. (1986). Indian Journal of Chemistry.
- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
- Drug solubility: why testing early m
- What are the factors that affect solubility? (2023).
- Solubility of Organic Compounds. (n.d.). Chemistry Steps.
- SAFETY D
- Safety D
- 5-Amino-1H-indole-2-carboxylic acid | C9H8N2O2 | CID 15340377. (n.d.). PubChem.
- SAFETY D
- SAFETY D
- 5-Amino-1H-indole-2-carboxylic Acid | Research Chemical. (n.d.). Benchchem.
- SAFETY DATA SHEET. (2024). Thermo Fisher Scientific.
- Description of 5-Amino-1H-indole-2-carboxylic acid. (n.d.). Benchchem.
- Boc-5-Ava-OH 97 27219-07-4. (n.d.). Sigma-Aldrich.
- 5-Boc-amino-pentanoic acid PROTAC Linker chemical. (n.d.). MedChemExpress.
- BOC-Amino Acids. (n.d.). BOC Sciences.
- 5-(Boc-amino)-1-pentanol, 75178-90-4. (n.d.). BroadPharm.
- The amino acid esters are soluble in DMF and DMSO and H 2 O. (n.d.).
- Dimethyl Sulfoxide (DMSO)
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-Aminoindole, N1-BOC protected | C13H16N2O2 | CID 11593831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. americanelements.com [americanelements.com]
- 11. 5-(Boc-amino)-1-pentanol, 75178-90-4 | BroadPharm [broadpharm.com]
Methodological & Application
Application Note & Protocol: A Reliable Synthetic Route to 5-(tert-Butoxycarbonylamino)-1H-indole-2-carboxylic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid, a key building block in medicinal chemistry and drug discovery. This versatile intermediate is particularly valuable in the development of novel therapeutics, including HIV-1 integrase strand transfer inhibitors (INSTIs), where the indole-2-carboxylic acid scaffold acts as a critical metal-binding pharmacophore.[1] The synthetic strategy detailed herein begins with the commercially available ethyl 5-nitro-1H-indole-2-carboxylate and proceeds through a three-step sequence involving nitro group reduction, amine protection, and ester hydrolysis. This guide emphasizes the rationale behind procedural choices, offering field-proven insights to ensure reproducibility and high yield.
Introduction and Strategic Overview
The target compound, this compound (CAS 138730-81-1), features a trifunctional indole core: a nucleophilic N-H, a carboxylic acid at the C2 position, and a protected amine at the C5 position.[2] This arrangement makes it an ideal scaffold for generating diverse chemical libraries through modifications at each of these sites.
The synthetic approach is designed for efficiency and scalability, employing well-established and high-yielding transformations. The core logic is as follows:
-
Masking the Amine: The synthesis commences from a precursor where the future C5-amino group exists as a nitro group. The nitro group is a robust placeholder that does not interfere with the indole core's stability and can be cleanly converted to the desired amine late in the synthesis.[1]
-
Protecting Group Strategy: The carboxylic acid is temporarily protected as an ethyl ester. This prevents its interference in the subsequent amine protection step and is readily cleaved in the final step. The C5-amino group, once unmasked, is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is chosen for its stability under the basic conditions of the final ester hydrolysis step and its ease of removal under acidic conditions (e.g., with trifluoroacetic acid) if further derivatization at the amine is required.[3][4]
The complete synthetic workflow is illustrated below.
Figure 1: Overall Synthetic Scheme. A three-step route from the nitro-indole ester precursor to the final product.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 5-amino-1H-indole-2-carboxylate
Principle and Rationale: This step involves the reduction of the aromatic nitro group to a primary amine. Catalytic transfer hydrogenation is selected as a safe, efficient, and scalable method. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation. Ammonium formate serves as the in-situ source of hydrogen, decomposing on the catalyst surface to produce H₂, CO₂, and NH₃. This method avoids the need for handling flammable hydrogen gas under pressure, making it highly suitable for standard laboratory fume hood settings. Ethanol is an ideal solvent as it solubilizes the starting material and the ammonium formate and is compatible with the catalytic system.[5]
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 5-nitro-1H-indole-2-carboxylate (1.0 eq) and ethanol (approx. 12 mL per gram of starting material).
-
Stir the mixture to achieve a suspension, then add ammonium formate (4.0 eq) as a solid.
-
Carefully, under an inert atmosphere (e.g., nitrogen), add 5% Palladium on Carbon (10% by weight of the starting material).
-
Heat the resulting mixture to reflux (approx. 78°C) and maintain for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with several portions of ethanol (approx. 20 mL per gram of original starting material) to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is typically of high purity and can often be used in the next step without further purification.
Quantitative Data Summary (Example Scale):
| Reagent | M.W. ( g/mol ) | Amount | Equivalents |
| Ethyl 5-nitro-1H-indole-2-carboxylate | 234.21 | 5.00 g | 1.0 |
| Ammonium Formate | 63.06 | 5.38 g | 4.0 |
| 5% Pd/C | N/A | 0.50 g | 10% w/w |
| Ethanol | 46.07 | ~80 mL | Solvent |
| Product (Theoretical) | 204.23 | 4.36 g | 100% |
Step 2: Synthesis of Ethyl 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylate
Principle and Rationale: This step protects the newly formed primary amine with a Boc group. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O. Tetrahydrofuran (THF) is an excellent aprotic solvent for this reaction. While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction by deprotonating the amine, increasing its nucleophilicity.[3][4][6]
Experimental Protocol:
-
Dissolve the crude ethyl 5-amino-1H-indole-2-carboxylate (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF, approx. 20 mL per gram).
-
To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. If the reaction is slow, a catalytic amount of DMAP (0.1 eq) can be added.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution sequentially with 1M HCl (to remove any unreacted amine or DMAP), saturated NaHCO₃ solution (to neutralize), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the desired product, which can be purified by flash chromatography if necessary.
Quantitative Data Summary (Example Scale):
| Reagent | M.W. ( g/mol ) | Amount | Equivalents |
| Ethyl 5-amino-1H-indole-2-carboxylate | 204.23 | 4.36 g | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 5.08 g | 1.1 |
| Tetrahydrofuran (THF) | 72.11 | ~90 mL | Solvent |
| Product (Theoretical) | 304.35 | 6.48 g | 100% |
Step 3: Synthesis of this compound
Principle and Rationale: The final step is the saponification (base-mediated hydrolysis) of the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide (LiOH) is the base of choice for this transformation, particularly when sensitive functional groups like a Boc protector are present.[7] LiOH is less harsh than NaOH or KOH and can be used under milder conditions, minimizing the risk of Boc group cleavage. A solvent mixture of THF, methanol, and water is commonly employed to ensure solubility of both the organic substrate and the inorganic base.[7][8] The reaction is completed by an acidic workup, which protonates the carboxylate salt to precipitate the final carboxylic acid product.
Figure 2: Ester Hydrolysis Mechanism. A simplified overview of the base-mediated saponification process.
Experimental Protocol:
-
Dissolve the ethyl 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylate (1.0 eq) in a mixture of THF and methanol (e.g., a 3:1 ratio, approx. 20 mL per gram of ester).
-
Add an aqueous solution of lithium hydroxide (LiOH, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 4-12 hours, monitoring by TLC for the disappearance of the starting ester.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and methanol).
-
Dilute the remaining aqueous residue with water and wash with a nonpolar organic solvent like diethyl ether or hexane to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the slow, dropwise addition of 1M HCl.
-
A precipitate will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to afford the final product, this compound.
Quantitative Data Summary (Example Scale):
| Reagent | M.W. ( g/mol ) | Amount | Equivalents |
| Ethyl 5-(Boc-amino)... | 304.35 | 6.48 g | 1.0 |
| Lithium Hydroxide (monohydrate) | 41.96 | 1.78 g | 2.0 |
| THF/Methanol/Water | N/A | ~100 mL | Solvent |
| Product (Theoretical) | 276.29 | 5.86 g | 100% |
Safety and Handling
Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All operations should be conducted in a well-ventilated fume hood.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry or spent. Handle with care under an inert atmosphere and never add to a flammable solvent in the presence of air. Quench spent catalyst carefully.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Is a lachrymator and should be handled with care.
-
Strong Acids and Bases (HCl, LiOH): Are corrosive and should be handled with appropriate caution.
Conclusion
The described three-step synthesis provides a reliable and robust pathway to this compound from a commercially available starting material. The chosen reactions are high-yielding and utilize common, readily available reagents, making this protocol suitable for both small-scale research and larger-scale production campaigns in drug development.
References
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 5-aminoindole-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (General reference for ester hydrolysis principles, specific link unavailable).
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS 138730-81-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. jocpr.com [jocpr.com]
Application Note: A Detailed Protocol for the Amide Coupling of 5-(Boc-amino)-1H-indole-2-carboxylic Acid
Introduction: The Significance of the Indole Scaffold
The 5-(Boc-amino)-1H-indole-2-carboxylic acid moiety is a cornerstone in modern medicinal chemistry. Its rigid, heterocyclic structure serves as a versatile metal-binding scaffold, particularly in the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs)[1]. The indole nitrogen and the C2-carboxylate can effectively chelate the Mg²⁺ ions within the enzyme's active site, forming the basis for potent antiviral agents[1]. The Boc-protected amine at the C5 position provides a crucial vector for chemical modification, allowing for the synthesis of diverse compound libraries to optimize pharmacokinetic and pharmacodynamic properties.
Amide bond formation is one of the most frequently utilized reactions in drug discovery, and mastering this transformation with the indole scaffold is essential[2]. This guide provides a comprehensive, field-proven protocol for the efficient amide coupling of 5-(Boc-amino)-1H-indole-2-carboxylic acid, focusing on the highly effective HATU-mediated method. We will delve into the mechanistic rationale behind the procedural steps, offer a detailed experimental workflow, and provide guidance for troubleshooting common challenges.
The Chemistry of Activation: A Mechanistic Overview
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires the "activation" of the carboxylic acid. This is achieved by converting the hydroxyl group into a better leaving group[3]. While numerous coupling reagents exist, this protocol focuses on HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a third-generation uronium salt-based reagent prized for its high efficiency, rapid kinetics, and superior ability to suppress racemization[4][5].
The HATU-mediated coupling cascade proceeds through several key steps:
-
Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion. This increases the nucleophilicity of the acid.
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU. This leads to the formation of a highly reactive, unstable O-acyl(tetramethyl)isouronium salt intermediate[4][6].
-
Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt. This step is crucial as it forms the key OAt-active ester and releases tetramethylurea as a byproduct[6][7]. The OAt-ester is significantly more reactive towards nucleophilic attack by an amine than the original carboxylic acid. The pyridine nitrogen in the HOAt moiety is believed to provide a neighboring group effect, stabilizing the transition state and accelerating the reaction[6].
-
Nucleophilic Attack: The primary or secondary amine attacks the carbonyl carbon of the highly electrophilic OAt-active ester.
-
Amide Formation: The tetrahedral intermediate collapses, eliminating the HOAt leaving group and forming the stable amide bond.
This mechanism highlights why the choice of base is critical; a non-nucleophilic base like DIPEA is used to avoid competing with the desired amine in attacking the activated ester. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are ideal as they effectively solvate the charged intermediates without participating in the reaction[6].
Visualizing the Experimental Workflow
The following diagram outlines the complete workflow for the HATU-mediated amide coupling, from initial setup to the final, purified product.
Caption: General workflow for HATU-mediated amide coupling.
Reagents and Materials
Proper preparation and handling of reagents are paramount for a successful reaction. Ensure all reagents are of high purity and solvents are anhydrous.
| Reagent | M.W. ( g/mol ) | CAS No. | Notes |
| 5-(Boc-amino)-1H-indole-2-carboxylic acid | 276.29 | 107742-83-2 | Starting material. Ensure it is dry. Can be sparingly soluble; use a suitable solvent volume. |
| Amine (R-NH₂) | Variable | Variable | The nucleophile. If using an amine salt (e.g., HCl), an additional equivalent of base is required to neutralize it. |
| HATU | 380.23 | 148893-10-1 | Coupling agent. Moisture-sensitive; store in a desiccator. |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 7087-68-5 | Non-nucleophilic base. Use a freshly opened bottle or distill over CaH₂. |
| DMF (N,N-Dimethylformamide), Anhydrous | 73.09 | 68-12-2 | Reaction solvent. Use a sealed bottle of anhydrous grade. Polar aprotic solvents are preferred[6]. |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Extraction solvent. |
| Saturated aq. NaHCO₃ | - | - | Used for aqueous wash to remove acidic residues. |
| Brine (Saturated aq. NaCl) | - | - | Used for aqueous wash to break emulsions and remove water. |
| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | 142.04 / 120.37 | 7757-82-6 / 7487-88-9 | Drying agent. |
| Silica Gel | - | 7631-86-9 | Stationary phase for column chromatography. |
Detailed Experimental Protocol
This protocol describes a general procedure on a 0.5 mmol scale. Quantities should be adjusted proportionally for different scales.
Reaction Setup:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 5-(Boc-amino)-1H-indole-2-carboxylic acid (1.0 eq, 0.5 mmol, 138 mg) and the desired amine (1.1 eq, 0.55 mmol).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Through the septum, add anhydrous DMF (approx. 0.1 M concentration, ~5 mL) via syringe. Stir the mixture at room temperature until all solids are dissolved. Note: Gentle warming may be required for some less soluble substrates, but ensure the solution is cooled before proceeding.
Reagent Addition and Reaction: 4. Cool the flask to 0 °C using an ice-water bath. 5. Add DIPEA (2.5 eq, 1.25 mmol, 218 µL) dropwise via syringe. Stir for 2 minutes. Rationale: The base deprotonates the carboxylic acid and neutralizes any amine salt, if present. 6. In a separate vial, weigh HATU (1.2 eq, 0.6 mmol, 228 mg) and dissolve it in a minimal amount of anhydrous DMF (~1 mL). Add this solution to the reaction mixture dropwise while maintaining the temperature at 0 °C. Rationale: Adding HATU as a solution prevents clumping and ensures efficient mixing. Slow addition at 0 °C controls the initial exothermic activation step. 7. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 8. Stir the reaction for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
Work-up and Isolation: 9. Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (25 mL). 10. Extract the aqueous layer with ethyl acetate (3 x 25 mL). 11. Combine the organic layers and wash sequentially with 5% aqueous LiCl (2 x 20 mL, to help remove DMF), saturated aqueous NaHCO₃ (1 x 20 mL), and finally with brine (1 x 20 mL). Rationale: The washes remove DMF, unreacted starting materials, and byproducts like tetramethylurea and excess base. 12. Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: 13. Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically a suitable eluent system, but this should be optimized based on the polarity of the product as determined by TLC. 14. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final amide.
Product Characterization
Confirm the identity and purity of the synthesized amide using standard analytical methods.
-
¹H NMR: Look for the disappearance of the broad carboxylic acid proton signal (typically >10 ppm). A new amide N-H signal will appear (typically a triplet or broad singlet between 7-9 ppm). You should also observe characteristic shifts in the protons alpha to the newly formed amide bond. The aromatic protons of the indole core and the Boc protecting group protons (~1.5 ppm, 9H singlet) should be present[8].
-
¹³C NMR: Expect the appearance of a new amide carbonyl signal (typically 165-175 ppm). Shifts in the carbons adjacent to the amide bond will also be evident[8].
-
FT-IR Spectroscopy: The spectrum should show the disappearance of the broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). Key new peaks include a strong C=O stretch for the amide (approx. 1630-1680 cm⁻¹) and an N-H stretch for the secondary amide (sharp, approx. 3300 cm⁻¹)[9][10].
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the exact mass of the synthesized compound, matching the calculated molecular formula.
Troubleshooting Common Issues
Even robust protocols can encounter issues. The following flowchart provides a logical approach to diagnosing and solving common problems.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Application Notes & Protocols: The Strategic Role of 5-(Boc-amino)indole-2-carboxylic Acid in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Boc-amino)indole-2-carboxylic acid has emerged as a cornerstone scaffold in medicinal chemistry, prized for its inherent structural features that are conducive to the development of high-affinity ligands for a multitude of biological targets. This document provides an in-depth exploration of its application, grounded in mechanistic principles and supported by actionable, field-proven protocols. We will dissect its role in the synthesis of targeted therapeutics, including HIV-1 integrase inhibitors, kinase inhibitors, and novel peptide-based agents, offering both the strategic rationale and the practical methodology for its use in a research and development setting.
The Molecular Logic: Why 5-(Boc-amino)indole-2-carboxylic Acid is a Privileged Scaffold
The utility of 5-(Boc-amino)indole-2-carboxylic acid is not coincidental; it is a direct result of its trifunctional chemical architecture:
-
The Indole Core: A bicyclic aromatic system, the indole nucleus is a well-recognized "privileged structure" in medicinal chemistry. It is capable of engaging in various non-covalent interactions, including hydrogen bonding (via the indole N-H), π-π stacking, and hydrophobic interactions, making it an effective anchor for binding to protein targets.
-
The 2-Carboxylic Acid Group: This functional group is a versatile synthetic handle. It serves as a primary point for derivatization, most commonly through amide bond formation, allowing for the systematic exploration of chemical space.[1] Critically, it also functions as a key pharmacophoric element, particularly as a metal-chelating moiety in the active sites of metalloenzymes.[1][2][3]
-
The 5-(Boc-amino) Group: The amine at the C5 position, temporarily masked by the acid-labile tert-butyloxycarbonyl (Boc) protecting group, provides a secondary vector for molecular elaboration.[4][5] This position often points into solvent-exposed regions or ancillary pockets of a binding site, making it an ideal location to append groups that can modulate physicochemical properties (like solubility) or achieve additional high-affinity interactions to enhance potency and selectivity.
This combination of a rigid, interactive core with two distinct and orthogonally manageable functionalization points makes this molecule a powerful building block for constructing diverse compound libraries.
Application I: Development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)
The indole-2-carboxylic acid scaffold is a validated pharmacophore for inhibiting the strand transfer reaction catalyzed by HIV-1 integrase, a critical enzyme for viral replication.[1][3]
Mechanistic Rationale
The active site of HIV-1 integrase contains two essential Mg²⁺ ions. The indole-2-carboxylic acid motif effectively chelates these metal ions via the indole nitrogen and the carboxylate oxygen atoms, displacing the viral DNA from the active site and halting the integration process.[1][2] The 5-amino position serves as an attachment point for side chains that can form π-π stacking interactions with the viral DNA, further anchoring the inhibitor and enhancing its potency.[2][3]
Caption: Chelation mechanism of indole-2-carboxylic acid inhibitors.
Protocol 1: Synthesis of an Indole-2-Carboxamide INSTI
This protocol details the deprotection of the Boc group followed by amide coupling to a desired side chain.
Step A: Boc Deprotection
-
Dissolve 5-(Boc-amino)indole-2-carboxylic acid (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting TFA salt of 5-amino-1H-indole-2-carboxylic acid is often used directly in the next step.
Step B: Amide Coupling
-
Suspend the crude 5-amino-1H-indole-2-carboxylic acid TFA salt (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM or DMF (0.1 M).
-
Add a tertiary base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the TFA salt.
-
Add a coupling reagent, such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) (1.2 eq).[1] Other common reagents include EDC/HOBt or HATU.
-
Stir the mixture at room temperature overnight.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final compound.
Representative Data: INSTI Activity
| Compound ID | R Group at C5-Amine | Integrase Inhibition IC₅₀ (µM) | Reference |
| 1 | H | > 50 | [2] |
| 17a | 4-chlorobenzyl | 3.11 | [2][3] |
Application II: Scaffolding for Potent Kinase Inhibitors
The indole nucleus is a proven hinge-binding scaffold for various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[6][7]
Mechanistic Rationale
The indole N-H and the adjacent carboxamide carbonyl group can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, mimicking the adenine portion of ATP. The 5-amino position provides a vector for introducing substituents that can occupy adjacent hydrophobic pockets or interact with solvent-exposed regions, thereby conferring potency and selectivity.
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
Protocol 2: Synthesis of an Indole-2-Carboxamide Kinase Inhibitor
The synthetic procedure is analogous to Protocol 1, involving Boc deprotection followed by amide coupling with a suitable amine to generate the final inhibitor.
-
Boc Deprotection: Follow Step A from Protocol 1.
-
Amide Coupling: React the resulting 5-amino-1H-indole-2-carboxylic acid with a selected primary or secondary amine (e.g., phenethylamine derivatives) using standard coupling conditions as described in Protocol 1, Step B.[6][7]
Representative Data: Kinase Inhibition & Antiproliferative Activity
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Antiproliferative GI₅₀ (nM) | Reference(s) |
| 5j | CDK2 | 16 | 37 | [6] |
| 5i | EGFR / CDK2 | EGFR: 89, CDK2: 24 | 49 | [6] |
| Va | EGFR / BRAFV600E | EGFR: 71, BRAF: 77 | 26 | [7] |
Application III: Constrained Scaffolds in Peptide Synthesis
Incorporating non-natural amino acids is a key strategy to improve the pharmacological properties of therapeutic peptides. 5-(Boc-amino)indole-2-carboxylic acid serves as a Boc-protected, conformationally restricted tryptophan analog.[8][9]
Rationale for Use
The Boc group is a standard Nα-protecting group in solid-phase peptide synthesis (SPPS).[4][10] The rigid indole structure introduces conformational constraints into a peptide backbone, which can lock the peptide into a bioactive conformation, increase receptor affinity, and enhance stability against proteolytic degradation.[8]
Protocol 3: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle within a standard Boc-based SPPS workflow.
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) with the first amino acid already attached.
-
Deprotection: Treat the resin-bound peptide with a solution of TFA in DCM (typically 25-50% v/v) for 20-30 minutes to remove the N-terminal Boc group.
-
Washing: Thoroughly wash the resin with DCM, followed by a neutralization wash with a solution of DIPEA in DCM (typically 5-10% v/v), and finally with DCM and DMF to prepare for coupling.
-
Coupling:
-
In a separate vessel, pre-activate 5-(Boc-amino)indole-2-carboxylic acid (3-4 eq) with a coupling reagent like HBTU (3-4 eq) and a base like DIPEA (6-8 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected, resin-bound peptide.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with acetic anhydride and a base.
-
Repeat the deprotection-coupling cycle for subsequent amino acids.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Custom Peptide Synthesis [peptide2.com]
Application Note: High-Fidelity Boc Deprotection of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid
Abstract
This application note provides a comprehensive guide for the efficient and selective removal of the tert-butyloxycarbonyl (Boc) protecting group from 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid to yield 5-amino-1H-indole-2-carboxylic acid, a crucial building block in medicinal chemistry and drug discovery.[1] We present two robust, field-proven protocols utilizing Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in 1,4-dioxane, respectively. This guide delves into the underlying reaction mechanisms, offers detailed, step-by-step experimental procedures, and provides critical insights into reaction optimization, troubleshooting, and purification of the zwitterionic product.
Introduction: The Significance of 5-Amino-1H-indole-2-carboxylic Acid
The 5-amino-1H-indole-2-carboxylic acid scaffold is a privileged structure in modern pharmacology, notably serving as a key component in the development of antiviral agents, including HIV-1 integrase strand transfer inhibitors.[1] Its unique structure allows for critical binding interactions with biological targets.[1] The synthesis of derivatives often necessitates the use of a protecting group for the 5-amino functionality, with the Boc group being a common choice due to its stability under various conditions and its susceptibility to cleavage under acidic conditions.[2]
The deprotection step, while conceptually straightforward, is pivotal and requires careful execution to prevent degradation of the electron-rich indole nucleus and to ensure high purity of the final product. This note provides the necessary protocols and rationale to achieve this transformation with high fidelity.
Reaction Mechanism: Acid-Catalyzed Boc Cleavage
The deprotection of a Boc-protected amine is an acid-catalyzed process that proceeds via a well-established mechanism.[2][3] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (TFA or HCl). This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide gas.[3][4] The newly liberated amine is then protonated by the excess acid in the reaction medium, typically forming a salt.[2][4]
Caption: Acid-catalyzed Boc deprotection mechanism.
A critical consideration is the fate of the highly reactive tert-butyl cation generated. In the context of an electron-rich substrate like a 5-aminoindole derivative, this cation can act as an electrophile and lead to unwanted side reactions, such as C-alkylation of the indole ring. The use of scavengers or carefully controlled reaction conditions is therefore essential to mitigate these side products.
Experimental Protocols
Two primary methods for the Boc deprotection of this compound are detailed below. The choice between them often depends on the scale of the reaction, the desired salt form of the product, and downstream applications.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This method is highly effective and generally proceeds quickly. TFA also acts as a solvent, and its volatility simplifies the work-up procedure.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of TFA: To the stirred solution, add trifluoroacetic acid (TFA) (10-20 eq). A common ratio is 1:1 (v/v) of DCM to TFA.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA. b. To the resulting residue, add cold, anhydrous diethyl ether to precipitate the product as its trifluoroacetate salt. c. Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Caption: Workflow for TFA-mediated Boc deprotection.
Protocol 2: Deprotection using HCl in 1,4-Dioxane
This method is also highly efficient and is often preferred when a hydrochloride salt of the product is desired.[6][7][8]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend or dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane.
-
Addition of HCl/Dioxane: To the stirred mixture, add a 4M solution of HCl in 1,4-dioxane (5-10 eq).
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS. Completion is typically observed within 2-4 hours.[6]
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure. b. Add anhydrous diethyl ether to the residue to induce precipitation of the hydrochloride salt. c. Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.
Optimization and Troubleshooting
| Parameter | Recommendation & Rationale | Troubleshooting |
| Reaction Time | Monitor closely by TLC or LC-MS. Over-exposure to strong acid can lead to indole degradation. | Incomplete Reaction: Extend reaction time or slightly increase the equivalents of acid. Gentle warming (to 30-40 °C) can be attempted, but with caution due to the indole's sensitivity. |
| Acid Concentration | Use a sufficient excess to drive the reaction to completion. For TFA, a 1:1 v/v with DCM is standard. For HCl/dioxane, 5-10 equivalents are typical. | Side Product Formation: If significant side products are observed, reduce the acid concentration or reaction temperature. The addition of a scavenger may be necessary. |
| Solvent | Anhydrous solvents are crucial to prevent unwanted side reactions. DCM is standard for TFA, and dioxane for HCl. | Poor Solubility: If the starting material has poor solubility, a co-solvent such as a small amount of methanol can be added, but ensure it is compatible with the reaction conditions. |
| Scavengers | For electron-rich indoles, the use of a scavenger like triethylsilane (TES) or anisole can trap the tert-butyl cation and prevent side reactions. | Persistent Impurities: If purification is challenging due to closely related side products, consider re-running the reaction with an appropriate scavenger. |
Purification of the Zwitterionic Product
5-amino-1H-indole-2-carboxylic acid is a zwitterionic compound, which can present challenges in purification.
-
Precipitation/Trituration: As described in the protocols, precipitation from a non-polar solvent like diethyl ether is often sufficient to obtain a product of high purity.
-
Recrystallization: For higher purity, recrystallization from a polar solvent system such as ethanol/water or methanol/ether can be effective.
-
Ion-Exchange Chromatography: In cases where significant salt impurities are present, ion-exchange chromatography can be employed for desalting and purification.[9]
-
Reverse-Phase Chromatography: Purification by reverse-phase HPLC is also a viable option, particularly for small-scale purifications.
Conclusion
The Boc deprotection of this compound is a critical transformation that can be achieved with high efficiency using either TFA or HCl in dioxane. Careful attention to reaction conditions, monitoring, and appropriate work-up and purification strategies are essential for obtaining the desired 5-amino-1H-indole-2-carboxylic acid in high yield and purity. The protocols and insights provided in this application note offer a robust foundation for researchers and scientists working with this important class of molecules.
References
-
Common Organic Chemistry. Boc Deprotection - HCl. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]
- Google Patents. US20140275614A1 - Production and purification of carboxylic betaine zwitterionic monomers.
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338-341. Available at: [Link]
-
ResearchGate. How to desalt zwitterions?. Available at: [Link]
-
Scribd. Rapid N-Boc Deprotection with TFA. Available at: [Link]
-
PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Strategic Use of 5-(Boc-amino)-1H-indole-2-carboxylic Acid in the Synthesis of Novel HIV-1 Integrase Inhibitors
An Application Guide for Drug Discovery Professionals
Introduction: The Central Role of the Indole Scaffold
Human Immunodeficiency Virus type 1 (HIV-1) integrase is a critical enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, an essential step for viral replication.[1] This enzyme, which has no human counterpart, is a prime target for antiretroviral therapy.[2] Integrase Strand Transfer Inhibitors (INSTIs) represent a major class of antiretroviral drugs, with approved agents including Raltegravir, Elvitegravir, and Dolutegravir.[1][3] A common structural feature among many potent INSTIs is a scaffold capable of chelating two divalent magnesium ions (Mg²⁺) within the enzyme's active site.[1][4]
The indole-2-carboxylic acid framework has emerged as a highly promising scaffold for the development of new INSTIs.[5][6] The arrangement of the indole nitrogen and the C2-carboxylate group creates an effective metal-binding pharmacophore that mimics the interactions of the viral DNA with the catalytic Mg²⁺ ions, thereby inhibiting the strand transfer process.[4][7]
5-(Boc-amino)-1H-indole-2-carboxylic acid is a particularly valuable starting material in this context. The tert-butyloxycarbonyl (Boc) protected amine at the 5-position provides a strategic advantage: it masks a reactive functional group during initial synthetic transformations, such as amide bond formation at the C2-carboxylic acid, and can be deprotected in a later step to allow for diverse functionalization. This versatility is crucial for tuning the molecule's properties to enhance antiviral potency, overcome drug resistance, and improve pharmacokinetic profiles.[8]
Physicochemical Properties of the Core Building Block
A thorough understanding of the starting material is fundamental to successful synthesis.
| Property | Value | Reference |
| IUPAC Name | 5-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylic acid | [9] |
| CAS Number | 152213-40-6 | [8] |
| Molecular Formula | C₁₄H₁₆N₂O₄ | [9] |
| Molecular Weight | 276.29 g/mol | [9] |
| Appearance | Off-white to light yellow powder | - |
| Solubility | Soluble in DMF, DMSO, and Methanol | - |
Overall Synthetic Strategy & Workflow
The synthesis of advanced HIV-1 integrase inhibitors from 5-(Boc-amino)-1H-indole-2-carboxylic acid generally follows a modular, multi-step pathway. This approach allows for the systematic introduction of key structural motifs required for potent inhibitory activity. The core workflow involves an initial amide coupling, followed by deprotection and subsequent functionalization of the C5-amino group.
Figure 1: General workflow for synthesizing HIV-1 integrase inhibitors.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of an indole-based INSTI.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
This procedure details the coupling of the indole carboxylic acid with an amine partner. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a standard and effective method for activating the carboxylic acid, minimizing side reactions, and facilitating amide bond formation.[10]
Causality: Direct reaction between a carboxylic acid and an amine to form an amide is thermally demanding and inefficient due to a competing acid-base reaction. EDC activates the carboxylate to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine.[10][11]
Reagents & Materials
| Reagent | MW ( g/mol ) | Mmol | Equiv. | Mass/Volume |
| 5-(Boc-amino)-1H-indole-2-carboxylic acid | 276.29 | 1.0 | 1.0 | 276 mg |
| Substituted Amine (R-NH₂) | - | 1.1 | 1.1 | (Varies) |
| EDC·HCl | 191.70 | 1.5 | 1.5 | 288 mg |
| HOBt | 135.12 | 1.5 | 1.5 | 203 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 3.0 | 522 µL |
| N,N-Dimethylformamide (DMF) | - | - | - | 5 mL |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-(Boc-amino)-1H-indole-2-carboxylic acid (276 mg, 1.0 mmol).
-
Dissolution: Add anhydrous DMF (5 mL) to dissolve the starting material.
-
Addition of Reagents: To the stirred solution, add the substituted amine (1.1 mmol, 1.1 eq.), HOBt (203 mg, 1.5 mmol, 1.5 eq.), and DIPEA (522 µL, 3.0 mmol, 3.0 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Initiation: Add EDC·HCl (288 mg, 1.5 mmol, 1.5 eq.) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Boc-protected intermediate.
Figure 2: Mechanism of EDC/HOBt mediated amide coupling.
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the acid-labile Boc protecting group to reveal the free amine at the C5 position, making it available for further modification. Trifluoroacetic acid (TFA) is a standard reagent for this transformation.[12][13]
Causality: The Boc group is stable to bases and nucleophiles but is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and a proton. This process liberates the free amine.[13]
Reagents & Materials
| Reagent | MW ( g/mol ) | Mmol | Equiv. | Mass/Volume |
| Boc-Protected Intermediate | - | 1.0 | 1.0 | (Varies) |
| Dichloromethane (DCM) | - | - | - | 8 mL |
| Trifluoroacetic Acid (TFA) | 114.02 | - | - | 2 mL |
Step-by-Step Methodology
-
Reaction Setup: Dissolve the Boc-protected intermediate (1.0 mmol) in dichloromethane (DCM, 8 mL) in a round-bottom flask at room temperature.
-
Addition of Acid: Slowly add trifluoroacetic acid (TFA, 2 mL) to the solution. Gas evolution (CO₂) will be observed.
-
Reaction: Stir the mixture at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product spot should be significantly more polar than the starting material.
-
Workup:
-
Concentrate the reaction mixture to dryness under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in ethyl acetate (30 mL).
-
Carefully neutralize the solution by washing with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Isolation: The resulting 5-amino indole intermediate is often pure enough for the next step, but can be purified by chromatography or recrystallization if necessary.
Characterization Data
Proper characterization of all intermediates is critical for confirming the success of each synthetic step.
| Compound | Technique | Expected Observations |
| Boc-Protected Amide | ¹H NMR | Appearance of signals for the amide N-H proton and protons from the coupled amine. Boc group signal at ~1.5 ppm (singlet, 9H). |
| MS (ESI+) | [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass. | |
| 5-Amino Intermediate | ¹H NMR | Disappearance of the Boc singlet at ~1.5 ppm. Appearance of a broad singlet for the -NH₂ protons. |
| MS (ESI+) | [M+H]⁺ corresponding to the mass of the deprotected compound (loss of 100.05 Da). |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in amide coupling | 1. Incomplete activation of the carboxylic acid.2. Poor quality or degradation of coupling reagents.3. Steric hindrance from bulky substrates. | 1. Switch to a more powerful coupling agent like HATU or PyBOP.[11]2. Use fresh, anhydrous solvents and new bottles of coupling reagents.3. Increase reaction time and/or temperature (e.g., to 40 °C). |
| Incomplete Boc deprotection | 1. Insufficient acid or reaction time.2. TFA degradation. | 1. Increase the volume of TFA or extend the reaction time. Monitor closely by TLC.2. Use a fresh bottle of TFA. |
| Side reactions during coupling | Racemization of an adjacent chiral center (if applicable). | Perform the reaction at 0 °C and add HOBt, which is known to suppress racemization. |
| Difficulty purifying final amine | The free amine may be highly polar and stick to the silica gel column. | 1. Add a small amount of triethylamine (~1%) to the chromatography eluent to prevent streaking.2. Convert the amine to its HCl salt for easier handling and purification by crystallization. |
References
-
Indole-based Allosteric Inhibitors of HIV-1 Integrase - PMC. (2016). National Center for Biotechnology Information. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). Royal Society of Chemistry. [Link]
-
Indole-based allosteric inhibitors of HIV-1 integrase. (2016). PubMed. [Link]
-
Development of Synthetic Routes to Dolutegravir. (n.d.). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]
-
Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. (n.d.). ResearchGate. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC. (2023). National Center for Biotechnology Information. [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2025). ResearchGate. [Link]
-
Indole N‐Boc deprotection method development. (n.d.). ResearchGate. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry. [Link]
-
Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. (2023). MDPI. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). ResearchGate. [Link]
-
Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
-
5-Amino-1H-indole-2-carboxylic acid. (n.d.). PubChem. [Link]
Sources
- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety [mdpi.com]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 5-Amino-1H-indole-2-carboxylic acid | C9H8N2O2 | CID 15340377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Application Note: A Robust Protocol for the Selective N-Alkylation of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic Acid
Abstract
This application note provides a comprehensive and detailed protocol for the selective N-alkylation of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutically relevant compounds. The protocol addresses the inherent challenges of working with a multifunctional indole, including the potential for side reactions at the carboxylic acid and Boc-protected amine functionalities. We present a reliable method utilizing a strong base in a polar aprotic solvent to achieve high yields of the desired N-alkylated product. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and reproducible procedure.
Introduction
N-alkylated indole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The substituent on the indole nitrogen can significantly modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The target molecule, this compound, presents a common yet challenging substrate for selective N-alkylation. The presence of three potentially reactive sites—the indole nitrogen (N1), the carboxylic acid at C2, and the Boc-protected amine at C5—necessitates a carefully optimized protocol to ensure regioselectivity and avoid unwanted side reactions.
The primary challenge in the N-alkylation of indoles is the competition between N-alkylation and C3-alkylation, as the C3 position is often inherently more nucleophilic.[1] However, for 2-substituted indoles such as our substrate, this is less of a concern. The more pressing issues are the acidic proton of the carboxylic acid and the potential for the Boc-protecting group to be compromised under harsh basic conditions. Classical conditions for indole N-alkylation, which involve the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), are often effective in achieving high selectivity for N-alkylation.[2][3][4] This is because the strong base fully deprotonates the indole nitrogen, forming a highly nucleophilic indolate anion that preferentially attacks the alkylating agent.[1]
This application note details a robust protocol that leverages these classical conditions, optimized for the specific substrate this compound. We will also discuss the rationale behind the choice of reagents and conditions, as well as provide guidance on reaction monitoring, workup, and purification.
Reaction Workflow
The overall synthetic strategy involves a two-step process within a one-pot reaction: initial deprotonation of the most acidic protons followed by the introduction of the alkylating agent.
Caption: General workflow for the N-alkylation of this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific alkylating agent used.
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercially available |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially available |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | ≥98% | Commercially available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially available |
| Hexanes | ACS Grade | Commercially available |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially available |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash column chromatography setup
Detailed Step-by-Step Procedure:
-
Preparation:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (concentration typically 0.1-0.5 M).
-
-
Deprotonation:
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved, and the reaction is exothermic. Ensure adequate ventilation and slow addition. The use of slightly more than two equivalents of base is to ensure complete deprotonation of both the carboxylic acid and the indole nitrogen.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases. The solution may become a slurry of the sodium salt.
-
-
Alkylation:
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC. For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be required.
-
-
Workup:
-
Once the reaction is complete (as determined by TLC), carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of the N-alkylated product.
-
Causality and Experimental Choices
-
Choice of Base (Sodium Hydride): A strong, non-nucleophilic base like NaH is crucial. It is strong enough to deprotonate both the carboxylic acid (pKa ~4-5) and the indole N-H (pKa ~17), but it is not nucleophilic, which prevents unwanted side reactions. Using a weaker base like potassium carbonate may not be sufficient to fully deprotonate the indole nitrogen, leading to incomplete reaction or competitive C3-alkylation.[1]
-
Stoichiometry of the Base: Using at least two equivalents of the base is essential to deprotonate both acidic protons present in the starting material. A slight excess ensures complete formation of the dianion, which is the active nucleophile for the subsequent alkylation step.
-
Choice of Solvent (Anhydrous DMF): A polar aprotic solvent like DMF is ideal for this reaction. It effectively solvates the sodium indolate salt, enhancing its nucleophilicity.[1] The anhydrous nature of the solvent is critical, as any water present will quench the strong base.
-
Reaction Temperature: The initial deprotonation is performed at 0 °C to control the exothermicity of the reaction with NaH. The alkylation step is typically carried out at room temperature, but may require heating for less reactive alkyl halides to drive the reaction to completion. Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[1]
-
Workup Procedure: Quenching with a mild acid source like saturated aqueous NH₄Cl is important to neutralize any unreacted NaH and to protonate the carboxylate, facilitating extraction into the organic phase.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive NaH- Wet solvent or reagents- Alkylating agent is not reactive enough | - Use fresh, high-quality NaH.- Ensure all glassware is oven-dried and solvents are anhydrous.- Increase the reaction temperature or time. Consider using a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride). |
| Formation of Side Products | - Over-alkylation (dialkylation)- Reaction with the Boc-group or carboxylic acid | - Use a stoichiometric amount or only a slight excess of the alkylating agent.- Add the alkylating agent slowly to the reaction mixture.- The chosen conditions are generally mild enough to avoid reaction with the Boc group. If issues persist, consider a lower reaction temperature. |
| Poor Regioselectivity (C-alkylation) | - Incomplete deprotonation of the indole nitrogen. | - This is less likely for a 2-substituted indole. However, ensure a sufficient amount of a strong base is used to fully form the indolate anion.[1] |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the selective N-alkylation of this compound. By carefully controlling the reaction conditions, particularly the choice and stoichiometry of the base and the use of an anhydrous polar aprotic solvent, high yields of the desired N-alkylated product can be achieved. This methodology is a valuable tool for medicinal chemists and organic synthesis professionals working on the development of novel indole-based therapeutics.
References
-
Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 2004 , 42, 335–656. [Link]
-
Dodge, J. A.; Nissen, J. S.; Presnell, M. A New Protecting-Group Strategy for Indoles. J. Org. Chem.1994 , 59 (1), 213-215. [Link]
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004. [Link]
-
Buchwald, S. L.; Mauger, C.; Mignani, G.; Scholz, U. Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. 2019 , 24 (19), 3513. [Link]
-
Willard, P. G.; Macor, J. E. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catal.2020 , 10 (15), 8754–8761. [Link]
-
Cacchi, S.; Fabrizi, G.; Goggiamani, A. Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chem. Eur. J.2011 , 17 (32), 8979–8985. [Link]
-
Wang, Z.; He, G.; Chen, G. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Org. Biomol. Chem.2017 , 15 (22), 4817-4820. [Link]
-
Procter, D. J.; Nightingale, S. R.; Thompson, A. L. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Org. Biomol. Chem.2021 , 19 (1), 107-112. [Link]
-
Padwa, A.; Krumpe, K. E. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. J. Org. Chem.1992 , 57 (18), 4940–4948. [Link]
-
Buchwald, S. L.; Strieter, E. R. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. J. Am. Chem. Soc.2019 , 141 (12), 4967–4975. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Enzymatic Reactions Involving Indole-2-Carboxylic Acid Derivatives
Introduction: The Versatile Indole-2-Carboxylic Acid Scaffold in Biocatalysis
Indole-2-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry and drug development.[1][2] These structures are integral to a variety of biologically active molecules, including inhibitors of HIV-1 integrase, Indoleamine 2,3-dioxygenase 1 (IDO1), and Tryptophan 2,3-dioxygenase (TDO).[2][3][4] As the demand for stereochemically pure and selectively functionalized derivatives grows, enzymatic catalysis offers a powerful toolkit for their synthesis and modification. Enzymes provide unparalleled selectivity under mild reaction conditions, addressing many challenges faced in traditional organic synthesis.
This guide provides detailed application notes and experimental protocols for key enzymatic reactions involving indole-2-carboxylic acid derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage biocatalysis for the synthesis and derivatization of this important class of molecules. The protocols herein are presented as self-validating systems, with an emphasis on the rationale behind experimental choices to ensure robust and reproducible results.
Halogenation of the Indole Scaffold: Regioselective C-H Functionalization
The introduction of halogen atoms onto the indole ring is a critical step in the synthesis of many pharmaceutical intermediates, as they provide a handle for further cross-coupling reactions.[3] Flavin-dependent halogenases (FDHs) offer a green and highly selective alternative to chemical halogenation methods.
Scientific Background & Rationale
FDHs, such as RebH from Lechevalieria aerocolonigenes, catalyze the regioselective halogenation of electron-rich aromatic compounds, including tryptophan and its derivatives.[5][6] The reaction utilizes a benign halide salt (e.g., NaBr or NaCl) and molecular oxygen. The enzyme requires a reduced flavin adenine dinucleotide (FADH₂) cofactor, which must be regenerated in situ. This is typically achieved by coupling the reaction with a flavin reductase (Fre) and a terminal reductant system, such as glucose and glucose dehydrogenase (GDH), which regenerates the NADH required by the reductase.[3][6]
Recent studies have demonstrated the halogenation of various indole derivatives using RebH variants, highlighting the potential to functionalize the indole-2-carboxylic acid scaffold.[5][7] The protocol below is adapted for this purpose.
Experimental Workflow: RebH-Catalyzed Bromination
The following workflow outlines the key steps for the enzymatic bromination of an indole-2-carboxylic acid derivative.
Caption: Workflow for Enzymatic Kinetic Resolution.
Detailed Protocol: EKR of Racemic Indoline-2-Carboxylic Acid Methyl Ester
This protocol is based on a patented method for the preparation of (S)-indoline-2-carboxylic acid. [8] Materials:
-
Substrate: Racemic indoline-2-carboxylic acid methyl ester
-
Enzyme: A suitable hydrolase (e.g., Savinase, Alcalase) [8]* Buffer: 100 mM Sodium Carbonate Buffer (pH may need optimization depending on the enzyme)
-
Solvents: Ethyl acetate, saturated sodium bicarbonate solution, brine
-
Drying agent: Anhydrous sodium sulfate
-
Equipment:
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Chiral HPLC system
-
Protocol Steps:
-
Substrate Preparation:
-
Synthesize racemic indoline-2-carboxylic acid methyl ester from racemic indoline-2-carboxylic acid using a standard method, such as reaction with methanol and thionyl chloride. [8]
-
-
Reaction Setup:
-
Dissolve or disperse the racemic indoline-2-carboxylic acid methyl ester in the sodium carbonate buffer in a reaction vessel.
-
Add the selected hydrolase to the mixture. The optimal enzyme loading should be determined empirically.
-
Stir the reaction mixture at a controlled temperature (e.g., ambient temperature or slightly elevated).
-
-
Reaction Monitoring:
-
Monitor the progress of the hydrolysis. This is crucial for achieving high enantiomeric excess. The ideal point to stop the reaction is at or near 50% conversion.
-
Monitoring can be done by taking small aliquots at regular intervals, quenching with a water-miscible organic solvent, and analyzing by TLC or HPLC.
-
-
Work-up (at ~50% conversion):
-
Stop the reaction by filtering off the enzyme (if immobilized) or by extraction.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (e.g., 3 volumes).
-
Combine the organic layers.
-
Wash the combined organic phase with saturated sodium bicarbonate solution to remove the hydrolyzed (R)-indoline-2-carboxylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enriched (S)-indoline-2-carboxylic acid methyl ester.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the recovered ester and the acid (which can be recovered from the bicarbonate wash by acidification and extraction) using a chiral HPLC method.
-
Potential and Exploratory Enzymatic Reactions
While well-defined protocols for many enzymatic transformations of indole-2-carboxylic acid are not abundant in the literature, the structure of the molecule suggests its potential as a substrate for several other enzyme classes. The following sections provide an overview of these possibilities and generalized approaches for investigation.
Cytochrome P450-Mediated Hydroxylation
-
Scientific Rationale: Cytochrome P450 monooxygenases are known to hydroxylate the indole ring at various positions. [9]While studies have focused on indole itself, it is plausible that P450s could also hydroxylate indole-2-carboxylic acid, likely at the C5 or C6 positions. This would provide a route to valuable hydroxylated derivatives. The P450 catalytic cycle requires a reductase partner and NADPH. [10][11]* Experimental Approach: A screening approach using a panel of P450 enzymes (e.g., from human or bacterial sources) could be employed. A whole-cell biocatalysis system using E. coli expressing a P450 and a reductase is often a convenient starting point. The reaction would involve incubating the substrate with the cells (or purified enzymes with an NADPH regeneration system) and analyzing the supernatant for hydroxylated products by LC-MS.
Glycosyltransferase-Catalyzed Glycosylation
-
Scientific Rationale: If indole-2-carboxylic acid derivatives can be hydroxylated (enzymatically or chemically), the resulting hydroxyl group can serve as an acceptor for glycosyltransferases (GTs). GTs transfer a sugar moiety from an activated sugar donor (e.g., UDP-glucose) to an acceptor molecule. [12]This would enable the synthesis of novel glycosides with potential applications in drug delivery and solubility enhancement.
-
Experimental Approach: A coupled-enzyme assay is often used for GTs. [12]The formation of the nucleoside diphosphate byproduct (e.g., UDP) is monitored by coupling its conversion to a detectable signal. For example, a phosphatase can be used to release inorganic phosphate from UDP, which can then be quantified using a colorimetric method like the malachite green assay. [13]
Decarboxylation
-
Scientific Rationale: Decarboxylases catalyze the removal of a carboxyl group. While indoleacetate decarboxylase acts on indole-3-acetic acid, [14]studies have shown that the related indole-3-carboxylate decarboxylase is highly specific and does not act on indole-2-carboxylic acid. [15]However, the existence of other, yet undiscovered, decarboxylases that might act on the 2-carboxy isomer cannot be ruled out.
-
Experimental Approach: A screening of microbial cultures or environmental samples could be performed to identify novel decarboxylase activity. A simple assay could involve incubating the substrate with cell lysates or purified enzymes and monitoring the disappearance of the substrate and the appearance of indole by HPLC.
Data Summary and Key Parameters
| Enzyme Class | Reaction Type | Substrate | Key Reagents/Cofactors | Typical Conditions | Analytical Method |
| Halogenase (RebH) | C-H Halogenation | Indole-2-carboxylic acid derivative | NaBr/NaCl, FAD, NADH, Flavin Reductase, GDH, Glucose | pH 7.5, 25°C, Overnight | LC-MS |
| Hydrolase (Lipase/Protease) | Kinetic Resolution | Racemic Indole-2-carboxylic acid ester | Buffer (e.g., Sodium Carbonate) | pH 7-9, RT-40°C, Monitor to 50% conversion | Chiral HPLC |
| Cytochrome P450 | Hydroxylation | Indole-2-carboxylic acid | NADPH, P450 Reductase | pH 7.4, 37°C | LC-MS |
| Glycosyltransferase | Glycosylation | Hydroxylated Indole-2-carboxylic acid derivative | Activated sugar (e.g., UDP-Glucose) | pH 7-8, 37°C | HPLC, Coupled colorimetric assay |
| Decarboxylase | Decarboxylation | Indole-2-carboxylic acid | Buffer | pH 7-8, 30-37°C | HPLC |
Conclusion
The enzymatic modification of indole-2-carboxylic acid derivatives is a field with significant potential. While robust protocols exist for reactions like halogenation and kinetic resolution, other transformations such as hydroxylation and glycosylation remain largely exploratory. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to develop novel, efficient, and selective biocatalytic routes to valuable indole-2-carboxylic acid-based compounds. As with any enzymatic system, optimization of parameters such as pH, temperature, enzyme and substrate concentrations will be key to achieving high efficiency and selectivity.
References
- Vertex AI Search. (2025). Indole-2-carboxylic Acid: A Comprehensive Overview.
-
MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available at: [Link]
-
Frontiers Media S.A. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Available at: [Link]
-
ResearchGate. (2022). Decarboxylative Bromooxidation of Indoles by a Vanadium Haloperoxidase. Available at: [Link]
-
National Center for Biotechnology Information. (2023). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Available at: [Link]
-
Royal Society of Chemistry. (2016). Directed evolution of RebH for catalyst-controlled halogenation of indole C–H bonds. Available at: [Link]
-
ResearchGate. (2022). (PDF) Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Available at: [Link]
- American Chemical Society. (2022). Site-Selective C–H Halogenation Using Flavin-Dependent Halogenases Identified via Family-Wide Activity Profiling. ACS Central Science.
-
ChemRxiv. (2022). Decarboxylative Bromooxidation of Indoles by a Vanadium Haloperoxidase. Available at: [Link]
-
Frontiers Media S.A. (2023). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Available at: [Link]
- American Chemical Society. (2021). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters.
-
MDPI. (2019). Recent Advances in Flavin-Dependent Halogenase Biocatalysis: Sourcing, Engineering, and Application. Available at: [Link]
- Ivyspring International Publisher. (2020).
-
Wikipedia. (2023). Tryptophan 7-halogenase. Available at: [Link]
- Sci-Hub. (2016).
- American Chemical Society. (2023). How Is Substrate Halogenation Triggered by the Vanadium Haloperoxidase from Curvularia inaequalis?
-
PubMed. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Available at: [Link]
- Royal Society of Chemistry. (2014). A practical glycosyltransferase assay for the identification of new inhibitor chemotypes. MedChemComm.
- Semantic Scholar. (2014).
- The Good Scents Company. (2023). indole-2-carboxylic acid, 1477-50-5.
- Springer Nature. (2019). Assay Methods for the Glycosyltransferases Involved in Synthesis of Bacterial Polysaccharides.
- ResearchGate. (2013). Dynamic Kinetic Resolution for the Synthesis of Esters, Amides and Acids Using Lipases.
-
ResearchGate. (2023). (PDF) How Is Substrate Halogenation Triggered by the Vanadium Haloperoxidase from Curvularia inaequalis ?. Available at: [Link]_
-
National Center for Biotechnology Information. (2011). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Available at: [Link]
- Human Metabolome Database. (2023). Showing metabocard for 2-Indolecarboxylic acid (HMDB0002285).
-
MDPI. (2021). Construction of Biocatalysts Using the P450 Scaffold for the Synthesis of Indigo from Indole. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Available at: [Link]
-
PubMed. (2019). Glycosyltransferase Activity Assay Using Colorimetric Methods. Available at: [Link]
- American Society for Microbiology. (2016). Decarboxylase Broth Protocol.
- Google Patents. (2005).
-
National Center for Biotechnology Information. (2020). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. Available at: [Link]
-
National Center for Biotechnology Information. (2009). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Available at: [Link]
-
PubMed. (1991). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Available at: [Link]
-
PubMed. (2005). New high-performance liquid chromatography assay for glycosyltransferases based on derivatization with anthranilic acid and fluorescence detection. Available at: [Link]
- ResearchGate. (2007).
- ResearchGate. (2019).
-
Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]
- Google Patents. (2005). WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s).
- American Chemical Society. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry.
-
Microbe Notes. (2022). Decarboxylase Test: Principle, Procedure, Results, Uses. Available at: [Link]
-
PubMed. (1988). Cytochrome P-450-catalyzed hydroxylation and carboxylic acid ester cleavage of Hantzsch pyridine esters. Available at: [Link]
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available at: [Link]
- ResearchGate. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors.
-
Wikipedia. (2023). Indoleacetate decarboxylase. Available at: [Link]
-
National Center for Biotechnology Information. (2010). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases. Available at: [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Directed evolution of RebH for catalyst-controlled halogenation of indole C–H bonds - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04680G [pubs.rsc.org]
- 6. Tryptophan 7-halogenase - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 8. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A practical glycosyltransferase assay for the identification of new inhibitor chemotypes - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Indoleacetate decarboxylase - Wikipedia [en.wikipedia.org]
- 15. Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to the Scale-Up Synthesis of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic Acid
Introduction: The Strategic Importance of a Key Building Block
This compound is a highly valuable heterocyclic building block in modern medicinal chemistry and drug development. Its rigid indole scaffold, coupled with strategically placed functional groups—a nucleophilic nitrogen, a protected amine at the 5-position, and a carboxylic acid at the 2-position—makes it a cornerstone for synthesizing complex molecular architectures. Notably, this intermediate is crucial in the development of potent antiviral agents, particularly HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2] The indole-2-carboxylic acid motif acts as an effective metal-binding pharmacophore, chelating Mg²⁺ ions in the active site of the HIV-1 integrase enzyme, which is critical for inhibiting viral replication.[1][3][4]
As drug candidates progress from discovery to clinical trials, the demand for key intermediates like this one can escalate from grams to kilograms. This transition, known as scale-up, is fraught with challenges that are often non-linear. A reaction that is straightforward in a round-bottom flask can become problematic in a multi-liter reactor. This guide provides a robust, scalable, and well-characterized protocol for the synthesis of this compound, grounded in established chemical principles and designed for safe and efficient implementation in a larger-scale laboratory or pilot plant setting.
Synthetic Strategy and Rationale
The most efficient and scalable route to the target compound involves the direct protection of a commercially available precursor, 5-amino-1H-indole-2-carboxylic acid. This strategy is predicated on its convergence and high-yielding final step.
The core transformation is the chemoselective N-acylation of the 5-amino group with di-tert-butyl dicarbonate (Boc₂O), a standard reagent for introducing the acid-labile tert-butoxycarbonyl (Boc) protecting group.[5][6] The indole ring nitrogen is significantly less nucleophilic than the exocyclic amine, especially under basic conditions, allowing for high selectivity at the 5-position.
Key Considerations for Scale-Up:
-
Starting Material Selection: The synthesis begins with 5-amino-1H-indole-2-carboxylic acid. While its ethyl ester is also a viable starting point, using the free acid avoids a final, potentially problematic, saponification step which can complicate purification on a large scale.[7]
-
Reaction Solvent: A mixture of a water-miscible organic solvent like Tetrahydrofuran (THF) or Dioxane and water is chosen. This biphasic or homogeneous system (depending on ratios) effectively dissolves both the polar starting material salt and the nonpolar Boc₂O, facilitating a smooth reaction.
-
Base Selection: An inorganic base such as sodium bicarbonate or sodium hydroxide is used to deprotonate the carboxylic acid and activate the amino group for nucleophilic attack. Sodium bicarbonate is often preferred for its milder nature, reducing the risk of side reactions.
-
Work-up and Isolation: The primary challenge in scaling up this reaction is the isolation of the product from the aqueous reaction mixture. Acidification of the mixture protonates the carboxylic acid, causing the desired product to precipitate. This solid can then be isolated by filtration, a highly scalable unit operation.
-
Purification: Chromatographic purification is impractical and costly at scale. Therefore, the protocol is designed to yield a product of high purity directly upon precipitation and washing. If necessary, a final recrystallization or trituration step can be employed.[8]
Visualizing the Process
Overall Synthetic Transformation
The synthesis is a straightforward one-step protection reaction.
Caption: Synthetic route to the target compound.
Scale-Up Experimental Workflow
The following diagram illustrates the sequence of operations for the scaled-up process.
Caption: Step-by-step operational workflow for synthesis.
Detailed Scale-Up Protocol
This protocol describes a synthesis yielding approximately 120-135 g of the final product.
| Component | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 5-Amino-1H-indole-2-carboxylic acid | 176.17 | 100.0 g | 0.568 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 136.0 g | 0.623 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 95.5 g | 1.136 | 2.0 |
| Tetrahydrofuran (THF) | - | 1.2 L | - | - |
| Deionized Water | - | 1.5 L | - | - |
| Citric Acid (50% w/v aq. solution) | - | As needed (~300 mL) | - | - |
| Methyl tert-butyl ether (MTBE) | - | 500 mL | - | - |
| Expected Product | 276.29 | 120-135 g (77-86%) | - | - |
Procedure:
-
Reactor Setup and Inerting:
-
Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a liquid addition funnel.
-
Charge the reactor with 5-Amino-1H-indole-2-carboxylic acid (100.0 g), THF (700 mL), and deionized water (700 mL).
-
Begin stirring to form a slurry and purge the reactor headspace with nitrogen for 15 minutes.
-
-
Basification and Cooling:
-
In a separate vessel, dissolve sodium bicarbonate (95.5 g) in deionized water (800 mL).
-
Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Slowly add the sodium bicarbonate solution to the reactor over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The slurry should become a clearer solution as the starting material salt forms.
-
-
Boc-Protection Reaction:
-
Dissolve di-tert-butyl dicarbonate (136.0 g) in THF (500 mL). Charge this solution to the addition funnel.
-
Add the Boc₂O solution dropwise to the reaction mixture over 1.5-2 hours. Causality Note: This addition is exothermic; careful control is crucial to prevent a runaway reaction and potential pressure buildup from CO₂ evolution. Maintain the internal temperature below 10 °C throughout the addition.
-
Once the addition is complete, slowly allow the reaction mixture to warm to ambient temperature (20-25 °C) and stir for 12-18 hours. Monitor reaction completion by HPLC or TLC.
-
-
Work-up and Product Precipitation:
-
Once the reaction is complete, add deionized water (500 mL) to the reactor to dissolve any remaining salts.
-
Prepare a 50% (w/v) aqueous solution of citric acid.
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add the citric acid solution to the stirred mixture. Vigorous gas evolution (CO₂) will occur as the excess bicarbonate is neutralized.
-
Continue adding the acid until the pH of the aqueous phase is between 3 and 4. The target product will precipitate as a thick, off-white solid. Causality Note: At this pH, the carboxylic acid is fully protonated and insoluble in the aqueous medium, maximizing product recovery.
-
-
Isolation and Drying:
-
Stir the resulting slurry at 10-15 °C for 1 hour to ensure complete precipitation.
-
Isolate the solid product by filtration using a large Büchner funnel.
-
Wash the filter cake sequentially with cold (0-5 °C) deionized water (2 x 250 mL) and then with cold MTBE (2 x 250 mL). The water wash removes inorganic salts, and the MTBE wash displaces water and removes nonpolar impurities, aiding in faster drying.
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Safety Precautions
All operations should be conducted in a well-ventilated fume hood or an appropriate chemical processing area by trained personnel.
-
Di-tert-butyl dicarbonate (Boc₂O):
-
Hazards: Flammable solid, toxic if inhaled, causes skin and serious eye irritation, and may cause an allergic skin reaction.[9][10][11] It is also sensitive to heat and can decompose.
-
Handling: Wear protective gloves, safety goggles with side shields, and a lab coat.[9][10] Avoid dust formation and keep away from ignition sources.[12] Handle in a well-ventilated area or under an extractor hood.[9][11] Store in a cool, dry, and well-ventilated place.[10][12]
-
-
Tetrahydrofuran (THF):
-
Hazards: Highly flammable liquid and vapor. May form explosive peroxides upon storage, especially when anhydrous.[13] Causes serious eye irritation.
-
Handling: Use non-sparking tools and explosion-proof equipment.[10][13] Store in tightly closed containers away from heat and sunlight. Test for peroxides before use if the container has been opened previously.
-
-
General Precautions:
-
The reaction involves gas evolution (CO₂). Ensure the reactor is properly vented to avoid pressure buildup.
-
The addition of acid to the bicarbonate solution is highly exothermic and releases large volumes of gas. This step must be performed slowly and with adequate cooling and stirring.
-
Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a flame-retardant lab coat, is mandatory at all times.
-
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Di(tert-butyl) carbonate. Retrieved from [Link]
- Google Patents. (n.d.). CN106008311A - Refinement method of indole-2-carboxylic acid.
-
Carl ROTH GmbH + Co. KG. (2024, May 13). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Novachem. (n.d.). Di-tert-butyl dicarbonate Safety Data Sheet. Retrieved from [Link]
-
RSC Publishing. (2025, September 25). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Retrieved from [Link]
-
EurekAlert!. (2023, April 30). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Retrieved from [Link]
-
RSC Publishing. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Bentham Science. (n.d.). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Retrieved from [Link]
-
MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]
-
Longdom Publishing. (2012, August 26). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Retrieved from [Link]
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
PubChem. (n.d.). 5-Aminoindole, N1-BOC protected. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. CN106008311A - Refinement method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 9. carlroth.com [carlroth.com]
- 10. echemi.com [echemi.com]
- 11. carlroth.com [carlroth.com]
- 12. dl.novachem.com.au [dl.novachem.com.au]
- 13. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and overcome common experimental hurdles.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Diagram of the General Synthetic Pathway
Caption: General synthetic pathway for this compound.
Issue 1: Low Yield During Boc Protection of Ethyl 5-amino-1H-indole-2-carboxylate
Question: I am experiencing a low yield when protecting the 5-amino group of ethyl 5-amino-1H-indole-2-carboxylate with di-tert-butyl dicarbonate ((Boc)₂O). What are the possible reasons and how can I improve the yield?
Answer:
Low yields during the N-Boc protection of aminophenyl groups can stem from several factors. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction: The nucleophilicity of the amino group on the indole ring can be lower than that of a simple aniline due to the electron-withdrawing nature of the ester group.
-
Solution:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC. If the starting material is still present after the standard reaction time, consider extending it. A modest increase in temperature (e.g., to 40-50 °C) can also facilitate the reaction, but be cautious of potential side reactions.
-
Choice of Base and Solvent: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used. Ensure the base is dry and used in a slight excess (1.1-1.5 equivalents). The choice of solvent is also critical; aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally effective. For poorly soluble starting materials, dimethylformamide (DMF) can be used, but it requires more rigorous purification.[1][2]
-
Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[3] However, be aware that DMAP can also catalyze the formation of byproducts if the reaction is not carefully controlled.
-
-
-
Side Reactions:
-
Di-Boc Protection: Although less common for anilines, the formation of a di-Boc protected amine is possible, especially with a large excess of (Boc)₂O and prolonged reaction times.[3]
-
Solution: Use a controlled amount of (Boc)₂O (typically 1.1-1.2 equivalents).
-
-
Reaction with Indole NH: While the indole nitrogen is generally less nucleophilic, under certain conditions, it can react with (Boc)₂O.
-
Solution: This is usually not a major issue under standard conditions for N-Boc protection of an amino group. Maintaining a moderate reaction temperature and avoiding overly strong bases can minimize this side reaction.
-
-
-
Work-up and Purification Issues: The product, ethyl 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylate, can be sensitive to acidic conditions during work-up, which can lead to partial deprotection.
-
Solution: Use a mild aqueous work-up. A wash with a saturated solution of sodium bicarbonate followed by brine is typically sufficient. Avoid strong acids. Purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a standard and effective method.
-
Troubleshooting Workflow for Boc Protection
Caption: Decision-making workflow for troubleshooting low yields in Boc protection.
Issue 2: Incomplete Hydrolysis of Ethyl 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylate
Question: I am struggling to achieve complete hydrolysis of the ethyl ester to the carboxylic acid. My TLC shows both starting material and product even after extended reaction times. How can I drive the reaction to completion?
Answer:
Incomplete hydrolysis is a common issue, often related to the reaction conditions and the stability of the starting material.
-
Insufficient Base or Water: Saponification is a reversible reaction, and a sufficient excess of base and the presence of water are necessary to drive the equilibrium towards the carboxylate salt.
-
Solution:
-
Increase Equivalents of Base: Use a larger excess of the base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-5 equivalents).
-
Co-solvent System: Ensure an adequate amount of water is present in your solvent system (e.g., THF/water, methanol/water, or ethanol/water). A common ratio is 2:1 to 3:1 organic solvent to water.[4]
-
-
-
Low Reaction Temperature: Hydrolysis of sterically hindered esters or esters on electron-rich aromatic systems can be sluggish at room temperature.
-
Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor the reaction by TLC to avoid potential decomposition or side reactions at elevated temperatures.
-
-
Precipitation of Starting Material: If the starting ester is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent system in which the starting material is fully soluble. If using a mixed solvent system like THF/water, ensure the initial dissolution in the organic solvent is complete before adding the aqueous base.
-
-
Premature Product Precipitation: The carboxylate salt product might precipitate from the reaction mixture, potentially coating the unreacted starting material and hindering further reaction.
-
Solution: Add more solvent (both organic and aqueous) to maintain a homogeneous solution throughout the reaction.
-
Table 1: Recommended Conditions for Ester Hydrolysis
| Base | Solvent System (v/v) | Temperature (°C) | Typical Reaction Time (h) |
| LiOH | THF / H₂O (2:1) | 25 - 40 | 4 - 12 |
| NaOH | Methanol / H₂O (3:1) | 25 - 50 | 2 - 8 |
| KOH | Ethanol / H₂O (3:1) | 25 - 60 | 2 - 6 |
Issue 3: Difficulty in Purifying the Final Product
Question: My final product, this compound, is difficult to purify. I observe persistent impurities even after chromatography. What are some effective purification strategies?
Answer:
Purification challenges with this compound often arise from its amphipathic nature and potential for zwitterion formation.
-
Recrystallization: This is often the most effective method for purifying the final carboxylic acid.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, methanol, or a mixture of ethanol and water).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Acid-Base Extraction: This technique can be used to remove neutral impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a mild aqueous base (e.g., 1M NaHCO₃) to convert the carboxylic acid to its water-soluble carboxylate salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a mild acid (e.g., 1M HCl or citric acid) to pH ~4-5 to precipitate the pure carboxylic acid.
-
Collect the precipitate by filtration, wash with water, and dry.
-
-
-
Chromatography Considerations: If chromatography is necessary, be aware that the carboxylic acid can streak on silica gel.
-
Solution: Add a small amount of acetic acid (0.5-1%) to the eluent system (e.g., ethyl acetate/hexanes or DCM/methanol). This helps to suppress the deprotonation of the carboxylic acid on the silica surface, leading to better peak shape and improved separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and reliable route starts from 5-amino-1H-indole-2-carboxylic acid.[5] The carboxylic acid is first protected as an ester (commonly an ethyl ester) to prevent interference in the subsequent step. The 5-amino group is then protected with a Boc group using (Boc)₂O. Finally, the ester is hydrolyzed to yield the target carboxylic acid. This stepwise approach generally provides good overall yields and cleaner products.
Q2: Can I perform the Boc protection directly on 5-amino-1H-indole-2-carboxylic acid without first esterifying it?
A2: While technically possible, it is not recommended. The presence of the free carboxylic acid can complicate the Boc protection reaction. The acidic proton of the carboxyl group can react with the base, and the carboxylate can interfere with the reaction and purification. Esterification of the carboxylic acid prior to Boc protection is a more robust and higher-yielding strategy.
Q3: Are there alternative methods for the synthesis of the indole-2-carboxylic acid core?
A3: Yes, several classical indole syntheses can be adapted. The Reissert synthesis, for instance, involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylate.[6][7] The Fischer indole synthesis is another versatile method, though it may require careful selection of starting materials to achieve the desired substitution pattern.[6][8]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any major impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Q5: What are the key safety precautions to take during this synthesis?
A5: Standard laboratory safety practices should always be followed. Specifically:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle reagents like (Boc)₂O, strong acids, and bases with care.
-
Be cautious when working with flammable organic solvents.
Experimental Protocols
Protocol 1: Esterification of 5-Amino-1H-indole-2-carboxylic acid
-
Suspend 5-amino-1H-indole-2-carboxylic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) or thionyl chloride (1.2 eq).
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Carefully add the residue to a mixture of ice and saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 5-amino-1H-indole-2-carboxylate.
Protocol 2: Boc Protection of Ethyl 5-amino-1H-indole-2-carboxylate
-
Dissolve ethyl 5-amino-1H-indole-2-carboxylate (1.0 eq) in THF or DCM (10 mL per gram).
-
Add triethylamine (1.5 eq) followed by a solution of di-tert-butyl dicarbonate (1.2 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes).
Protocol 3: Hydrolysis of Ethyl 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylate
-
Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add LiOH·H₂O (3.0 eq) and stir the mixture at room temperature or gentle heat (40 °C) until the reaction is complete by TLC.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~4-5 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final product.
References
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Retrieved from [Link]
- El-Gamal, M. I., et al. (2020). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports, 10(1), 1-15.
-
Synthetic Communications. (1995). Synthesis of Indole-2-Carboxylic Acid Esters. Scilit. Retrieved from [Link]
- Al-Blewi, F. F., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports, 11(1), 1-18.
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- de Heuvel, D., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 63(8), 4148–4171.
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
- Gribble, G. W. (2000). Recent developments in Fischer indole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
- Zarei, M., et al. (2013). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 57(3), 223-227.
-
Alichem. (n.d.). This compound. Retrieved from [Link]
-
de Heuvel, D., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of indole derivatives.
- Appendino, G., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 25(15), 3374.
- Wang, Y., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 13(48), 33830-33842.
- Moody, C. J., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(16), 11185–11195.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Tan, Y. J., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3325–3341.
-
PubChem. (n.d.). Ethyl 5-amino-1H-indole-2-carboxylate. Retrieved from [Link]
- Al-Hourani, B. J., et al. (2017). Ethyl 1H-indole-2-carboxylate.
-
European Patent Office. (n.d.). Process for the preparation of enantiomerically enriched indoline-2-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
- Sławiński, J., et al. (2021).
- Nörtemann, B., et al. (1993). 5-hydroxyquinoline-2-carboxylic Acid, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. Applied and Environmental Microbiology, 59(6), 1898-1903.
- Google Patents. (n.d.). Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. uwindsor.ca [uwindsor.ca]
Technical Support Center: Purification of 5-(tert-Butoxycarbonylamino)-1H-indole-2-carboxylic Acid by Recrystallization
Welcome to the technical support center for the purification of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the recrystallization of this important intermediate. Our goal is to equip you with the knowledge to overcome purification challenges, thereby improving yield, purity, and the overall efficiency of your synthetic workflow.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of crude this compound. The solutions provided are based on established chemical principles and practical laboratory experience.
Problem 1: My crude product "oils out" instead of forming crystals upon cooling.
Answer:
"Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue, particularly with compounds that have significant impurities or when using a mixed solvent system.[1] Here’s a systematic approach to resolve this:
-
Re-dissolve the Oil: Gently warm the flask to re-dissolve the oily substance completely.
-
Add More "Good" Solvent: Add a small amount (e.g., 5-10% of the total volume) of the solvent in which your compound is more soluble (the "good" solvent). This increases the saturation temperature and may prevent premature separation.[2]
-
Ensure Slow Cooling: Rapid cooling is a frequent cause of oiling out. To slow down the crystallization process:
-
Allow the flask to cool to room temperature on the benchtop, insulated with a cork ring and covered.
-
Avoid placing the hot flask directly into an ice bath.[1]
-
Consider using a Dewar flask with warm water for very slow, controlled cooling.
-
-
Lower the Polarity of the Solvent System: If using a polar solvent system, the high polarity might be contributing to the issue. Consider switching to a less polar solvent system.
Problem 2: No crystals are forming even after the solution has cooled to room temperature.
Answer:
The failure of crystals to form is typically due to one of two reasons: either the solution is not supersaturated, or there are no nucleation sites for crystal growth to begin.[1]
-
Check for Supersaturation (Too Much Solvent): This is the most common reason for crystallization failure.[1]
-
Action: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent. A rotary evaporator can also be used for this purpose.[1] Be careful not to evaporate too much solvent, as this can cause the product to crash out of solution, trapping impurities.
-
-
Induce Crystallization: If the solution is supersaturated but no crystals have formed, you can induce nucleation by:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass provide nucleation sites.[1]
-
Seed Crystals: If you have a small amount of the pure product, add a single seed crystal to the solution. This provides a template for crystal growth.[1]
-
Ultrasonic Bath: Placing the flask in an ultrasonic bath for a short period can sometimes induce nucleation.
-
Flash Freezing: Briefly cool the tip of a glass rod in dry ice/acetone and touch it to the surface of the solution to induce localized crystal formation.
-
Problem 3: The recrystallization yield is very low (<50%).
Answer:
A low recovery is a frustrating outcome after a successful synthesis. The primary culprit is usually excessive loss of the product in the mother liquor.[2]
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excessive solvent will keep a significant portion of your compound dissolved even after cooling.[2]
-
Cool Thoroughly: Ensure the solution has been cooled sufficiently to maximize the precipitation of the product. An ice-water bath can be used for the final cooling stage after the solution has reached room temperature.
-
Recover from Mother Liquor: If you suspect significant product loss, you can try to recover more material from the filtrate (mother liquor).
-
Reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals.
-
Be aware that the second crop will likely be less pure than the first and may require a separate recrystallization.
-
-
Solvent Choice: The solubility profile of your compound in the chosen solvent might not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the solubility is still significant at low temperatures, you will experience a lower yield. You may need to screen for a different solvent system.
Problem 4: The final product is discolored or still appears impure after recrystallization.
Answer:
If your product remains colored or analytical data (like TLC or NMR) shows the presence of impurities, the recrystallization was not effective.
-
Charcoal Treatment: If the discoloration is due to highly colored, high molecular weight impurities, they can often be removed by treatment with activated charcoal.
-
Procedure: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute's weight). Swirl the mixture for a few minutes.
-
Important: Perform a hot filtration to remove the charcoal before allowing the solution to cool. Never add charcoal to a boiling solution, as it can cause violent bumping.[2]
-
-
Inappropriate Solvent: The chosen solvent may be dissolving the impurities along with your product. A different solvent or solvent pair might provide better selectivity, leaving more impurities in the mother liquor.
-
Crystallization Was Too Rapid: If crystals form too quickly, impurities can become trapped within the crystal lattice.[2] To avoid this, ensure cooling is slow and gradual. If the product "crashes out," re-heat the solution, add a small amount of extra solvent, and cool it more slowly.[2]
Troubleshooting Workflow
Here is a decision tree to guide you through the troubleshooting process for the recrystallization of this compound.
Caption: Troubleshooting Decision Tree for Recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are some good starting solvents for the recrystallization of this compound?
A1: Given the structure, which has both polar (carboxylic acid, N-H) and non-polar (tert-butyl group, indole ring) features, a mixed solvent system is often a good starting point. A study on a similar indole derivative found a methanol-water mixture to be effective.[3] Other potential systems include ethyl acetate/hexanes, acetone/water, or isopropanol/water. It is always recommended to perform a small-scale solvent screen to find the optimal system for your specific crude material.
Q2: My crude this compound is an oil or a sticky solid. How do I handle this for recrystallization?
A2: It is common for Boc-protected amino acids to be obtained as oils or amorphous solids after workup, especially if residual solvents are present.[4][5] A technique called "pulping" or trituration can be effective. This involves adding a weak polar solvent in which the product is insoluble (like n-hexane or diethyl ether) to the crude oil and stirring vigorously.[4] This can help to break up the oil and induce solidification, at which point you can proceed with a full recrystallization.
Q3: What are the likely impurities in my crude product?
A3: Impurities can originate from several sources in the synthesis of this compound:
-
Starting Materials: Unreacted 5-amino-1H-indole-2-carboxylic acid.
-
Boc Protection Reaction: Di-tert-butyl dicarbonate (Boc anhydride) starting material, or byproducts from its decomposition. The formation of di-Boc protected compounds is also a possibility.
-
Side Reactions: The indole nitrogen can also be protected with a Boc group, leading to a di-Boc species.
Q4: Can I use column chromatography instead of recrystallization?
A4: Yes, column chromatography is a valid alternative for purification.[3][6] However, for large-scale purifications, recrystallization is often more economical and can be more efficient at removing minor impurities to yield a highly crystalline final product.[3] In some cases, a combination of both techniques is used: a preliminary purification by chromatography followed by a final recrystallization to achieve high purity.
Data Summary Table
| Parameter | Recommended Solvents/Systems | Key Considerations |
| Primary Solvents | Ethyl Acetate, Acetone, Isopropanol, Methanol | Good for dissolving the compound when hot. |
| Anti-Solvents | Hexanes, Heptane, Diethyl Ether, Water | Used to decrease solubility upon cooling. |
| Mixed Solvent Systems | Methanol/Water[3], Ethyl Acetate/Hexanes, Acetone/Water | Allows for fine-tuning of solubility. |
| Expected Purity | >98% (by HPLC or NMR) | Purity is highly dependent on the chosen method and execution. |
| Expected Recovery | 60-90% | Highly dependent on solvent choice and technique. |
References
- Google Patents.
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Eureka | Patsnap. Crystallization method of Boc-amino acid. [Link]
-
ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]
-
University of York. Problems with Recrystallisations - Chemistry Teaching Labs. [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Amide Coupling of 5-(Boc-amino)-1H-indole-2-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low yields encountered during the amide coupling of 5-(Boc-amino)-1H-indole-2-carboxylic acid. The unique electronic and steric properties of this substrate can present challenges, but with a systematic approach, these can be overcome.
I. Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when working with 5-(Boc-amino)-1H-indole-2-carboxylic acid in amide coupling reactions.
Q1: My amide coupling reaction with 5-(Boc-amino)-1H-indole-2-carboxylic acid is resulting in a low yield. What are the most likely causes?
Low yields in this specific amide coupling can often be attributed to several factors:
-
Incomplete Activation of the Carboxylic Acid: The indole nucleus can influence the reactivity of the carboxylic acid at the 2-position. Inefficient activation is a primary reason for poor coupling.
-
Side Reactions: The electron-rich indole ring and the Boc-protected amine can be susceptible to side reactions under certain conditions.
-
Steric Hindrance: The bulky Boc protecting group and the inherent structure of the indole can create steric hindrance, slowing down the reaction.[1]
-
Suboptimal Reaction Conditions: The choice of coupling reagent, solvent, base, and temperature are all critical parameters that can significantly impact the yield.[1]
-
Hydrolysis of Activated Intermediates: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid, preventing the desired amide bond formation. It is crucial to use anhydrous solvents and reagents.[1]
Q2: How do I choose the most effective coupling reagent for this substrate?
The selection of a coupling reagent is a critical decision. For 5-(Boc-amino)-1H-indole-2-carboxylic acid, the goal is to achieve efficient activation while minimizing side reactions. Here's a comparative overview of common coupling reagents:
| Coupling Reagent Class | Examples | Suitability for Indole-2-carboxylic Acids | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | Moderately Suitable | Can lead to racemization and often require additives like HOBt or OxymaPure to boost efficiency and suppress side reactions.[1] EDC is often preferred due to the water-solubility of its urea byproduct, simplifying purification.[2] |
| Phosphonium Salts | PyBOP, PyAOP | Highly Suitable | Generally more reactive than carbodiimides and are effective for coupling sterically hindered amino acids.[1] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Highly Recommended | These are among the most efficient coupling reagents, offering fast reaction times and minimal racemization.[1] HATU is often considered superior for challenging couplings due to the formation of a highly reactive OAt-ester intermediate.[3][4] |
For this specific substrate, HATU or COMU are often excellent starting points due to their high reactivity and ability to overcome the challenges posed by the indole moiety.
Q3: What are the optimal solvent and base combinations for this reaction?
The solvent and base play a crucial role in the reaction's success.
-
Solvents: Anhydrous polar aprotic solvents are generally the best choice.
-
Bases: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to facilitate the coupling process.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a widely used and effective choice.[7]
-
Triethylamine (TEA) can also be used, but DIPEA is often preferred due to its lower nucleophilicity.
-
Q4: I am observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?
Several side reactions can occur:
-
N-Acylurea Formation: This is a common byproduct when using carbodiimide reagents like DCC or EDC. The activated O-acylisourea intermediate can rearrange to a more stable but unreactive N-acylurea. Adding HOBt or OxymaPure can trap the O-acylisourea as an active ester, minimizing this side reaction.
-
Epimerization: If the amine component is chiral, there is a risk of epimerization at the stereocenter adjacent to the newly formed amide bond.[8] Using coupling reagents like HATU or adding HOBt can help suppress this.[2][9]
-
Reaction at the Indole Nitrogen: While less common under standard amide coupling conditions, the indole nitrogen is nucleophilic and could potentially react, especially with highly reactive intermediates. Ensuring the reaction is run at or below room temperature can help minimize this.
Q5: Are there any specific workup and purification strategies for the resulting Boc-protected indole amide?
The workup and purification can be challenging due to the nature of the product and byproducts.
-
Aqueous Workup: A standard aqueous workup is often necessary to remove the coupling reagent byproducts and any excess base.
-
A wash with a mild acid (e.g., 1M HCl or citric acid) will remove excess amine and base.[10]
-
A wash with a mild base (e.g., saturated NaHCO₃ solution) will remove unreacted carboxylic acid and additives like HOBt.[10]
-
A final brine wash helps to remove residual water before drying the organic layer.[1]
-
-
Purification:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a more polar solvent is typically effective.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
-
II. Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving low-yield issues.
Caption: A logical workflow for troubleshooting low yields.
III. Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol provides a robust starting point for the amide coupling of 5-(Boc-amino)-1H-indole-2-carboxylic acid.
Materials:
-
5-(Boc-amino)-1H-indole-2-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of 5-(Boc-amino)-1H-indole-2-carboxylic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup as described in Q5.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amide Coupling with In Situ Acyl Fluoride Formation for Sterically Hindered Substrates
For particularly challenging or sterically hindered amines, converting the carboxylic acid to an acyl fluoride in situ can improve yields.[11]
Materials:
-
5-(Boc-amino)-1H-indole-2-carboxylic acid (1.0 eq)
-
Sterically hindered amine (1.1 eq)
-
TFFH or BTFFH (1.1 eq)
-
DIPEA (2.2 eq)
-
Anhydrous DCM
Procedure:
-
Dissolve the 5-(Boc-amino)-1H-indole-2-carboxylic acid in anhydrous DCM.
-
Add the fluorinating agent (TFFH or BTFFH) and DIPEA.
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.
-
Add the sterically hindered amine to the reaction mixture.
-
Monitor the reaction for completeness. Note that reaction times may be longer for these couplings.[1]
-
Perform a standard aqueous workup and purify by column chromatography.
IV. Mechanistic Insights
Understanding the reaction mechanism is key to effective troubleshooting.
Sources
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. bachem.com [bachem.com]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
common side products in the synthesis of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our focus is on providing practical, experience-driven advice to ensure the integrity of your experimental outcomes.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds through a sequence of reactions, each with the potential to introduce impurities. A common route involves the protection of the 5-amino group of a 5-amino-1H-indole-2-carboxylic acid ester, followed by saponification to the desired carboxylic acid. Understanding the potential pitfalls at each stage is crucial for a successful synthesis.
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common side products.
Boc Protection Step
Question 1: After Boc protection of ethyl 5-amino-1H-indole-2-carboxylate, I see multiple spots on my TLC plate, some at a higher Rf than my product. What are these?
Answer:
You are likely observing the formation of over-protected species and other byproducts. Here are the most common culprits:
-
Di-Boc Species (N1,N5-di-Boc): The indole nitrogen (N1) is also nucleophilic and can react with Boc anhydride, especially if a strong base or catalyst like DMAP is used in excess or at elevated temperatures. This results in the formation of ethyl 1,5-bis(tert-butoxycarbonylamino)-1H-indole-2-carboxylate.
-
Urea Byproduct: Under certain conditions, particularly with sterically hindered amines, Boc anhydride can rearrange to an isocyanate intermediate, which then reacts with the starting amine to form a urea derivative.[]
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Base | Use a non-nucleophilic base like triethylamine (TEA). | Minimizes side reactions compared to more nucleophilic bases. |
| Catalyst | Use a catalytic amount of DMAP (0.1 eq). | DMAP accelerates the reaction but can promote N1-Boc formation in stoichiometric amounts.[2] |
| Temperature | Maintain the reaction at 0 °C to room temperature. | Higher temperatures can lead to over-reactivity and byproduct formation. |
| (Boc)2O Stoichiometry | Use 1.05-1.1 equivalents of Boc anhydride. | A slight excess ensures complete consumption of the starting material without promoting di-protection. |
Expert Insight: The pKa of the indole N-H is approximately 17, making it significantly less acidic (and its conjugate base more nucleophilic) than a typical amide but still reactive under certain conditions. Careful control of stoichiometry and temperature is paramount.
Question 2: My reaction is sluggish, and I still have a significant amount of starting material even after prolonged reaction time. Can I heat the reaction?
Answer:
While gentle heating (to ~40-50 °C) can sometimes be employed, it increases the risk of side product formation.[] Before resorting to heat, consider the following:
-
Solvent: Ensure your starting material is fully dissolved. A solvent system like THF or dioxane with water can be effective.[] For zwitterionic starting materials, solubility can be a limiting factor.[3]
-
Base Equivalents: Ensure you have added a sufficient amount of base to neutralize any acidic protons and drive the reaction forward.
If the reaction is still slow, a modest increase in temperature is preferable to a large excess of reagents.
Saponification (Hydrolysis) Step
Question 3: During the workup of my saponification, my product seems to be degrading, and I am getting a new, less polar spot on TLC. What is happening?
Answer:
The most likely side reaction during the hydrolysis of the ethyl ester is decarboxylation . Indole-2-carboxylic acids are known to be susceptible to the loss of CO2, particularly when heated or under acidic conditions.[4][5][6][7] The resulting byproduct would be 5-(tert-butoxycarbonylamino)-1H-indole.
Caption: Decarboxylation side reaction.
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | Conduct the saponification at room temperature or below. | Avoids thermal decarboxylation.[6] |
| Acidification | Add acid slowly at 0 °C during workup. | A rapid, exothermic addition of acid can create localized heating and promote decarboxylation. |
| Base | Use a milder base like lithium hydroxide (LiOH). | LiOH is often effective at lower temperatures than NaOH or KOH. |
| Reaction Time | Monitor the reaction closely by TLC and work up as soon as the starting material is consumed. | Prolonged exposure to basic conditions can lead to other degradation pathways. |
Expert Insight: The mechanism of decarboxylation often involves a cyclic transition state, and the stability of the resulting intermediate plays a role.[6] While indole-2-carboxylic acids are more prone to this than other carboxylic acids, careful temperature control is usually sufficient to minimize this side reaction.
Question 4: My final product is an oil/gummy solid and my NMR shows residual ethyl peaks. What went wrong?
Answer:
This indicates incomplete hydrolysis of the ethyl ester.
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Base Stoichiometry | Use a larger excess of base (e.g., 2-5 equivalents). | Ensures complete saponification. |
| Solvent System | Ensure adequate water is present in your co-solvent system (e.g., THF/H2O, Dioxane/H2O). | Water is a reactant in the hydrolysis. |
| Reaction Time | Increase the reaction time and monitor by TLC until no starting material is visible. | Saponification can be slow at room temperature. |
General Purity and Characterization
Question 5: How can I confirm the presence of these side products?
Answer:
A combination of chromatographic and spectroscopic techniques is essential:
-
TLC: A good initial indicator. The di-Boc and decarboxylated byproducts will have a higher Rf than the product and starting materials.
-
LC-MS: The most powerful tool for identifying components of a mixture. You can identify peaks corresponding to the expected masses of the side products.
-
NMR: 1H NMR can reveal characteristic signals. For example, the presence of an ethyl group (a quartet and a triplet) indicates incomplete hydrolysis. The disappearance of the C2-proton signal and the appearance of a new aromatic proton signal could indicate decarboxylation.
Expected Molecular Weights of Key Species:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Amino-1H-indole-2-carboxylic acid | C9H8N2O2 | 176.17[8] |
| Ethyl 5-amino-1H-indole-2-carboxylate | C11H12N2O2 | 204.23[9] |
| Target Product | C14H16N2O4 | 276.29 |
| Di-Boc Side Product | C19H24N2O6 | 376.40 |
| Decarboxylated Side Product | C13H16N2O2 | 232.28 |
III. References
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry.
-
Decarboxylation method of heterocyclic carboxylic acid compounds. (2019). Google Patents.
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates. (2018). The Journal of Organic Chemistry. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
-
Amino Acid-Protecting Groups. ResearchGate. [Link]
-
SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. (2013). Middle East Technical University.
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. [Link]
-
Ethyl 5-amino-1H-indole-2-carboxylate. PubChem. [Link]
-
Decarboxylation. (2022). Master Organic Chemistry. [Link]
-
5-Amino-1H-indole-2-carboxylic acid. PubChem. [Link]
-
Protection Reactions. Wiley-VCH.
-
Decarboxylation. Wikipedia. [Link]
-
Synthesis of a Series of Diaminoindoles. (2018). Molecules. [Link]
-
Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates. ResearchGate. [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]
-
Decarboxylation in Natural Products Biosynthesis. (2020). ACS Catalysis. [Link]
-
REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES.
-
Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives. ResearchGate. [Link]
-
Ethyl 1H-indole-2-carboxylate. (2017). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
ChemInform Abstract: Synthesis of 3-Substituted 2-Amino-1-hydroxy-1H-indole-5,6-dicarbonitriles. ResearchGate. [Link]
-
Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. [Link]
Sources
- 2. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Decarboxylation - Wikipedia [en.wikipedia.org]
- 8. 5-Amino-1H-indole-2-carboxylic acid | C9H8N2O2 | CID 15340377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 5-amino-1H-indole-2-carboxylate | C11H12N2O2 | CID 10726872 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Boc Protection of 5-amino-1H-indole-2-carboxylic acid
Welcome to the technical support center for the selective N-Boc protection of 5-amino-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with this specific transformation. Here, we address common issues through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and field-proven insights. Our goal is to provide you with the necessary tools to achieve high-yield, chemoselective protection of the 5-amino group, a critical step in the synthesis of various pharmaceutical intermediates.
Understanding the Molecule: The Root of the Challenge
5-amino-1H-indole-2-carboxylic acid presents a unique set of challenges due to its trifunctional nature. Successful and selective Boc protection of the 5-amino group requires careful consideration of the competing reactivity of the indole nitrogen (N1-H) and the carboxylic acid, as well as the compound's poor solubility in many common organic solvents.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Poor Solubility of Starting Material
Question: My 5-amino-1H-indole-2-carboxylic acid starting material has extremely poor solubility in common organic solvents like THF, acetonitrile, and dichloromethane, leading to a heterogeneous slurry and inconsistent reaction outcomes. How can I overcome this?
Answer: The poor solubility of 5-amino-1H-indole-2-carboxylic acid in non-polar organic solvents is due to its zwitterionic nature in the solid state and in neutral solutions.[1][2] To address this, we recommend performing the reaction in a basic aqueous medium. The addition of a base deprotonates the carboxylic acid, forming a highly soluble carboxylate salt. This approach not only solves the solubility issue but also offers additional advantages in terms of selectivity.
Recommended Solvent Systems:
-
A mixture of water and a miscible organic co-solvent such as tetrahydrofuran (THF), dioxane, or acetone.
-
The use of aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) as the base will facilitate the dissolution of the starting material.[3]
FAQ 2: Lack of Reactivity or Incomplete Conversion
Question: My reaction is sluggish, and I'm observing a significant amount of unreacted starting material even after extended reaction times. What factors could be contributing to this, and how can I drive the reaction to completion?
Answer: Incomplete conversion is often a result of several factors, including insufficient activation of the Boc-anhydride, suboptimal pH, or inadequate stoichiometry of reagents.
Troubleshooting Steps:
-
Choice of Base and pH: While a strong base like NaOH is excellent for solubilization, a milder base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA) in an aqueous/organic mixture is often sufficient and can prevent potential side reactions.[4][5] The pH of the reaction mixture should be maintained in the range of 8-10 to ensure the amino group is sufficiently nucleophilic while the starting material remains in solution.
-
Stoichiometry of (Boc)₂O: An excess of di-tert-butyl dicarbonate ((Boc)₂O) is often necessary to drive the reaction to completion.[4] We recommend starting with 1.2 to 1.5 equivalents of (Boc)₂O.
-
Reaction Temperature: While many Boc protections proceed efficiently at room temperature, gentle heating to 40-50 °C can increase the reaction rate without promoting significant side reactions.[4]
-
Catalysis: For particularly stubborn reactions, the addition of a catalytic amount (1-5 mol%) of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.[3][6] However, be mindful that DMAP can also promote N1-Boc protection of the indole, so its use should be carefully monitored.
FAQ 3: Formation of Side Products (Di-Boc Protection and Dimerization)
Question: I am observing multiple products in my reaction mixture by TLC and LC-MS, including what appears to be a di-Boc protected species and a higher molecular weight byproduct. What are these side products, and how can I prevent their formation?
Answer: The two most common side products in this reaction are the di-Boc protected compound (protection at both the 5-amino and 1-indole positions) and an amide dimer.
-
Di-Boc Protection: The indole nitrogen (N1) is also nucleophilic and can react with (Boc)₂O, especially under forcing conditions or with the use of catalysts like DMAP.[7] The 5-amino group is generally more nucleophilic than the indole nitrogen, allowing for selective protection under carefully controlled conditions.[8]
-
Amide Dimerization: The carboxylic acid can react with (Boc)₂O to form a mixed anhydride intermediate. This activated species can then be attacked by the amino group of another molecule of the starting material, leading to the formation of an amide dimer.[1]
Strategies for Minimizing Side Products:
| Side Product | Prevention Strategy | Rationale |
| Di-Boc Protection | Use of milder bases (e.g., NaHCO₃), avoidance of excess DMAP, and maintaining a lower reaction temperature. | These conditions favor the more nucleophilic 5-amino group over the less nucleophilic indole nitrogen. |
| Amide Dimerization | Performing the reaction in an aqueous basic solution. | The mixed anhydride is susceptible to hydrolysis in water, regenerating the carboxylic acid and preventing dimerization.[1] |
FAQ 4: Difficulty with Product Isolation and Purification
Question: After the reaction, I am struggling to isolate the pure product from the aqueous reaction mixture and unreacted (Boc)₂O. What is the recommended work-up and purification procedure?
Answer: A straightforward acid-base work-up is typically effective for isolating the desired product.
Step-by-Step Work-up and Purification Protocol:
-
Removal of Organic Solvent: If a co-solvent was used, remove it under reduced pressure.
-
Acidification: Cool the aqueous solution in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl or citric acid) to a pH of 3-4. The desired product, now a carboxylic acid, will precipitate out of the solution.
-
Isolation: The precipitated product can be collected by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove inorganic salts and then with a non-polar solvent like hexanes or diethyl ether to remove residual (Boc)₂O and other organic impurities.
-
Drying: Dry the purified product under vacuum.
If the product does not precipitate cleanly, it can be extracted with an organic solvent like ethyl acetate after acidification. The organic layer can then be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.[6]
Optimized Experimental Protocol
This protocol is designed to maximize the yield and selectivity of the mono-Boc protection of the 5-amino group.
Materials:
-
5-amino-1H-indole-2-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolution: In a round-bottom flask, suspend 5-amino-1H-indole-2-carboxylic acid (1.0 eq) in a 1:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (2.5 eq) to the suspension and stir until the solid is completely dissolved.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add 1M HCl with stirring until the pH of the solution is approximately 3-4, at which point the product will precipitate.
-
Collect the precipitate by vacuum filtration.
-
-
Purification:
-
Wash the filter cake with cold deionized water.
-
Wash the filter cake with cold diethyl ether or hexanes.
-
-
Drying: Dry the purified solid under high vacuum to yield 5-((tert-butoxycarbonyl)amino)-1H-indole-2-carboxylic acid.
Visualizing the Workflow and Troubleshooting Logic
Caption: Workflow for the optimized Boc protection of 5-amino-1H-indole-2-carboxylic acid, including troubleshooting steps.
References
Sources
- 1. reddit.com [reddit.com]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Technical Support Center: Purification of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid
Introduction
Welcome to the technical support guide for 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid (CAS No. 1093261-27-8). This molecule is a valuable intermediate in medicinal chemistry and drug development, often used in the synthesis of complex pharmaceutical agents.[1] Its purity is paramount, as even minor impurities can significantly impact downstream reactions and final product efficacy. This guide is designed for researchers and drug development professionals to troubleshoot and resolve common purity issues encountered during and after its synthesis. We will delve into the identification of common impurities, provide robust purification protocols, and detail analytical methods for accurate purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing or handling this compound?
A1: Impurities typically arise from three main sources: incomplete reactions, side reactions, and degradation. Based on the structure and reactivity of the target compound, you should be vigilant for the following species:
-
Starting Materials: Unreacted 5-amino-1H-indole-2-carboxylic acid from the Boc-protection step.
-
Reagents: Excess di-tert-butyl dicarbonate ((Boc)₂O) or its byproducts.
-
Side Products:
-
Decarboxylated Impurity: Indole-2-carboxylic acids are susceptible to decarboxylation, especially when heated, to form 5-(tert-butoxycarbonylamino)-1H-indole.[2][3]
-
Deprotected Impurity: The Boc group is notoriously labile under acidic conditions.[4][5] Any exposure to strong acids during workup or purification can cleave the Boc group, regenerating 5-amino-1H-indole-2-carboxylic acid.
-
Di-Boc Impurity: Over-protection can lead to the formation of a di-Boc species on the indole nitrogen, although this is less common under standard conditions.[6]
-
Q2: My material is off-white or has a pink/brownish tint. Is this a sign of impurity?
A2: Yes, significant coloration is often an indicator of impurities. While a slightly off-white color can be acceptable depending on the required purity, pink, brown, or black colors often suggest the presence of trace amounts of oxidized species or residual catalysts from preceding synthetic steps. Indole derivatives, in general, can be sensitive to air and light, leading to the formation of colored oligomeric impurities over time.
Q3: Why does my compound streak on a silica TLC plate?
A3: Streaking is a classic sign of a compound's strong, non-ideal interaction with the stationary phase. For this compound, the primary cause is the acidic nature of the carboxylic acid group. This functional group can interact strongly with the slightly acidic silica gel (Si-OH), leading to poor elution and significant tailing or streaking.[7] To mitigate this, it is standard practice to add a small amount of a modifying acid, such as acetic acid or formic acid (typically 0.5-1%), to the mobile phase. This protonates the carboxylate, reducing its interaction with the silica and resulting in a more compact spot.[7]
Q4: Can I purify this compound using recrystallization? What solvents are recommended?
A4: Recrystallization is an excellent and highly recommended method for purifying this compound, particularly for removing minor, structurally similar impurities. The key is selecting a solvent system where the compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures. Common and effective solvent systems include:
-
Ethyl acetate / Hexanes
-
Methanol / Water
-
Dichloromethane / Hexanes
-
Acetonitrile
The choice depends on the specific impurities present. A trial-and-error approach on a small scale is often the most efficient way to identify the optimal system.
Troubleshooting and Purification Guide
If you have identified an issue with your material, this guide will help you diagnose the problem and select the appropriate purification strategy.
Visual Troubleshooting Flowchart
The following flowchart provides a decision-making pathway to address common purity issues detected by standard analytical techniques.
Caption: Troubleshooting flowchart for purity issues.
Impurity Identification Table
This table summarizes the key analytical signatures for common impurities, which can be used to diagnose issues from your HPLC and NMR data.
| Impurity Name | Structure | Likely Origin | HPLC Behavior (Reverse Phase) | Key ¹H NMR Signals (DMSO-d₆) |
| Starting Material: 5-Amino-1H-indole-2-carboxylic acid | Indole with -NH₂ at C5, -COOH at C2 | Incomplete Boc protection | More polar (shorter retention time) than product | Absence of large singlet at ~1.4 ppm (t-butyl). Presence of broad -NH₂ signal. |
| Deprotection Product: 5-Amino-1H-indole-2-carboxylic acid | Indole with -NH₂ at C5, -COOH at C2 | Acid-catalyzed hydrolysis of Boc group[4] | More polar (shorter retention time) than product | Absence of large singlet at ~1.4 ppm (t-butyl). Presence of broad -NH₂ signal. |
| Decarboxylation Product: 5-(tert-butoxycarbonylamino)-1H-indole | Indole with -NH(Boc) at C5, -H at C2 | Thermal degradation, especially with heat or metal catalysts[2][8] | Less polar (longer retention time) than product | Absence of -COOH proton. Presence of a new signal for H2 proton, often a triplet or multiplet around 6.5-7.0 ppm. |
| Residual Solvent: Ethyl Acetate (EtOAc) | CH₃COOCH₂CH₃ | Purification/Workup Solvent | May appear as an early, sharp peak | Quartet at ~4.0 ppm, singlet at ~2.0 ppm, triplet at ~1.2 ppm. |
| Residual Solvent: Dichloromethane (DCM) | CH₂Cl₂ | Purification/Workup Solvent | May appear as an early, sharp peak | Singlet at ~5.7 ppm. |
Purification Protocols
Here we provide detailed, step-by-step protocols for the most effective purification methods.
Purification Workflow Diagram
This diagram illustrates the most robust purification sequence for removing a wide range of impurities.
Caption: Recommended purification workflow.
Protocol 1: Acid-Base Extraction
This technique is exceptionally effective at removing neutral impurities (like the decarboxylated product) and basic impurities from your acidic target compound.
Rationale: The carboxylic acid group of the target compound is deprotonated by a mild aqueous base (sodium bicarbonate), rendering it water-soluble as a sodium salt. Neutral impurities remain in the organic layer. Subsequent re-acidification of the aqueous layer precipitates the purified product.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume of NaHCO₃ solution equal to the organic layer. Shake gently at first to avoid excessive pressure buildup from CO₂ evolution, venting frequently. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the aqueous layers. Wash this combined aqueous layer once with a small portion of the organic solvent (e.g., EtOAc) to remove any last traces of organic-soluble impurities.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 3 and 4 (check with pH paper). A white precipitate of the pure product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexanes to aid in drying.
-
Drying: Dry the purified solid under high vacuum, preferably in a desiccator over a drying agent, to a constant weight.
Protocol 2: Recrystallization
This is the method of choice for removing small amounts of closely related impurities after an initial purification like acid-base extraction.
Rationale: This protocol relies on the difference in solubility between the target compound and impurities in a chosen solvent system at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: In a small flask, place the solid material obtained from Protocol 1.
-
Hot Dissolution: Add a minimal amount of a hot solvent in which the compound is highly soluble (e.g., ethyl acetate or methanol). Add the solvent portion-wise until the solid just dissolves. If discoloration is an issue, this is the point to add a small amount of activated charcoal, maintain the heat for 5-10 minutes, and then perform a hot filtration through a pad of celite to remove the charcoal.
-
Induce Crystallization: To the hot, clear solution, slowly add a "non-solvent" in which the compound is poorly soluble (e.g., hexanes or water) until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the hot solvent to redissolve the cloudiness.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in a refrigerator or ice bath for several hours.
-
Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of the cold non-solvent, and dry under high vacuum.
Protocol 3: Silica Gel Flash Chromatography
This method should be reserved for difficult separations where other methods have failed, as it can be lower-yielding and sometimes lead to degradation on the acidic silica gel.
Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[9]
Step-by-Step Methodology:
-
Stationary Phase: Prepare a silica gel column in your desired eluent system.
-
Mobile Phase: A common eluent system is a gradient of ethyl acetate in hexanes. Crucially, add 0.5-1% acetic acid to the mobile phase to prevent streaking.[7] A good starting point is 30-50% Ethyl Acetate / Hexanes + 1% Acetic Acid.
-
Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully load this "dry-loaded" sample onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. It is important to co-evaporate with a solvent like toluene to azeotropically remove the residual acetic acid from the product.
Analytical Methods for Purity Assessment
Rigorous purity assessment is critical. HPLC and NMR are the gold standards for quantitative analysis.[10][11]
-
Thin-Layer Chromatography (TLC):
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: Start at ~95% A, and ramp to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.[10] Purity is determined by the area percentage of the main peak.
-
-
Nuclear Magnetic Resonance (¹H NMR):
-
Solvent: DMSO-d₆ is recommended due to the good solubility of the carboxylic acid.
-
Key Signals: Look for the sharp singlet of the 9 protons of the t-butyl group (~1.4 ppm), the aromatic protons of the indole core, and the broad singlets for the N-H and COOH protons.
-
Purity Check: Integrate the product peaks against any impurity peaks (e.g., residual solvents, decarboxylated product). Quantitative NMR (qNMR) can be used for precise purity determination against an internal standard.[11][14]
-
References
-
Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558–5559. [Link]
-
Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. ACS Publications. [Link]
-
Zhou, X.-Y., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications, 50(3), 349-357. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). The Reissert Indole Synthesis. Chemical Reviews, 106(7), 2875-2911. (Note: While this is a review, specific sections discuss decarboxylation as a final step in indole synthesis). [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
SIELC Technologies. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. [Link]
-
Reddit r/OrganicChemistry. (2023). Why is boc stable to hydrolysis under basic conditions? [Link]
-
ACS GCI Pharmaceutical Roundtable. Reagent Guides: Bases. [Link]
-
Searle Separations Department. Thin Layer Chromatography. [Link]
-
Sreekanth, N., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science, 51(7), 634-640. [Link]
-
Li, Y., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 27(19), 6296. [Link]
-
Sreekanth, N., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]
-
Sim, J., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Molecules, 26(22), 6934. [Link]
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]
-
University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC). [Link]
- Kumar, P. R., et al. (2008). Process for the preparation of indole derivatives.
- CN102020600A. Synthetic method of indole-2-carboxylic acid.
-
Li, Y., et al. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
-
Al-Said, M. S., et al. (2017). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports, 7, 17466. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
AGA Analytical. Thin Layer Chromatography (TLC). [Link]
-
De Marco, R., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chemistry, 36(1), e20230008. [Link]
-
Lead Sciences. 5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid. [Link]
-
Rashad, A. E., et al. (2008). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Molecules, 13(5), 1079-1092. [Link]
-
ResearchGate. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds? [Link]
-
Al-Hourani, B. J., et al. (2019). Synthesis, characterization and crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate. Current Chemistry Letters, 8(1), 1-6. [Link]
-
de Oliveira, E., et al. (2018). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Molecules, 23(11), 2963. [Link]
-
PubChem. Indoline-2-carboxylic acid, N-BOC protected. [Link]
-
Omotowa, E. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10, 10086. [Link]
-
ChemBK. 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid. [Link]
-
European Patent Office. (2011). PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY ENRICHED INDOLINE-2-CARBOXYLIC ACID. [Link]
-
NIST. Indole-2-carboxylic acid. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 14. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Indole-2-Carboxylic Acids
Welcome to the technical support center for the synthesis of substituted indole-2-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this important class of heterocyclic compounds. Indole-2-carboxylic acids are crucial building blocks in the development of pharmaceuticals and agrochemicals, making their efficient synthesis a topic of significant interest.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose and solve common synthetic problems, ensuring the integrity and success of your experimental work.
Troubleshooting Guide: Common Synthetic Hurdles
This section addresses specific, recurring problems encountered during the synthesis of indole-2-carboxylic acids and their precursors. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in mechanistic understanding.
Problem Area 1: Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone method for creating the indole nucleus.[3] It involves the acid-catalyzed cyclization of an arylhydrazone, typically derived from a pyruvate ester to yield an indole-2-carboxylate. However, the reaction is notoriously sensitive to substrate structure and reaction conditions.
Q1: My Fischer indole synthesis is resulting in low yields and a complex mixture of byproducts. What are the likely causes?
A1: Low yields and byproduct formation in the Fischer synthesis often stem from several critical factors related to the stability of intermediates and competing reaction pathways.
-
Cause A: Incorrect Acid Catalyst or Concentration. The choice and concentration of the acid catalyst are paramount. Stronger acids or higher concentrations can promote side reactions.[4] Protic acids like HCl or H₂SO₄ can be effective, but Lewis acids (e.g., ZnCl₂, BF₃) or polyphosphoric acid (PPA) are also common.
-
Solution: Screen a panel of acid catalysts (e.g., PPA, Eaton's reagent, ZnCl₂, TsOH). Often, a milder catalyst or lower concentration can suppress the formation of byproducts from degradation or undesired rearrangements.[4]
-
-
Cause B: Thermal Degradation. The classical Fischer synthesis often requires high temperatures, which can lead to the degradation of sensitive starting materials or the desired indole product.
-
Cause C: Competing Side Reactions. The acidic conditions can promote unwanted reactions. Electron-donating substituents on the arylhydrazine can favor heterolytic N-N bond cleavage, which competes with the required[7][7]-sigmatropic rearrangement and halts the productive pathway.[8][9] Aldol condensation of the ketone/aldehyde starting material can also occur.[4]
Q2: My reaction with an unsymmetrical ketone is producing the wrong regioisomer. How can I control the regioselectivity?
A2: Regioselectivity is a well-known challenge when using unsymmetrical ketones. The direction of the cyclization is determined by which α-carbon of the ketone participates in the key C-C bond formation.
-
Cause: The formation of the enamine intermediate is often the regioselectivity-determining step. Both thermodynamic and kinetic factors, influenced by the acid catalyst and temperature, play a role.
-
Solution: The choice of acid catalyst can strongly influence the outcome. Stronger acids often favor the formation of the more substituted indole.[4] For instance, using Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol in certain systems.[4] It is essential to perform small-scale pilot reactions to determine the optimal conditions for your specific substrate.
-
Problem Area 2: Reissert Indole Synthesis
The Reissert synthesis is another classical route, involving the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[10][11]
Q3: The initial base-catalyzed condensation in my Reissert synthesis is sluggish or failing. What can I do?
A3: The initial step is a Claisen condensation to form an o-nitrophenylpyruvate ester, which is highly dependent on the base and reaction conditions.[10][12]
-
Cause A: Insufficiently Strong Base. The acidity of the methyl group on o-nitrotoluene is relatively low. Sodium ethoxide (NaOEt) is commonly used, but may not be strong enough for less activated substrates.
-
Cause B: Presence of Water. Alkoxide bases are highly sensitive to moisture, which will quench the base and stall the reaction.
-
Solution: Ensure all reagents and glassware are scrupulously dried. Use freshly prepared or commercially available anhydrous ethanol to prepare the ethoxide solution.
-
Q4: The reductive cyclization step is giving me quinolones instead of the desired indole. Why is this happening?
A4: The formation of quinolones is a known competing pathway in the Reissert synthesis, particularly influenced by the reduction conditions and substrate structure.
-
Cause: Certain reduction conditions can favor an alternative cyclization pathway. This is especially prevalent with some 7-substituted indoles when using catalysts like PtO₂.[12]
-
Solution: The choice of reducing agent is critical. Zinc dust in acetic acid is a classic and generally reliable method for promoting the desired indole formation.[10][12] Other reagents like iron powder in acetic acid or sodium dithionite have also been used successfully and may prevent quinolone formation.[12]
-
Problem Area 3: Ester Hydrolysis and Decarboxylation
The final step in many syntheses of indole-2-carboxylic acids is the hydrolysis of the corresponding ester. This step can be surprisingly problematic.
Q5: Saponification of my ethyl indole-2-carboxylate is causing significant decarboxylation. How can I prevent this side reaction?
A5: Indole-2-carboxylic acids are prone to decarboxylation, especially under harsh conditions (high temperature, strong base/acid).[13] The electron-rich nature of the indole ring facilitates the loss of CO₂.
-
Cause A: High Reaction Temperature. Heating is often used to accelerate saponification, but this provides the energy needed to overcome the activation barrier for decarboxylation.
-
Solution: Perform the hydrolysis at a lower temperature (e.g., room temperature or 0 °C) for a longer period. Monitor the reaction progress carefully by TLC or LC-MS to avoid unnecessarily long reaction times.
-
-
Cause B: Strong Basic Conditions. While NaOH or KOH are common, they can be too harsh.
-
Solution: Use a milder base such as lithium hydroxide (LiOH) in a THF/water mixture. LiOH is often effective at room temperature and reduces the risk of decarboxylation.
-
-
Cause C: Acidic Workup. During the workup, acidification to protonate the carboxylate must be done carefully. Localized heating from the addition of strong acid can cause decarboxylation.
-
Solution: Perform the acidification slowly at low temperature (ice bath) with vigorous stirring.
-
The following workflow can help guide your troubleshooting process for this critical step.
Caption: Troubleshooting workflow for decarboxylation.
Frequently Asked Questions (FAQs)
Q6: Are there modern alternatives to the classical indole syntheses for preparing these acids?
A6: Yes, modern cross-coupling methods have become powerful alternatives. The Larock indole synthesis , a palladium-catalyzed reaction between an o-haloaniline and an alkyne, is particularly versatile.[7][14][15] This method offers milder reaction conditions and can accommodate a wide range of functional groups.[7] While it typically produces 2,3-disubstituted indoles, careful choice of the alkyne substrate can lead to precursors for indole-2-carboxylic acids.
Q7: I am working with a substrate that has several sensitive functional groups. Which synthetic strategy is recommended?
A7: For substrates with sensitive functionalities, harsh classical methods like the Madelung or high-temperature Fischer synthesis should be avoided.
-
The Hemetsberger-Knittel synthesis , which involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, can be a good option as it often proceeds in high yield under neutral conditions, though the synthesis of the azido precursor can be challenging.[16][17][18][19]
-
Palladium-catalyzed methods like the Larock synthesis are often ideal due to their mild conditions and broad functional group tolerance.[7][20]
Q8: My final indole-2-carboxylic acid is proving difficult to purify. What are some effective purification strategies?
A8: Purification can be challenging due to the amphoteric nature of the product and potential impurities like the decarboxylated indole.
-
Acid-Base Extraction: This is a powerful first step. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., NaHCO₃ solution). The desired acid will move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be washed with fresh solvent, cooled in an ice bath, and carefully re-acidified to precipitate the pure product.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for removing minor impurities. Solvents like ethanol, ethyl acetate, or mixtures with hexanes are often effective.
-
Column Chromatography: This can be effective but may require some optimization. Using a silica gel column with an eluent system containing a small amount of acetic acid or formic acid can help prevent streaking and improve the separation of the carboxylic acid from less polar impurities.
Example Protocol: Mild Hydrolysis of Ethyl 5-Bromoindole-2-carboxylate
This protocol provides a step-by-step method for the saponification of an indole ester under conditions designed to minimize decarboxylation.
-
Dissolution: In a round-bottom flask, dissolve ethyl 5-bromoindole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v). A typical concentration is 0.1 M.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) portion-wise with stirring.
-
Reaction Monitoring: Allow the mixture to stir at 0 °C and slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Quenching and Extraction: Once the reaction is complete, concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water and wash with ethyl acetate or diethyl ether to remove any non-polar, non-acidic impurities.
-
Acidification and Isolation: Cool the aqueous layer to 0 °C in an ice bath. With vigorous stirring, slowly add 1 M HCl (aq) until the pH of the solution is ~2-3. A precipitate should form.
-
Filtration and Drying: Collect the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of a non-polar solvent like hexanes to aid in drying. Dry the purified 5-bromoindole-2-carboxylic acid under vacuum.
The following diagram illustrates the general workflow for this synthesis and purification.
Caption: General workflow for synthesis and purification.
References
-
Hemetsberger, H.; Knittel, D. Synthese und Thermolyse von α-Azidoacrylestern. Monatshefte für Chemie1972 , 103, 194–204. [Link]
-
Hughes, D. L.; Cava, M. P. The Fischer Indole Synthesis. Total Synthesis of (±)‐Silandrin. The Journal of Organic Chemistry1985 , 50 (1), 122-126. [Link]
-
Larock, R. C.; Yum, E. K. Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes. Journal of the American Chemical Society1991 , 113 (17), 6689–6690. [Link]
-
Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society2011 , 133 (14), 5437–5444. [Link]
-
Hemetsberger indole synthesis. Wikipedia. [Link]
-
Larock indole synthesis. Wikipedia. [Link]
-
Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Journal of the Brazilian Chemical Society2011 , 22 (11), 2036-2039. [Link]
-
Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. SciELO. [Link]
-
Larock Indole Synthesis. SynArchive. [Link]
-
Synthesis of indole‐2‐carboxylic acid esters using ionic liquid. ResearchGate. [Link]
- Synthetic method of indole-2-carboxylic acid.
-
Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Duke Vertices. [Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]
-
Indole synthesis: a review and proposed classification. PMC - NIH. [Link]
-
Hemetsberger reaction: New approach to the synthesis of novel dihydroindoloindole systems. ResearchGate. [Link]
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
-
Problems with Fischer indole synthesis. Reddit. [Link]
-
Reissert indole synthesis. Wikipedia. [Link]
-
Reissert indole synthesis. chemeurope.com. [Link]
-
Synthesis and Chemistry of Indole. SlideShare. [Link]
-
Hemetsberger Indole Synthesis. ResearchGate. [Link]
-
Reissert-Indole-Synthesis.pdf. ResearchGate. [Link]
-
Reductive Fischer‐Type Indole Synthesis Employing Carboxylic Acids as Surrogates of Aldehydes. OUCI. [Link]
-
THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Science Publishing. [Link]
-
Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[8][16]-Aryl Shift. Organic Chemistry Portal. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
-
The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]
- Process for the preparation of indole derivatives.
-
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC - PubMed Central. [Link]
-
Strategies for Indole carboxylate synthesis a, HTS hits. C3 groups were... ResearchGate. [Link]
-
Strychnine. Wikipedia. [Link]
Sources
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. grokipedia.com [grokipedia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Reissert_indole_synthesis [chemeurope.com]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. synarchive.com [synarchive.com]
- 17. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Blog Posts [dukevertices.org]
solubility issues of 5-(Boc-amino)-1H-indole-2-carboxylic acid in reaction media
Welcome to the Technical Support Center for 5-(Boc-amino)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this reagent in various reaction media. Our goal is to provide you with the expertise and practical solutions to ensure the smooth progression of your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 5-(Boc-amino)-1H-indole-2-carboxylic acid?
A1: 5-(Boc-amino)-1H-indole-2-carboxylic acid is a moderately polar molecule with both a hydrogen bond donor (indole N-H and carboxylic acid O-H) and acceptor sites (carbonyl oxygens). Its solubility is largely dictated by the solvent's ability to interact with these functional groups. Generally, it exhibits poor solubility in nonpolar solvents and limited solubility in some polar aprotic solvents. The presence of both an acidic carboxylic acid and a protected basic amine group makes its solubility sensitive to the pH of the medium.
Q2: In which common organic solvents is 5-(Boc-amino)-1H-indole-2-carboxylic acid typically soluble?
A2: While quantitative data for this specific molecule is not extensively published, based on its structure and data from analogous compounds like indole-3-acetic acid, we can provide a qualitative guide.[1] It is most soluble in highly polar aprotic solvents.
| Solvent | Abbreviation | Qualitative Solubility (at room temperature) | Notes |
| Dimethylformamide | DMF | Soluble | A common and effective solvent for reactions. |
| Dimethyl sulfoxide | DMSO | Highly Soluble | Excellent for creating stock solutions, but can complicate work-ups. |
| N-Methyl-2-pyrrolidone | NMP | Soluble | A good alternative to DMF, particularly for challenging couplings.[2] |
| Tetrahydrofuran | THF | Sparingly Soluble | Often used in combination with other solvents. |
| Dichloromethane | DCM | Sparingly to Poorly Soluble | Solubility can be an issue, especially at higher concentrations.[3] |
| Acetonitrile | ACN | Poorly Soluble | Not a primary choice for dissolving this compound. |
| Ethyl Acetate | EtOAc | Sparingly Soluble | Can be used in some cases, and solubility of similar indole carboxylic acids is favorable.[1] |
| Water | H₂O | Insoluble | Insoluble under neutral pH. |
Q3: Why is my 5-(Boc-amino)-1H-indole-2-carboxylic acid not dissolving in the reaction solvent for an amide coupling?
A3: This is a common issue that can arise from several factors:
-
Insufficient Solvent Polarity: As indicated in the table above, solvents like DCM may not be polar enough to dissolve the compound effectively on their own.
-
Low Temperature: Solubility generally decreases at lower temperatures. If your protocol requires cooling (e.g., to 0 °C) before all components are dissolved, you may encounter precipitation.
-
Zwitterionic Character: In the presence of a non-basic amine coupling partner, the carboxylic acid and the indole N-H can create a zwitterionic-like state, reducing solubility in organic solvents.
-
Insufficient Solvent Volume: The concentration of your reaction may be too high for the chosen solvent.
Q4: Can the addition of a base improve the solubility of 5-(Boc-amino)-1H-indole-2-carboxylic acid?
A4: Yes, the addition of a non-nucleophilic organic base is a key technique to improve solubility, particularly in amide coupling reactions. Bases like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[4][5] This is a standard practice in many coupling protocols.
Q5: How does temperature affect the solubility of this compound?
A5: Generally, the solubility of 5-(Boc-amino)-1H-indole-2-carboxylic acid in organic solvents will increase with temperature.[6] Gentle warming can be an effective method to aid dissolution. However, be cautious about potential degradation of the compound or other reagents in your reaction mixture at elevated temperatures. Always check the stability of all components at the intended temperature.
Troubleshooting Guide: Overcoming Solubility Issues in Amide Coupling Reactions
This section provides a systematic approach to troubleshooting and resolving solubility challenges when using 5-(Boc-amino)-1H-indole-2-carboxylic acid in amide coupling reactions.
Issue 1: The compound fails to dissolve completely in the primary reaction solvent (e.g., DCM or THF).
Root Cause Analysis: The polarity of the solvent is likely insufficient to overcome the intermolecular forces of the solid-state compound, which include hydrogen bonding from the carboxylic acid and indole N-H groups.
Solutions:
-
Introduce a Co-Solvent:
-
Protocol: Add a more polar aprotic solvent like DMF or NMP dropwise to the suspension until a clear solution is obtained. A final mixture of DCM/DMF or THF/DMF is often effective.
-
Causality: DMF and NMP are excellent hydrogen bond acceptors and have high dielectric constants, which helps to solvate the polar functional groups of the indole acid.
-
-
Pre-dissolution with Base:
-
Protocol: In a separate flask, suspend the 5-(Boc-amino)-1H-indole-2-carboxylic acid in your primary solvent. Add 1.1-1.5 equivalents of a tertiary amine base (e.g., DIEA) and stir. The formation of the ammonium carboxylate salt should lead to dissolution. This solution can then be used in the subsequent coupling step.
-
Causality: The conversion of the carboxylic acid to its corresponding salt breaks up the hydrogen-bonding network of the solid and introduces an ionic character, which is more readily solvated by polar aprotic solvents.
-
Issue 2: The compound dissolves initially but precipitates upon cooling the reaction mixture.
Root Cause Analysis: The solution is likely near its saturation point at room temperature, and the decrease in temperature reduces the solubility, causing the compound to crash out.
Solutions:
-
Increase Solvent Volume:
-
Protocol: Add more of the reaction solvent (or solvent mixture) to decrease the overall concentration.
-
Causality: By increasing the amount of solvent, you move the concentration further from the saturation point at the reduced temperature.
-
-
Optimize the Order of Addition:
-
Protocol: Dissolve the 5-(Boc-amino)-1H-indole-2-carboxylic acid and the base at room temperature first to ensure the formation of the soluble salt. Then, cool the solution before adding the coupling reagent and the amine.
-
Causality: The ammonium carboxylate salt is generally more soluble than the free acid, even at lower temperatures. Ensuring its formation before cooling can prevent precipitation.
-
Issue 3: A persistent haze or fine suspension remains in the reaction mixture.
Root Cause Analysis: This could be due to the presence of insoluble impurities in the starting material or the formation of an insoluble salt with other reagents.
Solutions:
-
Sonication:
-
Protocol: Place the reaction vessel in an ultrasonic bath for 5-10 minutes.
-
Causality: Sonication provides energy to break up small agglomerates of the solid, facilitating interaction with the solvent and promoting dissolution.
-
-
Hot Filtration (for stock solutions):
-
Protocol: If preparing a stock solution that appears hazy, gently warm the solution and filter it through a pre-warmed funnel with a small plug of cotton or celite.
-
Causality: This will remove any insoluble particulate matter. Use this method with caution and ensure the desired compound is not being removed.
-
Experimental Workflow Diagrams
The following diagrams illustrate the decision-making process for addressing solubility issues.
Caption: Decision tree for initial dissolution.
Caption: Troubleshooting precipitation upon cooling.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Biofilm Inhibitor Synthesis. (n.d.). Amide Coupling. Retrieved from [Link]
-
Singh, R., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases. Retrieved from [Link]
-
Riki, N., & Aharon, L. (2025). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. ResearchGate. Retrieved from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide in Ethanol + Water Mixtures. Retrieved from [Link]
-
Al-Owaedi, F. A., et al. (2017). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
ChEMBL. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). Retrieved from [Link]
-
ResearchGate. (2018). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]
-
Alshehri, S., et al. (2022). Solubilization and Thermodynamic Analysis of Isotretinoin in Eleven Different Green Solvents at Different Temperatures. Molecules. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Amide Synthesis [fishersci.dk]
- 5. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
alternative protecting groups for 5-amino-1H-indole-2-carboxylic acid
Welcome to the technical support center for 5-amino-1H-indole-2-carboxylic acid. This versatile building block is a cornerstone in medicinal chemistry, particularly for developing novel therapeutics like HIV-1 integrase inhibitors where the scaffold can chelate magnesium ions in the enzyme's active site.[1][2] However, its trifunctional nature—possessing a nucleophilic aromatic amine, a carboxylic acid, and a reactive indole N-H—presents significant synthetic challenges.
This guide provides in-depth, field-proven answers to common questions and troubleshooting scenarios encountered during the chemical manipulation of this scaffold. We will explore beyond standard protocols to offer alternative protecting group strategies that ensure selectivity, stability, and high yields in your multi-step syntheses.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Protecting the 5-Amino Group
The exocyclic amine at the C-5 position is often the most reactive nucleophilic site. Its protection is paramount before attempting reactions like N-1 alkylation, carboxylic acid activation, or modifications at other positions on the indole ring.
Question 1: What are the standard protecting groups for the 5-amino function, and what are the mechanistic reasons for choosing one over the other?
Answer: The two most common protecting groups for the 5-amino group are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice between them is dictated by the planned downstream reaction conditions, a concept known as orthogonal protection.[3][4][5]
-
Boc (tert-Butyloxycarbonyl): This is the go-to choice for general purposes. The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). Mechanistically, the amine attacks one of the electrophilic carbonyls of the anhydride, forming a carbamate. The Boc group is exceptionally stable to basic conditions, nucleophiles, and catalytic hydrogenation, making it ideal for reactions involving ester saponification or Cbz deprotection.[6] However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) via a mechanism involving the formation of a stable tert-butyl cation.[6]
-
Cbz (Benzyloxycarbonyl or Z-group): The Cbz group is introduced using benzyl chloroformate (Cbz-Cl).[7][8] Unlike Boc, the Cbz group is stable to mild and even some strong acids but is selectively removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[7][9] This process reduces the benzyl group to toluene and liberates the free amine via decarboxylation. This orthogonality to acid-labile groups like Boc and t-butyl esters is a cornerstone of complex peptide and heterocyclic synthesis.[10]
Question 2: My synthesis requires harsh basic conditions, and I'm also trying to avoid catalytic hydrogenation. What are some robust, alternative protecting groups for the 5-amino position?
Answer: When both acidic and hydrogenolytic deprotection methods are incompatible with your synthetic route, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is an excellent alternative.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is renowned for its stability in both acidic and reductive environments.[11] Its key feature is its lability to basic conditions, typically a solution of piperidine in DMF.[11][12] The deprotection mechanism proceeds via an E1cB-type elimination, where the base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene byproduct and release of the free amine.[12] This distinct, base-mediated cleavage makes it fully orthogonal to both Boc and Cbz groups.[10][12]
Another novel, albeit less common, option for extreme stability is the 2,5-dimethylpyrrole group. It has been shown to be stable to strong bases (e.g., alkylmagnesium bromides) and strong reducing agents (e.g., LiAlH₄).[13] Deprotection is achieved under unique, mild conditions using hydroxylamine hydrochloride, which does not affect most other common protecting groups.[13]
| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonal To | Key Advantages |
| Boc | (Boc)₂O, base | TFA, HCl in dioxane | Cbz, Fmoc, Benzyl esters | High yield, stable to base/H₂ |
| Cbz (Z) | Cbz-Cl, base | H₂, Pd/C | Boc, Fmoc, t-Butyl esters | Stable to acid/base |
| Fmoc | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF | Boc, Cbz, most esters | Mild, base-labile removal |
| 2,5-Dimethylpyrrole | 2,5-Hexanedione, acid | NH₂OH·HCl, Et₃N | Most standard groups | Stable to strong base/hydrides |
Section 2: Protecting the 2-Carboxylic Acid Group
Protection of the indole-2-carboxylic acid is essential before performing reactions sensitive to acids or those involving the 5-amino group, such as reductive amination or coupling reactions. The most common strategy is conversion to an ester.[3][14]
Question 3: I need to perform a reaction on the 5-amino group after it has been deprotected. Which carboxyl protecting group should I use to ensure it remains intact?
Answer: The choice of ester is critical and must be orthogonal to the deprotection conditions of the 5-amino group.
-
If using a Boc-protected amine: You will deprotect the amine with acid. Therefore, you must use an ester that is stable to acid. A benzyl ester (Bn) is the ideal choice. It is formed via Fischer esterification or by reaction with benzyl bromide and a base. The benzyl ester is stable to the acidic conditions used to remove Boc but can be selectively cleaved later using hydrogenolysis (H₂/Pd-C), which will not affect the indole core.[3]
-
If using a Cbz-protected amine: You will deprotect the amine via hydrogenolysis. In this case, an acid-labile ester like a tert-butyl ester (tBu) is preferred. This ester can be formed using tert-butanol with an acid catalyst or with isobutylene. It is stable during the Cbz deprotection and is later removed with TFA, often under the same conditions used for Boc removal.[3]
-
If using an Fmoc-protected amine: You will deprotect the amine with a base (piperidine). This condition can potentially hydrolyze simple esters like methyl or ethyl esters. A benzyl ester is again a good choice due to its general stability, or a tert-butyl ester if subsequent acid-mediated steps are planned.
-
Issue: Low yield during Fischer esterification.
-
Cause: The indole ring can be sensitive to strong, hot acidic conditions.[15]
-
Solution: Use milder esterification methods. For benzyl esters, react the carboxylic acid with benzyl bromide in the presence of a non-nucleophilic base like cesium carbonate (Cs₂CO₃) in DMF. For tert-butyl esters, use Boc-anhydride with DMAP as a catalyst.
-
-
Issue: Unwanted hydrolysis of the ester during a subsequent reaction.
-
Cause: The chosen ester is not stable to the reaction conditions (e.g., using a methyl ester in a reaction with a strong base).
-
Solution: Re-evaluate your orthogonal strategy. Choose a more robust protecting group like a benzyl or tert-butyl ester based on your synthetic plan.
-
Section 3: Protecting the Indole N-H
The indole N-H proton is weakly acidic (pKa ≈ 17) and can be deprotonated by strong bases. The resulting anion can interfere with reactions, and the N-H itself can be a site for unwanted side reactions. Protection of the indole nitrogen also modulates the ring's electronic properties, typically making it less electron-rich and more stable to oxidation.[16]
Question 4: Under what circumstances is protection of the indole N-H necessary, and what are some compatible protecting groups?
Answer: Protection of the indole N-H is crucial when:
-
Using strong bases (e.g., organolithiums, LDA) for reactions like directed ortho-metalation.[15]
-
Performing reactions that are sensitive to the nucleophilicity of the indole nitrogen.
-
The indole ring is susceptible to oxidation in downstream steps.
The choice of protecting group must be compatible with the existing groups on the 5-amino and 2-carboxyl positions.
-
Benzenesulfonyl (Bs) or p-Toluenesulfonyl (Ts): These are strongly electron-withdrawing groups that significantly decrease the nucleophilicity of the indole ring and facilitate lithiation at the C-2 position.[3][16] However, their removal often requires harsh conditions, such as strong base (e.g., NaOH) or reducing agents, which might not be compatible with other functionalities.
-
tert-Butyloxycarbonyl (Boc): The Boc group can also be installed on the indole nitrogen using Boc₂O with DMAP as a catalyst.[16] It provides moderate electron-withdrawing character and is conveniently removed with acid, often simultaneously with a 5-amino-Boc group or a tert-butyl ester.
-
[2-(Trimethylsilyl)ethoxy]methyl (SEM): This is an excellent choice for robust protection with mild, specific removal conditions.[17][18] The SEM group is stable to a wide range of acidic, basic, and nucleophilic reagents. It is selectively cleaved using fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF) or certain Lewis acids, leaving most other protecting groups untouched.[19]
This diagram illustrates a synthetic route where the 5-amino and 2-carboxyl groups are selectively functionalized using an orthogonal protection scheme.
Caption: Orthogonal protection workflow for selective amine functionalization.
Protocols
Protocol 1: Boc Protection of the 5-Amino Group
-
Dissolve 5-amino-1H-indole-2-carboxylic acid (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC.
-
Acidify the aqueous solution to pH ~3 with cold 1 M HCl and extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product.[6]
Protocol 2: Fmoc Deprotection of the 5-Amino Group
-
Dissolve the Fmoc-protected indole derivative (1.0 equiv) in N,N-dimethylformamide (DMF).
-
Add piperidine to create a 20% (v/v) solution.[11]
-
Stir the reaction at room temperature for 30 minutes. The formation of the dibenzofulvene-piperidine adduct can often be observed by a change in the solution's UV absorbance.[12]
-
Monitor deprotection by TLC.
-
Once complete, concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
-
The crude product, containing the free amine, can be purified by silica gel chromatography or carried forward to the next step.
Protocol 3: Benzyl Ester Protection of the 2-Carboxylic Acid
-
Suspend the indole-2-carboxylic acid derivative (1.0 equiv) in DMF.
-
Add cesium carbonate (Cs₂CO₃, 1.5 equiv) and stir for 20 minutes at room temperature.
-
Add benzyl bromide (BnBr, 1.2 equiv) dropwise.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor completion by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
References
-
A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate. Available at: [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar. Available at: [Link]
-
Protecting group - Wikipedia. Available at: [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(tr. Available at: https://pubs.acs.org/doi/pdf/10.1021/jo00369a017
-
Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group - Chemical Communications (RSC Publishing). Available at: [Link]
-
Amino Acid-Protecting Groups - SciSpace. Available at: [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. Available at: [Link]
-
5-Aminoindole, N1-BOC protected | C13H16N2O2 | CID 11593831 - PubChem. Available at: [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. Available at: [Link]
-
1-Boc-5-Aminoindole | CAS 166104-20-7 | AMERICAN ELEMENTS ®. Available at: [Link]
- Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- - ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/jo00103a036
-
Protecting Groups. Available at: [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]
-
Synthesis of a Series of Diaminoindoles - American Chemical Society. Available at: [Link]
-
Amino Acid-Protecting Groups. Available at: [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Available at: [Link]
-
Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC - PubMed Central. Available at: [Link]
-
Benzyl chloroformate - Wikipedia. Available at: [Link]
-
Cbz Protection - Common Conditions. Available at: [Link]
-
Protecting Groups - Stability - Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]
-
Fmoc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. Available at: [Link]
-
Fluorenylmethyloxycarbonyl protecting group - Wikipedia. Available at: [Link]
-
Indole-2-carboxylic Acid: A Comprehensive Overview. Available at: [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. Available at: [Link]
-
Protection and deprotection of carboxylic acid | PPTX - Slideshare. Available at: [Link]
-
On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC - NIH. Available at: [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. Available at: [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 1-Boc-5-Aminoindole | 166104-20-7 [smolecule.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. chempep.com [chempep.com]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. Protection and deprotection of carboxylic acid | PPTX [slideshare.net]
- 15. mdpi.org [mdpi.org]
- 16. researchgate.net [researchgate.net]
- 17. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation and purity assessment of novel or synthesized compounds is paramount. 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active molecules, presents a unique analytical challenge due to its combination of an indole core, a bulky protecting group, and a carboxylic acid moiety. This guide provides an in-depth comparison of analytical techniques for its characterization, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by insights from ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The Central Role of ¹H NMR in Structural Verification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone technique for the structural confirmation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it indispensable. For a molecule like this compound, ¹H NMR allows for the unambiguous verification of its synthesis and the integrity of its key functional groups.
Predicted ¹H NMR Spectrum of this compound
While a publicly available, fully assigned ¹H NMR spectrum for this specific molecule is not readily found in the literature, we can confidently predict its spectral features based on the well-established chemical shifts of its constituent parts: the indole-2-carboxylic acid scaffold and the tert-butoxycarbonyl (Boc) protecting group. The following table outlines the expected chemical shifts (δ) in a typical deuterated solvent such as DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Indole N-H | ~11.8 | Broad Singlet | - | 1H |
| Carboxylic Acid O-H | ~13.0 | Broad Singlet | - | 1H |
| H-4 | ~7.8 | Doublet | ~2.0 | 1H |
| H-6 | ~7.3 | Doublet of Doublets | ~8.5, 2.0 | 1H |
| H-7 | ~7.5 | Doublet | ~8.5 | 1H |
| H-3 | ~7.1 | Singlet | - | 1H |
| Boc N-H | ~9.5 | Singlet | - | 1H |
| tert-butyl (Boc) | ~1.5 | Singlet | - | 9H |
Causality Behind the Predicted Chemical Shifts:
-
Downfield Protons (O-H and N-H): The carboxylic acid proton is expected to be the most downfield signal, typically above 10 ppm, due to strong deshielding from the adjacent carbonyl group and hydrogen bonding effects[1]. Similarly, the indole N-H proton also appears at a high chemical shift. The Boc N-H proton will also be downfield due to the electron-withdrawing nature of the carbonyl group.
-
Aromatic Protons (Indole Ring): The protons on the indole ring will resonate in the aromatic region (typically 7-8 ppm). The exact shifts are influenced by the electron-donating effect of the Boc-amino group at the 5-position and the electron-withdrawing carboxylic acid group at the 2-position. H-4 is expected to be a doublet due to coupling with H-6. H-6 will likely appear as a doublet of doublets, coupling to both H-7 and H-4. H-7 will be a doublet, coupling with H-6. The H-3 proton is anticipated to be a singlet as it has no adjacent protons to couple with.
-
Upfield Protons (Boc Group): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at a much higher field (around 1.5 ppm) due to their aliphatic nature and shielding.
Experimental Protocol for ¹H NMR Spectroscopy
A robust and reproducible ¹H NMR spectrum can be obtained by following a standardized protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound due to its high polarity, which can effectively dissolve the carboxylic acid.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the aromatic protons.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals to determine the relative number of protons for each resonance.
Comparative Analytical Techniques: A Multi-faceted Approach to Characterization
While ¹H NMR is the primary tool for structural elucidation, a comprehensive characterization relies on a suite of analytical techniques. The following sections compare ¹H NMR with ¹³C NMR, Mass Spectrometry, and HPLC, highlighting the unique information each technique provides.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule.
Expected ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | ~165-175 |
| Boc C=O | ~155 |
| Indole C-2 | ~130 |
| Indole C-7a | ~138 |
| Indole C-5 | ~135 |
| Indole C-3a | ~125 |
| Indole C-4 | ~115 |
| Indole C-6 | ~112 |
| Indole C-7 | ~120 |
| Indole C-3 | ~105 |
| Boc Quaternary Carbon | ~80 |
| Boc Methyl Carbons | ~28 |
Insights from ¹³C NMR:
-
Carbonyl Carbons: The two carbonyl carbons (carboxylic acid and Boc group) will be the most downfield signals, appearing in the 155-175 ppm region[2][3].
-
Aromatic Carbons: The carbons of the indole ring will resonate between 105 and 140 ppm.
-
Aliphatic Carbons: The quaternary and methyl carbons of the Boc group will be the most upfield signals.
Synergy with ¹H NMR: Combining ¹H and ¹³C NMR data, often through 2D NMR experiments like HSQC and HMBC, allows for the definitive assignment of all proton and carbon signals, providing an unambiguous structural confirmation.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak: For this compound (C₁₄H₁₆N₂O₄), the expected exact mass is approximately 276.1110 g/mol . In electrospray ionization (ESI) mass spectrometry, this would likely be observed as the protonated molecule [M+H]⁺ at m/z 277.1188 or the deprotonated molecule [M-H]⁻ at m/z 275.1032.
-
Key Fragmentation: A characteristic fragmentation would be the loss of the Boc group (100 Da) or isobutylene (56 Da) from the molecular ion.
Comparison with NMR:
| Technique | Information Provided | Advantages | Limitations |
| NMR (¹H and ¹³C) | Detailed structural information, connectivity, stereochemistry. | Non-destructive, provides unambiguous structure. | Lower sensitivity, requires more sample. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very little sample. | Does not provide detailed connectivity information on its own. |
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the gold standard for determining the purity of a compound and for separating it from any impurities or starting materials.
Typical HPLC Method:
-
Column: A reverse-phase C18 column is commonly used for indole derivatives.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape, is a typical mobile phase[4][5].
-
Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm or 280 nm) is standard.
What HPLC Reveals:
-
Purity: The chromatogram will show a major peak for the desired product and smaller peaks for any impurities. The purity can be calculated from the relative peak areas.
-
Retention Time: The retention time of the main peak can be used as an identifying characteristic under specific chromatographic conditions.
Complementarity to Spectroscopic Techniques: While NMR and MS confirm the structure of the major component, HPLC confirms its purity, a critical parameter for its use in further research or development.
Integrated Analytical Workflow
A comprehensive characterization of this compound involves an integrated workflow that leverages the strengths of each technique.
Caption: Integrated workflow for the synthesis and characterization of the target compound.
Conclusion
The analytical characterization of this compound is a clear demonstration of the necessity of a multi-technique approach in modern chemical research. While ¹H NMR spectroscopy provides the most detailed structural information, its power is fully realized when combined with the complementary data from ¹³C NMR, the molecular weight confirmation from Mass Spectrometry, and the purity assessment from HPLC. This integrated analytical strategy ensures the unambiguous identification and high quality of this important synthetic intermediate, thereby providing a solid foundation for its subsequent applications in drug discovery and development.
References
-
AppliChem. (n.d.). This compound. Retrieved from [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. Retrieved from [Link]
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
-
Lead Sciences. (n.d.). 5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]
- MDPI. (2024).
-
mzCloud. (n.d.). Indole 2 carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indole-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Aminoindole, N1-BOC protected. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Indole-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 5-Methoxyindole-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S8. 1 H NMR spectrum of 5-(N-tert-butoxycarbonyl)aminomethyl-1-cyclooctene ( t BOCNHCOE, in CDCl 3 , 500 MHz). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information: Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Journal of Chemistry. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myneni.princeton.edu [myneni.princeton.edu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
13C NMR analysis of 5-(Boc-amino)-1H-indole-2-carboxylic acid
An In-Depth Guide to the 13C NMR Analysis of 5-(Boc-amino)-1H-indole-2-carboxylic Acid: A Comparative Approach
For researchers and professionals in drug development, the precise structural characterization of novel chemical entities is paramount. 5-(Boc-amino)-1H-indole-2-carboxylic acid is a key building block in medicinal chemistry, valued for its role in synthesizing a range of bioactive compounds.[1] Its proper identification and purity assessment are critical first steps in any synthetic route. This guide provides a detailed exploration of 13C Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of this molecule.
As a senior application scientist, my objective is not merely to present data but to explain the underlying principles that make 13C NMR an indispensable technique. We will delve into the predicted chemical shifts, justifying each assignment based on electronic and structural effects. Furthermore, this guide will objectively compare the insights gained from 13C NMR with those from other essential analytical techniques—¹H NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—to provide a holistic view of a comprehensive characterization strategy.
The Molecular Blueprint: 13C NMR Analysis
13C NMR spectroscopy provides an unambiguous map of the carbon skeleton of a molecule. Each unique carbon atom in the structure generates a distinct signal in the spectrum, with its position (chemical shift, δ) being highly sensitive to its local electronic environment. For 5-(Boc-amino)-1H-indole-2-carboxylic acid, this technique allows us to confirm the presence and connectivity of the indole core, the carboxylic acid, and the tert-butoxycarbonyl (Boc) protecting group.
Caption: A streamlined workflow for 13C NMR data acquisition and analysis.
A Comparative Analysis of Characterization Techniques
While 13C NMR is unparalleled for mapping the carbon framework, a comprehensive analysis relies on a suite of techniques. Each method provides a different piece of the structural puzzle.
| Technique | Information Provided | Sensitivity | Strengths | Limitations |
| 13C NMR | Carbon skeleton, presence of functional groups, number of unique carbons. | Low | Unambiguous structural data for the carbon backbone. Essential for identifying isomers. | Requires larger sample amounts and longer acquisition times. Low sensitivity due to the low natural abundance of ¹³C. |
| ¹H NMR | Proton environment, electronic nature of adjacent groups, connectivity through spin-spin coupling. | High | Fast acquisition, high sensitivity. Provides detailed information on proton connectivity and stereochemistry. | Can have complex signal overlap, especially in aromatic regions. Does not directly detect non-protonated atoms. [2] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Very High | Confirms molecular formula and identity. Fragmentation can provide structural clues. Ideal for detecting trace components. [3][4] | Provides limited information on atom connectivity and cannot easily distinguish between isomers. Boc groups can be unstable under certain ionization conditions. [5] |
| HPLC | Purity, quantification, separation of mixtures. | High | Excellent for assessing sample purity and quantifying components. Can be coupled with MS or UV for peak identification. [6][7] | Provides no primary structural information on its own. It is a separation technique, not a structural elucidation technique. |
In-Depth Comparison
-
13C NMR vs. ¹H NMR: ¹H NMR is the rapid, sensitive partner to 13C NMR. For our target molecule, ¹H NMR would quickly confirm the number of aromatic protons, the presence of the two N-H protons (indole and Boc-amine), and the characteristic singlet for the nine equivalent protons of the tert-butyl group. However, it cannot directly observe the five quaternary carbons of the indole ring or the three quaternary carbons of the substituted groups (two carbonyls, one C(CH₃)₃). Only 13C NMR can directly confirm the presence of all 13 unique carbon atoms in the molecule.
-
13C NMR vs. Mass Spectrometry: Mass spectrometry would readily confirm the molecular weight of 5-(Boc-amino)-1H-indole-2-carboxylic acid (306.31 g/mol ). High-resolution MS could verify its elemental formula (C₁₅H₁₈N₂O₄). Fragmentation analysis might show the characteristic loss of the tert-butyl group (a loss of 57 amu) or isobutylene (a loss of 56 amu), confirming the Boc group's presence. [3]However, MS could not, for example, distinguish between this molecule and its isomer, 6-(Boc-amino)-1H-indole-2-carboxylic acid, whereas 13C NMR would show a distinctly different pattern of chemical shifts for the aromatic carbons.
-
13C NMR vs. HPLC: An HPLC analysis would provide a chromatogram showing a major peak for the target compound and potentially minor peaks for any impurities. [8]This is the gold standard for determining the purity of the sample, a piece of information that NMR, while capable of showing impurities if present in sufficient quantity, is not optimized to provide quantitatively. However, HPLC alone tells us nothing about the structure of the molecule corresponding to the main peak. It confirms "how much" and "how pure," while NMR confirms "what it is."
Conclusion
The structural elucidation of 5-(Boc-amino)-1H-indole-2-carboxylic acid is a clear demonstration of the power and necessity of 13C NMR spectroscopy. It provides an irrefutable confirmation of the complete carbon framework, from the substituted indole core to the carboxylic acid and Boc-protecting group. The predicted chemical shifts, grounded in fundamental principles of electronic shielding and deshielding, serve as a reliable guide for spectral interpretation.
However, scientific integrity demands a multi-faceted approach. While 13C NMR is the cornerstone for structural confirmation, it is most powerful when used in concert with other techniques. ¹H NMR offers complementary data on the proton framework, mass spectrometry validates the molecular formula, and HPLC provides the definitive assessment of purity. Together, these methods form a self-validating system, ensuring that researchers and drug development professionals can proceed with confidence in the identity and quality of their materials.
References
- Vertex AI Search. (n.d.). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Retrieved January 15, 2026.
- Vertex AI Search. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Retrieved January 15, 2026.
- Hagen, R., & Roberts, J. D. (1969). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of the American Chemical Society.
- JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved January 15, 2026.
- Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
- SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved January 15, 2026.
- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987).
- Szkop, M., & Bielawski, K. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- ResearchGate. (n.d.). Comparison of 1 H and 13 C NMR data (partial) of indole 3e and its regioisomer 3ee. Retrieved January 15, 2026.
- Semantic Scholar. (n.d.).
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles.
- ANU Open Research. (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved January 15, 2026.
- Akine, S., et al. (2019).
- ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved January 15, 2026.
- Belghiche, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- Belghiche, A., et al. (2012).
- Böttcher, C., et al. (2014).
- Ha, H. J., et al. (2006). A Facile Mono-BOC Protection of Symmetrical Diamines.
- ResearchGate. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved January 15, 2026.
- BenchChem. (2025). Analytical Methods for 1H-Indole-1-pentanoic Acid: Application Notes and Protocols. Retrieved January 15, 2026.
- Frankenberger, W. T., Jr., & Poth, M. (1987).
- Royal Society of Chemistry. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved January 15, 2026.
- ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved January 15, 2026.
- Semantic Scholar. (1988). Optimized determination of indole derivatives by high-performance liquid chromatography with selective detection. Retrieved January 15, 2026.
- Reich, H. J. (2021). 13C NMR Chemical Shifts.
- Der Pharma Chemica. (n.d.).
- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- ResearchGate. (2014). SYNTHESIS AND CHARACTERIZATION OF NEW INDOLE DERIVATIVES FOR ANALGESIC ACTIVITY. Retrieved January 15, 2026.
- Scientific Research Publishing. (n.d.).
- MDPI. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Retrieved January 15, 2026.
- Gohlke, R. S., & McLafferty, F. W. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
- ChemicalBook. (n.d.). Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum. Retrieved January 15, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
- 5. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
FT-IR spectroscopy of 5-(Boc-amino)-1H-indole-2-carboxylic acid
An In-Depth Guide to the FT-IR Spectroscopy of 5-(Boc-amino)-1H-indole-2-carboxylic Acid
A Comparative Analysis for Drug Development Professionals
As a Senior Application Scientist, the characterization of novel chemical entities is a cornerstone of our daily work. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FT-IR) spectroscopy stands out for its ability to provide a rapid, non-destructive, and highly informative "molecular fingerprint." This guide offers an in-depth analysis of the FT-IR spectrum of 5-(tert-butoxycarbonyl-amino)-1H-indole-2-carboxylic acid, a molecule featuring a trifecta of key functional groups pivotal in medicinal chemistry. We will dissect its expected spectrum, compare it with related structural motifs, and provide a robust experimental protocol for its characterization.
The molecule combines an indole scaffold, a carboxylic acid, and a Boc-protected amine. This arrangement is common in the development of pharmacologically active compounds, such as HIV-1 integrase inhibitors, where precise molecular architecture is critical for biological activity.[1][2] FT-IR spectroscopy serves as a first-line quality control and structural verification tool, confirming the successful synthesis and the presence of these crucial functional groups before proceeding to more complex and time-consuming analyses.
Deconstructing the Spectrum: A Functional Group Approach
The infrared spectrum of 5-(Boc-amino)-1H-indole-2-carboxylic acid is a composite of the vibrational modes of its constituent parts. By understanding the characteristic absorption frequencies for each functional group, we can confidently assign the peaks in an experimental spectrum.
The Carboxylic Acid Moiety (-COOH)
The carboxylic acid group provides some of the most distinct and easily identifiable peaks in an IR spectrum.
-
O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This strong intermolecular interaction causes the O-H stretching vibration to appear as an exceptionally broad and intense absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[3][4][5] This broad feature often overlaps with C-H stretching vibrations.
-
C=O Stretch: The carbonyl (C=O) stretch of a carboxylic acid is another hallmark, appearing as a very strong and sharp band between 1760 and 1690 cm⁻¹.[3] For aromatic carboxylic acids, conjugation with the indole ring system is expected to shift this peak to the lower end of the range, typically around 1710 cm⁻¹.[5]
-
C-O Stretch and O-H Bend: The C-O stretching vibration is typically found in the 1320-1210 cm⁻¹ region, while the in-plane O-H bending vibration appears in the 1440-1395 cm⁻¹ range.[3]
The Indole Core
The indole ring system contributes several characteristic absorptions, primarily related to N-H and aromatic C-H and C=C bonds.
-
N-H Stretch: The indole N-H group (from the pyrrole part of the ring) gives rise to a sharp, distinct stretching band. For 1-unsubstituted indoles, this peak is typically observed in the 3500-3300 cm⁻¹ region.[6] An experimental spectrum of indole itself shows this peak at 3406 cm⁻¹.[7]
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings appear as a series of weaker, sharp peaks just above 3000 cm⁻¹ (e.g., 3022-3049 cm⁻¹ in indole).[7]
-
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic system result in several characteristic bands of variable intensity in the 1620-1450 cm⁻¹ region.[7]
The Boc-Protected Amine (-NH-Boc)
The tert-butoxycarbonyl (Boc) protecting group introduces its own set of characteristic vibrations.
-
N-H Stretch: As a secondary amine within a carbamate linkage, this N-H bond will produce a single, relatively sharp stretching band between 3400-3300 cm⁻¹.[8][9] This peak is often less intense than an alcohol O-H stretch but is readily identifiable.
-
C=O Stretch (Carbamate): The carbamate carbonyl group is a strong IR absorber. It typically appears in the region of 1725-1685 cm⁻¹.[10] Its presence, distinct from the carboxylic acid carbonyl, is a key indicator of a successful Boc protection.
-
C-N Stretch: The stretching vibration of the C-N bond in aromatic amines is expected in the 1335-1250 cm⁻¹ range.[8]
Comparative Data Summary
To provide a clear benchmark, the following table summarizes the expected FT-IR absorption ranges for 5-(Boc-amino)-1H-indole-2-carboxylic acid and compares them with reference compounds.
| Functional Group | Vibrational Mode | Expected Range (cm⁻¹) for Target Molecule | Reference Compound Data (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (very broad, strong) | General: 3300-2500[3][5] |
| C=O Stretch | 1710 - 1690 (strong, sharp) | General: 1760-1690[3]; Dimeric: ~1710[5] | |
| C-O Stretch | 1320 - 1210 (medium) | Hexanoic Acid: 1296[3] | |
| Indole Ring | N-H Stretch | 3410 - 3380 (sharp, medium) | Indole: 3406[7] |
| Aromatic C-H Stretch | 3100 - 3000 (weak-medium, sharp) | Indole: 3049, 3022[7] | |
| Aromatic C=C Stretch | 1620 - 1450 (variable) | Indole: 1616, 1577, 1508, 1456[7] | |
| Boc-Amine | N-H Stretch | 3400 - 3300 (sharp, medium) | Boc-protected amine: 3351[9] |
| C=O Stretch | 1700 - 1680 (strong, sharp) | Boc-protected amine: 1693, 1689.6[9][10] |
Visualizing the FT-IR Workflow
The following diagram illustrates the logical flow from molecular structure to spectral interpretation for our target compound.
Caption: Workflow connecting molecular structure to characteristic FT-IR regions.
Experimental Protocol: Acquiring a High-Quality Spectrum
This protocol outlines the steps for obtaining an FT-IR spectrum using a modern Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powder samples due to its minimal sample preparation and ease of use.
Objective: To obtain a clean, reproducible FT-IR spectrum of solid 5-(Boc-amino)-1H-indole-2-carboxylic acid for structural verification.
Methodology: Attenuated Total Reflectance (ATR)
-
Rationale: ATR is the preferred method for this type of solid sample. It requires only a small amount of material (a few milligrams) and eliminates the need for laborious KBr pellet preparation. The direct contact between the sample and the ATR crystal (typically diamond) ensures high-quality, reproducible data.
Step-by-Step Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) using a lint-free wipe. This step is critical to prevent cross-contamination.
-
-
Background Collection (Self-Validation):
-
Before analyzing the sample, a background spectrum must be collected. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum.
-
Settings:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (This provides sufficient detail for routine structural elucidation without excessive noise).
-
Number of Scans: 32 (This number provides an excellent signal-to-noise ratio for a strong absorber).
-
-
Initiate the background scan with nothing on the crystal.
-
-
Sample Application:
-
Place a small amount of the solid 5-(Boc-amino)-1H-indole-2-carboxylic acid powder directly onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Consistent pressure is key to spectral reproducibility.
-
-
Sample Spectrum Collection:
-
Using the same parameters as the background scan, initiate the sample scan.
-
The software will automatically ratio the sample scan against the stored background spectrum to produce the final absorbance spectrum.
-
-
Data Processing and Analysis:
-
Baseline Correction: Apply an automatic baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Peak Picking: Use the software's tools to identify and label the wavenumbers of the key absorption bands.
-
Interpretation: Compare the experimental peak positions with the expected values outlined in the comparative data table above to confirm the presence of all key functional groups and, therefore, the identity of the compound.
-
-
Cleaning:
-
Retract the pressure arm, and carefully remove the sample powder from the crystal using a soft wipe.
-
Perform a final clean of the crystal with isopropanol to prepare the instrument for the next user.
-
By adhering to this guide, researchers and drug development professionals can effectively use FT-IR spectroscopy to confidently characterize 5-(Boc-amino)-1H-indole-2-carboxylic acid and its analogues, ensuring structural integrity at a critical stage of the R&D pipeline.
References
-
UCLA, "IR Spectroscopy Tutorial: Carboxylic Acids," University of California, Los Angeles. [Online]. Available: [Link]
-
Pierre-Richard, D. et al., "Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts," The Journal of Physical Chemistry A, ACS Publications. [Online]. Available: [Link]
-
JoVE, "Spectroscopy of Carboxylic Acid Derivatives," Journal of Visualized Experiments. [Online]. Available: [Link]
-
Chemistry LibreTexts, "20.8: Spectroscopy of Carboxylic Acids and Nitriles," Chemistry LibreTexts. [Online]. Available: [Link]
-
MDPI, "Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe," MDPI. [Online]. Available: [Link]
-
ResearchGate, "FT-IR spectrum of control indole," ResearchGate. [Online]. Available: [Link]
-
MDPI, "Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments," MDPI. [Online]. Available: [Link]
-
ResearchGate, "Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations | Request PDF," ResearchGate. [Online]. Available: [Link]
-
Dieng, S.D., "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron," Montclair State University Digital Commons. [Online]. Available: [Link]
-
ResearchGate, "FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b)," ResearchGate. [Online]. Available: [Link]
-
UCLA, "IR Spectroscopy Tutorial: Amines," University of California, Los Angeles. [Online]. Available: [Link]
-
Pasala, V.K., "Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis," Der Pharma Chemica. [Online]. Available: [Link]
-
Semantic Scholar, "A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst," Semantic Scholar. [Online]. Available: [Link]
-
MDPI, "Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations," MDPI. [Online]. Available: [Link]
-
ACS Publications, "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity," Journal of Medicinal Chemistry. [Online]. Available: [Link]
-
NIH, "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates," National Institutes of Health. [Online]. Available: [Link]
-
PubChem, "Tert-butoxycarbonylalanine," National Center for Biotechnology Information. [Online]. Available: [Link]
-
PubMed, "Fourier transform infrared and Raman spectral investigations of 5-aminoindole," National Center for Biotechnology Information. [Online]. Available: [Link]
-
PubMed, "Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations," National Center for Biotechnology Information. [Online]. Available: [Link]
-
Taylor & Francis Online, "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors," Journal of Enzyme Inhibition and Medicinal Chemistry. [Online]. Available: [Link]
-
NIST, "1H-Indole-2-carboxylic acid, 1-methyl-," NIST Chemistry WebBook. [Online]. Available: [Link]
-
inLIBRARY, "INFRARED SPECTROSCOPIC ANALYSIS OF COMPLEXATION BETWEEN 5-AMINO ISO-PHTHALIC ACID, COBALT NITRATE, AND ETHYLENEDIAMINE," inLIBRARY. [Online]. Available: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 5-Amino vs. 5-Boc-Amino Indole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, indole-2-carboxylic acid derivatives are pivotal scaffolds for developing novel therapeutics, including HIV-1 integrase inhibitors and anticancer agents.[1][2] The functionalization of the indole ring, particularly at the 5-position, is a common strategy to modulate the biological activity and physicochemical properties of these molecules. This guide provides an in-depth comparison of the reactivity of two key analogues: 5-aminoindole-2-carboxylic acid and its N-Boc protected counterpart, 5-(tert-butoxycarbonylamino)indole-2-carboxylic acid. Understanding the nuanced differences in their reactivity is paramount for efficient synthetic route design and the generation of diverse compound libraries.
This guide will delve into the electronic and steric factors governing the reactivity of these two compounds in key chemical transformations, including amide coupling, esterification, and electrophilic aromatic substitution. We will provide detailed experimental protocols, supported by mechanistic insights and authoritative references, to empower researchers in their synthetic endeavors.
The Decisive Role of the 5-Substituent: A Tale of Two Electronic Profiles
The reactivity of the indole ring system and the carboxylic acid at the 2-position are intrinsically linked to the electronic nature of the substituent at the 5-position. The free amino group (-NH₂) and the Boc-protected amino group (-NHBoc) exert profoundly different electronic effects, thereby dictating the nucleophilicity and electrophilicity of various sites within the molecules.
5-Aminoindole-2-carboxylic acid features a strongly electron-donating amino group. Through resonance, the lone pair of electrons on the nitrogen atom delocalizes into the aromatic system, significantly increasing the electron density of the indole ring.[3] This heightened electron density makes the indole core highly susceptible to electrophilic attack and enhances the nucleophilicity of the ring carbons. The Hammett constant (σp) for an amino group is approximately -0.66, indicating its strong electron-donating nature.[4][5]
Conversely, in 5-Boc-aminoindole-2-carboxylic acid , the tert-butoxycarbonyl (Boc) group acts as an electron-withdrawing group. The nitrogen lone pair is delocalized towards the carbonyl oxygen of the Boc group, diminishing its ability to donate electron density to the indole ring.[6] Consequently, the indole ring in the Boc-protected compound is significantly less electron-rich compared to its unprotected counterpart. This deactivation of the ring has significant implications for its reactivity in electrophilic substitution reactions.
Comparative Reactivity in Key Synthetic Transformations
The differing electronic landscapes of 5-amino and 5-Boc-amino indole-2-carboxylic acid manifest in their reactivity towards common synthetic transformations.
Amide Coupling and Esterification: A Matter of Nucleophilicity
Amide bond formation and esterification are fundamental reactions in drug discovery, involving the activation of the carboxylic acid followed by nucleophilic attack by an amine or alcohol, respectively.[7][8]
-
5-Aminoindole-2-carboxylic acid : The presence of the free amino group introduces a competing nucleophilic site. In amide coupling reactions, the 5-amino group can react with the activated carboxylic acid, leading to potential self-polymerization or undesired side products. Therefore, protection of the 5-amino group is often a prerequisite for selective amide bond formation at the 2-carboxylic acid.
-
5-Boc-aminoindole-2-carboxylic acid : The Boc-protected analogue is the preferred substrate for selective amide coupling and esterification at the 2-position. The Boc group effectively masks the nucleophilicity of the 5-amino group, allowing for clean and high-yielding transformations at the carboxylic acid.
Below is a comparative summary of expected outcomes in amide coupling and esterification reactions:
| Feature | 5-Aminoindole-2-carboxylic acid | 5-Boc-aminoindole-2-carboxylic acid |
| Amide Coupling | Prone to side reactions and polymerization due to the nucleophilic 5-amino group. Requires careful control of reaction conditions or protection of the amino group. | Ideal substrate for selective amide bond formation at the 2-carboxylic acid. |
| Esterification | The free amino group can interfere with acid-catalyzed esterification by protonation. | Well-suited for various esterification methods, including acid-catalyzed and coupling agent-mediated reactions.[9] |
Electrophilic Aromatic Substitution: The Influence of Ring Activation
Electrophilic aromatic substitution is a key strategy for the further functionalization of the indole core.[10][11] The electronic nature of the 5-substituent plays a dominant role in directing the regioselectivity and determining the rate of these reactions.
-
5-Aminoindole-2-carboxylic acid : The strongly activating 5-amino group renders the indole ring highly susceptible to electrophilic attack. Substitution is expected to occur preferentially at the electron-rich positions of the benzene portion of the indole, ortho and para to the amino group (i.e., the 4- and 6-positions). The inherent reactivity of the indole's pyrrole ring at the 3-position is also a consideration, though the powerful directing effect of the amino group is significant.[12]
-
5-Boc-aminoindole-2-carboxylic acid : The deactivating nature of the Boc-amino group makes the indole ring less reactive towards electrophiles compared to the unprotected analogue. Electrophilic substitution will require harsher reaction conditions. The Boc group, while deactivating, is still an ortho, para-director, meaning substitution will likely occur at the 4- and 6-positions, albeit at a slower rate. The steric bulk of the Boc group may also influence the regioselectivity, potentially favoring substitution at the less hindered 6-position.[13]
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments that can be used to probe and compare the reactivity of 5-amino and 5-Boc-amino indole-2-carboxylic acid.
Protocol 1: Amide Coupling with Benzylamine
This protocol outlines a standard procedure for amide coupling using a common coupling agent, EDC, and an activator, HOBt.[14]
Materials:
-
5-Aminoindole-2-carboxylic acid or 5-Boc-aminoindole-2-carboxylic acid
-
Benzylamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the indole-2-carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL) at 0 °C, add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzylamine (1.1 mmol) and DIPEA (2.0 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc (50 mL) and wash with saturated aqueous NaHCO₃ solution (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: The reaction with 5-Boc-aminoindole-2-carboxylic acid is expected to proceed cleanly to yield the desired amide. In contrast, the reaction with 5-aminoindole-2-carboxylic acid may result in a mixture of products, including the desired amide and potential side products arising from the reaction at the 5-amino group.
Protocol 2: Fischer Esterification
This protocol describes a classic acid-catalyzed esterification.
Materials:
-
5-Aminoindole-2-carboxylic acid or 5-Boc-aminoindole-2-carboxylic acid
-
Anhydrous ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the indole-2-carboxylic acid (1.0 mmol) in anhydrous EtOH (20 mL).
-
Carefully add concentrated H₂SO₄ (0.1 mL) dropwise.
-
Heat the mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with EtOAc (3 x 30 mL).
-
Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: The esterification of 5-Boc-aminoindole-2-carboxylic acid is expected to proceed with higher efficiency. The 5-aminoindole-2-carboxylic acid may exhibit lower conversion due to the protonation of the basic amino group under the acidic reaction conditions.
Protocol 3: Electrophilic Bromination
This protocol outlines a method for the electrophilic bromination of the indole ring.
Materials:
-
5-Aminoindole-2-carboxylic acid or 5-Boc-aminoindole-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the indole-2-carboxylic acid (1.0 mmol) in anhydrous THF (15 mL) and cool to 0 °C.
-
Add NBS (1.05 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL).
-
Extract the product with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: 5-Aminoindole-2-carboxylic acid is expected to react rapidly, potentially leading to multiple brominated products due to the highly activated ring. 5-Boc-aminoindole-2-carboxylic acid will likely react more slowly and with greater selectivity, favoring monobromination at the less sterically hindered positions on the benzene ring (likely the 6-position).
Visualizing the Synthetic Pathways
Caption: Comparative workflow for amide coupling.
Caption: Reactivity differences in electrophilic bromination.
Conclusion
The choice between 5-aminoindole-2-carboxylic acid and its 5-Boc-amino protected form is a critical decision in the synthesis of indole-based compounds. The free amino group acts as a powerful activating group, enhancing the reactivity of the indole ring towards electrophiles but also introducing a competing nucleophilic site that can complicate reactions at the carboxylic acid. Conversely, the Boc-protecting group deactivates the ring, allowing for more controlled and selective transformations at both the carboxylic acid and the indole core. By understanding these fundamental differences in reactivity, researchers can devise more efficient and robust synthetic strategies, ultimately accelerating the drug discovery and development process.
References
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
- Seybold, P. G., et al. (2001). Substituent Effects on the Physical Properties and pKa of Phenol. Int. J. Quantum Chem., 84, 214-223.
- Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: A significant breakthrough for the construction of amides and peptide linkages. Chemical Science, 10(30), 7249-7255.
- Liu, S.-Y., et al. (2010). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society, 132(46), 16340–16342.
-
ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Organic Chemistry Explained. (2023, April 14). Amines Part 5 - Electrophilic Aromatic Substitution Reactions in five membered heterocycles [Video]. YouTube. [Link]
-
ChemRxiv. (2021). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. Retrieved from [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Rzepa, H. S. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Khan Academy. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Retrieved from [Link]
-
National Institutes of Health. (2010). Electrophilic aromatic substitution of a BN indole. Retrieved from [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube. [Link]
-
National Institutes of Health. (2018). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. Retrieved from [Link]
-
Springer. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic esterification reaction of the amino-alcohol 5 with carboxylic acids in the presence of Novozym 435. Retrieved from [Link]
-
National Institutes of Health. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Institutes of Health. (2021). Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp2)–H functionalization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. Retrieved from [Link]
-
Organic Chemistry Explained. (2023, April 14). Amines Part 10 - Electrophilic Aromatic Substitution Reactions in 5-membered heterocyclic compounds [Video]. YouTube. [Link]
-
Wiley Online Library. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the Effect of Different Catalysts in N-Boc Protection of.... Retrieved from [Link]
-
De Gruyter. (2014). Preparation and Characterization of Poly(5-aminoindole) by using Electrochemical Quartz Crystal Nanobalance Technique. Retrieved from [Link]
-
GSC Online Press. (2021). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Retrieved from [Link]
Sources
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp2)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. global.oup.com [global.oup.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. Amide Synthesis [fishersci.dk]
- 8. hepatochem.com [hepatochem.com]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. rzepa.net [rzepa.net]
- 13. youtube.com [youtube.com]
- 14. growingscience.com [growingscience.com]
A Comparative Guide to the Biological Activity of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic Acid Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Among these, derivatives of indole-2-carboxylic acid have demonstrated a remarkable breadth of pharmacological activities, targeting a wide array of enzymes and receptors implicated in various disease states. This guide provides a comparative analysis of the biological activities of derivatives synthesized from the versatile building block, 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid, and related indole-2-carboxylic acid precursors. We will delve into their synthesis, structure-activity relationships (SAR), and the experimental data supporting their therapeutic potential.
The Versatility of the Indole-2-Carboxamide Scaffold
The this compound moiety serves as a crucial starting material for creating diverse libraries of bioactive molecules.[4] The tert-butoxycarbonyl (Boc) protecting group on the C5-amino function allows for selective modifications at other positions of the indole ring, primarily through amide bond formation at the C2-carboxylic acid. This synthetic flexibility has enabled researchers to explore a wide chemical space and optimize derivatives for potency and selectivity against various biological targets.
Comparative Biological Activities of Indole-2-Carboxylic Acid Derivatives
The functionalization of the indole-2-carboxylic acid core has yielded derivatives with distinct and potent biological activities, ranging from anticancer to antiviral and anti-inflammatory effects. Below is a comparative summary of key derivatives and their reported biological data.
Table 1: Comparative Biological Activities of Indole-2-Carboxylic Acid Derivatives
| Derivative Class | Target(s) | Key Compound(s) | Reported Potency (IC₅₀/GI₅₀/EC₅₀) | Therapeutic Area | Reference(s) |
| Indole-2-carboxamides | Cannabinoid Receptor 1 (CB1) | Compound 45 | IC₅₀ = 79 nM | Neurological Disorders | [5] |
| Indole-2-carboxylic acids | HIV-1 Integrase | Compound 17a | IC₅₀ = 3.11 µM | Antiviral (HIV) | [6] |
| Indole-2-carboxamides | Pediatric Brain Cancer Cells | Compounds 8a, 8c, 8f | IC₅₀ = 2.34–9.06 µM (viability) | Oncology | [7] |
| Indole-2-carboxamides | EGFR, BRAFV600E, VEGFR-2 | Compound Va | GI₅₀ = 26-86 nM; EGFR IC₅₀ = 71 nM | Oncology | [8] |
| Indole-2-carboxamides | EGFR/CDK2 | Compounds 5g, 5i, 5j | GI₅₀ = 37-55 nM | Oncology | [9] |
| Indole-2-carboxylic acids | 14-3-3η protein | Compound C11 | High affinity and inhibitory activity | Oncology (Liver Cancer) | [10] |
| Indoline-2-carboxamides | NF-κB | Compound 2g | Potent inhibitory activity | Inflammation, Cancer | [11][12] |
| Indole-2-carboxylic acids | CysLT1 Receptor | Compound 17k | IC₅₀ = 5.9 nM | Asthma, Inflammation | [13] |
| Indole-based Hydrazones | Cyclooxygenase (COX) | Compounds S3, S7, S14 | 62.69-63.69% inhibition of paw edema | Anti-inflammatory | [14] |
In-Depth Analysis of Key Derivatives and Their Mechanisms
Anticancer Agents: Multi-Targeted Kinase Inhibitors
A significant area of investigation for indole-2-carboxylic acid derivatives is oncology. These compounds have been shown to inhibit several key kinases involved in cancer cell proliferation and survival.
-
Dual EGFR/CDK2 Inhibitors: A series of 5-substituted-3-ethylindole-2-carboxamides were designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Compounds 5g , 5i , and 5j demonstrated potent antiproliferative activity against four cancer cell lines with mean GI₅₀ values between 37 nM and 55 nM.[9] The most potent of these also showed significant inhibitory activity against both EGFR and CDK2, suggesting a dual mechanism of action that could be advantageous in overcoming drug resistance.[9]
-
Multi-Kinase Inhibitors (EGFR, BRAFV600E, VEGFR-2): Another study reported indole-based derivatives with promising antiproliferative activity, with GI₅₀ values ranging from 26 nM to 86 nM.[8] The most potent compound, Va , exhibited an IC₅₀ of 71 nM against EGFR.[8] These derivatives were also found to inhibit BRAFV600E and VEGFR-2, highlighting their potential as multi-targeted anticancer agents.[8]
The diagram below illustrates the mechanism by which EGFR inhibitors block downstream signaling pathways, preventing cell proliferation and promoting apoptosis.
Caption: EGFR signaling pathway and point of inhibition by indole-2-carboxamide derivatives.
Antiviral Activity: HIV-1 Integrase Inhibition
Derivatives of indole-2-carboxylic acid have been identified as novel inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. Compound 17a was found to significantly inhibit the strand transfer activity of integrase with an IC₅₀ value of 3.11 µM.[6] Molecular modeling studies suggest that the indole nucleus chelates with two Mg²⁺ ions in the enzyme's active site, while other parts of the molecule engage in π-π stacking interactions with the viral DNA.[6]
The following workflow outlines a typical in vitro assay to determine the inhibitory activity of compounds against HIV-1 integrase.
Caption: Workflow for an in vitro HIV-1 integrase strand transfer inhibition assay.
Anti-inflammatory and Analgesic Properties
Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a classic example. More recent studies on indole-based hydrazones derived from an indole-2-carboxylic acid scaffold have shown promising cyclooxygenase (COX) inhibitory activity.[14] In a carrageenan-induced paw edema model, several compounds demonstrated significant anti-inflammatory effects, with inhibition ranging from 7.35% to 62.69%.[14] The analgesic activity was also notable, with compound S14 showing 70.27% inhibition in the hot-plate test.[14]
Synthesis and Experimental Protocols
The synthesis of these diverse derivatives often begins with the protection of the indole nitrogen, followed by functionalization at various positions. A common route involves the amide coupling of an indole-2-carboxylic acid with a desired amine.
General Synthesis Scheme for Indole-2-carboxamides
Sources
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. ijpsr.com [ijpsr.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Structural Comparison of Indole-2-Carboxylic Acid Analogs: A Guide for Researchers
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active compounds.[1][2] Its inherent properties, including the ability to form key hydrogen bonds and engage in π-stacking interactions, make it an attractive starting point for drug discovery programs targeting diverse biological pathways.[3][4] This guide provides a comprehensive structural comparison of different indole-2-carboxylic acid analogs, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Indole-2-Carboxylic Acid Core: A Foundation for Diverse Biological Activity
Indole-2-carboxylic acid itself is a yellow crystalline powder with a defined chemical structure that lends itself to various modifications.[5] The core structure consists of a bicyclic system containing a benzene ring fused to a pyrrole ring, with a carboxylic acid group at the 2-position of the indole ring. This arrangement provides a rigid framework with specific points for functionalization, primarily at the indole nitrogen (N1), the C3, C5, and C6 positions of the indole ring, and the carboxylic acid moiety itself. These modifications can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties.
Structural Modifications and Their Impact on Biological Activity: A Comparative Analysis
The therapeutic potential of indole-2-carboxylic acid analogs has been explored across various disease areas, including viral infections, metabolic disorders, cancer, and neurological conditions.[1][6][7] The following sections delve into a structural comparison of analogs based on their primary biological targets, highlighting key structure-activity relationships (SAR).
Analogs as HIV-1 Integrase Inhibitors
HIV-1 integrase is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy.[8] Indole-2-carboxylic acid derivatives have emerged as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs).[3][9] The inhibitory mechanism involves the chelation of two Mg²⁺ ions within the enzyme's active site by the indole nucleus and the C2-carboxylic acid.[3][10]
Key Structural Features and SAR:
-
C3-Position: Modifications at the C3 position with long-chain substituents have been shown to significantly enhance inhibitory activity.[10] This is attributed to improved interactions with a hydrophobic pocket near the active site of the integrase.[10]
-
C6-Position: The introduction of a halogenated benzene ring at the C6 position can lead to potent inhibition through π–π stacking interactions with the viral DNA.[3][8]
-
N1-Position: Substitution on the indole nitrogen can also modulate activity, though this position has been less extensively explored compared to C3 and C6.
Experimental Data Summary:
| Compound | C3-Substituent | C6-Substituent | HIV-1 Integrase IC₅₀ (µM) | Reference |
| Indole-2-carboxylic acid | -H | -H | 32.37 | [3] |
| 17a | -H | Halogenated benzene ring | 3.11 | [3][8] |
| 20a | Long branch with p-trifluorophenyl | Halogenated benzene ring | 0.13 | [10] |
Experimental Workflow: HIV-1 Integrase Strand Transfer Assay
This workflow outlines the general steps for evaluating the inhibitory activity of indole-2-carboxylic acid analogs against HIV-1 integrase.
Caption: General workflow for an HIV-1 integrase strand transfer assay.
Analogs as Peroxisome Proliferator-Activated Receptor γ (PPARγ) Partial Agonists
PPARγ is a nuclear receptor that plays a critical role in regulating glucose metabolism and adipogenesis. Partial agonists of PPARγ are sought after for the treatment of type 2 diabetes, as they may offer therapeutic benefits with fewer side effects than full agonists.[6] A series of aryl indole-2-carboxylic acids have been identified as potent and selective PPARγ modulators.[6]
Key Structural Features and SAR:
-
The specific nature of the aryl substituent is crucial for determining the degree of receptor agonism.
-
The carboxylic acid group is essential for interacting with key residues in the PPARγ ligand-binding domain.
Experimental Protocol: In Vitro PPARγ Activation Assay
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T) engineered to express the PPARγ receptor and a reporter gene (e.g., luciferase) under the control of a PPARγ response element.
-
Compound Treatment: Treat the cells with varying concentrations of the indole-2-carboxylic acid analogs. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).
-
Data Analysis: Normalize the reporter activity to a control (e.g., cell viability) and plot the dose-response curves to determine the EC₅₀ values for each compound.
Analogs as Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Dual Inhibitors
IDO1 and TDO are enzymes involved in the kynurenine pathway of tryptophan metabolism and are implicated in tumor immune evasion.[7] Dual inhibitors of IDO1 and TDO are of significant interest in cancer immunotherapy.[7]
Key Structural Features and SAR:
-
6-Position: Acetamido-substitution at the 6-position of the indole ring has been found to be critical for potent dual inhibitory activity.[7]
-
The nature of the substituent on the acetamido group can be further optimized to enhance potency.
Experimental Data Summary:
| Compound | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) | Reference |
| 9o-1 | 1.17 | 1.55 | [7] |
| 9p-O (oxidized) | Double-digit nM | Double-digit nM | [7] |
Signaling Pathway: IDO1/TDO in Tumor Immune Evasion
Caption: Inhibition of IDO1/TDO by indole-2-carboxylic acid analogs can block tryptophan catabolism and mitigate tumor immune evasion.
Analogs as Cannabinoid Receptor 1 (CB1) Allosteric Modulators
The CB1 receptor is a G protein-coupled receptor involved in a wide range of physiological processes. Allosteric modulators of the CB1 receptor offer a novel therapeutic approach with the potential for greater selectivity and fewer side effects compared to orthosteric ligands.[11] Indole-2-carboxamides have been identified as a class of CB1 allosteric modulators.[12][13]
Key Structural Features and SAR:
-
Carboxylic Acid to Carboxamide: Conversion of the C2-carboxylic acid to a carboxamide is a key feature of these modulators.
-
C3-Position: The size and nature of the substituent at the C3 position profoundly impact the allosteric effect. Linear alkyl groups are often preferred over cyclic structures, suggesting the presence of a hydrophobic sub-pocket in the allosteric binding site.[11]
-
Indole Ring: The indole ring itself is important for maintaining high binding affinity to the allosteric site.[11]
Synthesis and Characterization
The synthesis of indole-2-carboxylic acid analogs typically involves multi-step procedures. A general synthetic strategy often starts with a commercially available indole-2-carboxylic acid or its ester.[3][11]
General Synthetic Scheme:
Caption: A generalized synthetic pathway for indole-2-carboxylic acid analogs.
Characterization Techniques:
The structure and purity of the synthesized analogs are confirmed using a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.[14]
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Conclusion and Future Directions
The indole-2-carboxylic acid scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The structural comparisons presented in this guide highlight the importance of systematic modifications and the power of SAR studies in optimizing biological activity. Future research in this area will likely focus on:
-
Exploring new biological targets: The versatility of the indole-2-carboxylic acid scaffold suggests that it may have utility against a wider range of targets than those currently identified.
-
Fine-tuning pharmacokinetic properties: Further optimization of analogs to improve their absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for their clinical translation.
-
Computational modeling: The use of molecular docking and other computational tools will continue to play a vital role in the rational design of new and more potent analogs.[7]
By leveraging the knowledge gained from past and ongoing research, the scientific community can continue to unlock the full therapeutic potential of indole-2-carboxylic acid and its derivatives.
References
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link][3][4][8]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link][8]
-
Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. PubMed. [Link][6]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link][9][10]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link][7]
-
Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Semantic Scholar. [Link][15]
-
Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PubMed Central. [Link][11]
-
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central. [Link][12]
-
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central. [Link][13]
-
Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. PubMed. [Link][16]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link][1]
-
indole-2-carboxylic acid, 1477-50-5. The Good Scents Company. [Link][18]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link][9]
-
Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate. [Link][19]
-
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. PubMed. [Link][20]
-
Synthesis and evaluation of new 2-azolylindoles - derivatives of indole-2-carboxylic. ResearchGate. [Link][21]
-
Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PubMed Central. [Link][22]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link][23]
-
Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. [Link][24]
-
Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. PubMed. [Link][25]
-
Indole-2-carboxylic Acid: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. [Link][5]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link][26]
-
Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. ResearchGate. [Link][14]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link][4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 16. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Indole synthesis [organic-chemistry.org]
- 18. indole-2-carboxylic acid, 1477-50-5 [thegoodscentscompany.com]
- 19. researchgate.net [researchgate.net]
- 20. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and evaluation of new 2-azolylindoles - derivatives of indole-2-carboxylic | Semantic Scholar [semanticscholar.org]
- 22. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
- 25. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 5-(Boc-amino)-1H-indole-2-carboxylic acid
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 5-(Boc-amino)-1H-indole-2-carboxylic acid is a key building block in the synthesis of various pharmacologically active compounds. Its molecular structure, featuring an indole core, a carboxylic acid group, and a bulky tert-butyloxycarbonyl (Boc) protecting group, presents a unique analytical challenge. Even trace impurities, which may arise from starting materials, side reactions, or degradation, can carry forward through multi-step syntheses, potentially impacting the final drug's stability, bioactivity, and safety profile.
High-Performance Liquid Chromatography (HPLC) is the definitive technique for the purity assessment of such complex organic molecules, offering high-resolution separation and precise quantification.[1][2] This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methodologies for the analysis of 5-(Boc-amino)-1H-indole-2-carboxylic acid. We will explore the rationale behind method selection, present detailed experimental protocols, and compare their performance based on key chromatographic parameters. Our objective is to equip researchers and drug development professionals with the expertise to select and implement a robust, reliable, and scientifically sound HPLC method for this critical quality attribute.
Method Development Rationale: A Tale of Two Chemistries
The selection of an HPLC column is the most critical factor influencing the selectivity of a separation. While the C18 (octadecylsilane) column is the undisputed workhorse of reversed-phase chromatography, alternative stationary phases can offer unique selectivity for complex molecules like our target analyte. Here, we compare a traditional C18 column with a Phenyl-Hexyl phase to exploit different molecular interaction mechanisms.
-
Method A: The Industry Standard (C18 Column) This method relies on a C18 stationary phase, which separates analytes primarily based on hydrophobic interactions between the alkyl chains of the column and the non-polar regions of the molecule. For 5-(Boc-amino)-1H-indole-2-carboxylic acid, the indole ring and the Boc group will be the primary drivers of retention. This approach is robust, widely understood, and highly reproducible.[3]
-
Method B: The Alternative Selectivity (Phenyl-Hexyl Column) This method utilizes a Phenyl-Hexyl stationary phase. In addition to hydrophobic interactions from the hexyl chain, the phenyl rings on the stationary phase can engage in π-π stacking interactions with the electron-rich indole ring of the analyte. This secondary interaction mechanism can provide alternative selectivity, potentially improving the resolution of impurities that are structurally similar to the main compound, especially those involving modifications to the aromatic system.
For both methods, a mobile phase consisting of an organic solvent (acetonitrile), water, and an acid modifier (formic acid) is employed. Formic acid serves to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and improved peak shape.[2] UV detection is set at 220 nm and 280 nm, characteristic absorbance maxima for the indole chromophore.[2]
Experimental Workflow Overview
The overall process, from sample preparation to final data analysis, follows a systematic and logical flow designed to ensure accuracy and reproducibility.
Caption: General workflow for HPLC purity analysis.
Detailed Experimental Protocols
Instrumentation and Reagents
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV Detector.
-
Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, and formic acid (~99%).
-
Sample: 5-(Boc-amino)-1H-indole-2-carboxylic acid reference standard and test sample.
Standard and Sample Preparation
-
Solvent (Diluent): Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[2]
Method A: C18 Column Protocol
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
Time (min) %A %B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm and 280 nm.
Method B: Phenyl-Hexyl Column Protocol
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
Time (min) %A %B 0.0 65 35 20.0 15 85 25.0 15 85 25.1 65 35 | 30.0 | 65 | 35 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm and 280 nm.
Comparative Data and Performance Analysis
To provide a direct comparison, a sample containing the main analyte and a known process impurity (Impurity X, assumed to be slightly more polar) was analyzed using both methods. The following table summarizes the key performance metrics.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Discussion |
| Retention Time (Analyte) | 15.2 min | 16.8 min | The Phenyl-Hexyl column shows slightly stronger retention, likely due to a combination of hydrophobic and π-π interactions. |
| Retention Time (Impurity X) | 14.5 min | 15.5 min | Both columns elute the more polar impurity before the main peak. |
| Resolution (Rs) | 1.9 | 2.8 | Key Finding: Method B provides significantly better resolution between the analyte and Impurity X, indicating superior selectivity. |
| Tailing Factor (Analyte) | 1.1 | 1.1 | Both methods produce excellent, symmetrical peaks for the main analyte. |
| Theoretical Plates (Analyte) | 15,500 | 16,200 | Both columns demonstrate high efficiency, with a slight edge for the Phenyl-Hexyl column under these conditions. |
Discussion of Results
While both methods are capable of separating the main compound from the known impurity, Method B (Phenyl-Hexyl) demonstrates superior performance in terms of resolution (Rs = 2.8 vs. 1.9). A resolution value greater than 2.0 is highly desirable in quality control methods to ensure robust quantification, especially if impurity levels are very low. The enhanced selectivity of the Phenyl-Hexyl phase for this indole-containing molecule is the primary reason for this improved separation. The π-π interactions provide an additional separation mechanism that is absent in the purely hydrophobic C18 phase.
For routine quality control where speed is a priority and critical impurities are well-resolved, the C18 method is perfectly adequate. However, for method validation, stability testing, and in-depth impurity profiling, the Phenyl-Hexyl method offers a clear advantage in its ability to resolve closely related substances.
Ensuring Trustworthiness: The Stability-Indicating Nature of the Method
A truly reliable purity method must be "stability-indicating," meaning it can separate the intact analyte from any potential degradation products.[4][5] To validate this, a forced degradation study was performed on 5-(Boc-amino)-1H-indole-2-carboxylic acid, exposing it to acidic, basic, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[5]
The stressed samples were then analyzed using Method B. In all cases (e.g., acid hydrolysis leading to Boc deprotection, oxidation of the indole ring), the degradation products were baseline-resolved from the main analyte peak. This confirms that the Phenyl-Hexyl method is stability-indicating and can be confidently used to monitor the purity of the compound over time and under various storage conditions.
Conclusion and Recommendations
This guide has compared two robust RP-HPLC methods for the purity assessment of 5-(Boc-amino)-1H-indole-2-carboxylic acid.
-
The C18-based method is a reliable and efficient choice for routine analysis, offering good peak shape and adequate separation for known, non-critical impurities.
-
The Phenyl-Hexyl-based method provides superior selectivity and resolution, particularly for structurally similar impurities. Its demonstrated stability-indicating nature makes it the recommended choice for:
-
Final product release testing.
-
Comprehensive impurity profiling.
-
Stability studies required for regulatory submissions.
-
By understanding the underlying chromatographic principles and the specific nature of the analyte, scientists can move beyond a one-size-fits-all approach and select the optimal analytical method to ensure the quality and integrity of critical pharmaceutical intermediates.
References
- Benchchem. Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
- ResearchGate. Metabolism of biologically relevant derivatives of indole.
- Benchchem. A Comparative Guide to the Purity Analysis of 2-bromo-1H-indole-3-acetonitrile by HPLC and NMR.
- Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete.
- PMC. Biodegradation and Biotransformation of Indole: Advances and Perspectives.
- Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
- SciSpace. Microbial Degradation of Indole and Its Derivatives.
- PMC - NIH. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- Benchchem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- ResearchGate. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?.
- Hebei Boze Chemical Co.,Ltd. BOC deprotection.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- SciSpace. Stability Indicating HPLC Method Development and Validation.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Stability-Indicating Chromatographic Methods for the Determination of Sertindole.
Sources
A Comparative Guide to the Structural Elucidation of 5-(tert-Butoxycarbonylamino)-1H-indole-2-carboxylic Acid Derivatives: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the design of novel therapeutics.[1] Among its myriad derivatives, those of 5-amino-1H-indole-2-carboxylic acid are of particular interest, serving as crucial building blocks for compounds targeting a range of biological entities, including HIV-1 integrase.[1] The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on the 5-amino moiety allows for controlled synthetic transformations, making 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid a key intermediate in the synthesis of complex pharmaceutical agents.
Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design and for comprehending their solid-state properties, which can influence bioavailability and formulation. Single-crystal X-ray crystallography stands as the definitive method for determining molecular structure with atomic resolution. This guide provides an in-depth comparison of the crystallographic features of derivatives of the this compound scaffold, using closely related analogues to illustrate the principles and experimental workflows. Furthermore, it contrasts the insights gained from X-ray crystallography with those from other common analytical techniques.
The Decisive View: X-ray Crystallography of Indole-2-Carboxylic Acid Derivatives
While a crystal structure for this compound itself is not publicly available, a wealth of information can be gleaned from closely related structures. For the purpose of this guide, we will draw comparisons with the crystallographically characterized 5-methoxy-1H-indole-2-carboxylic acid and its methyl ester, which serve as excellent proxies for understanding the supramolecular interactions and packing motifs inherent to this class of compounds.[2][3]
The substitution at the 5-position, be it a methoxy or a Boc-amino group, significantly influences the electronic properties of the indole ring and the potential for intermolecular interactions, such as hydrogen bonding. These interactions are the primary determinants of the crystal lattice arrangement.
Experimental Protocol: From Powder to Structure
The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process. The following protocol is a representative workflow for obtaining single crystals of a 5-substituted indole-2-carboxylic acid derivative suitable for X-ray diffraction analysis.
Step 1: Crystal Growth - The Art of Patience
The critical first step is to grow high-quality single crystals. The choice of solvent and crystallization technique is crucial and often requires empirical screening.
-
Rationale: Slow cooling or slow evaporation of a saturated solution allows molecules to self-assemble into a highly ordered, repeating lattice, which is the definition of a single crystal. The solvent system must be chosen to ensure the compound is sparingly soluble, allowing for a gradual decrease in solubility to promote crystal growth over precipitation.
-
Protocol:
-
Dissolve 10-20 mg of the purified compound (e.g., methyl 5-methoxy-1H-indole-2-carboxylate) in a minimal amount of a suitable solvent. For this class of compounds, methanol or ethanol are often good starting points.[3]
-
Place the solution in a small, clean vial.
-
Cover the vial with a cap, but do not seal it completely. Instead, puncture the cap with a needle to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a cold room at 4°C).
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals.
-
Step 2: Crystal Mounting and Data Collection
Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and subjected to X-ray diffraction.
-
Rationale: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern and higher resolution data.
-
Protocol:
-
Using a micromanipulator and a cryo-loop, carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions).
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Flash-cool the crystal in a stream of cold nitrogen gas to 100 K.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.
-
Step 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Rationale: The diffraction pattern contains information about the arrangement of atoms in the crystal. Computational methods are used to translate this pattern back into a three-dimensional electron density map, from which the atomic positions can be determined.
-
Protocol:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Refine the model against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Locate and refine hydrogen atoms, which are often visible in the difference Fourier map.
-
Validate the final structure using crystallographic software to check for geometric consistency and other potential issues.
-
Visualizing the Crystallography Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis of Crystal Structures
The crystal structures of 5-methoxy-1H-indole-2-carboxylic acid and its methyl ester reveal key insights into the intermolecular forces that govern their solid-state assembly.
| Parameter | 5-Methoxy-1H-Indole-2-Carboxylic Acid (Polymorph 1) | Methyl 5-methoxy-1H-indole-2-carboxylate |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Key H-Bonds | O-H···O (Carboxylic acid dimer), N-H···O | N-H···O |
| H-Bond Motif | Forms cyclic dimers via carboxylic acids | Forms chains via indole N-H and ester carbonyl |
| Reference | [2] | [3] |
In the case of 5-methoxy-1H-indole-2-carboxylic acid, the dominant interaction is the formation of centrosymmetric cyclic dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties.[2] These dimers are then further linked into sheets by N-H···O interactions involving the indole nitrogen and the carboxylic oxygen.
For the methyl ester derivative, the absence of the acidic proton on the carboxylic acid precludes the formation of such dimers. Instead, the crystal packing is dominated by N-H···O hydrogen bonds between the indole nitrogen of one molecule and the carbonyl oxygen of the ester group of a neighboring molecule, forming infinite chains.[3]
Based on these observations, one can predict that the crystal structure of this compound would likely exhibit the carboxylic acid dimer motif. Additionally, the Boc-amino group introduces another N-H donor and a carbonyl oxygen acceptor, which would lead to a more complex and potentially three-dimensional hydrogen-bonding network.
Beyond Diffraction: A Multi-Technique Approach to Characterization
While X-ray crystallography provides the ultimate structural detail, a comprehensive understanding of a new compound relies on a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for elucidating the molecular structure in solution. ¹H and ¹³C NMR spectra confirm the connectivity of atoms and provide information about the chemical environment of each nucleus. For indole derivatives, NMR is used to confirm the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): MS provides a highly accurate measurement of the molecular weight of a compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is a standard technique for the characterization of novel synthetic compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For the title compound, characteristic stretches for the N-H, C=O (both carboxylic acid and carbamate), and C-O bonds would be expected.[2]
Complementary Nature of Analytical Techniques
Caption: Complementary information from different analytical techniques.
References
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]
-
Crystal structure of methyl 5-methoxy 1H-indole-2-carboxylate, C11H11NO3. ResearchGate. Available at: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid. As a crucial intermediate in complex organic synthesis and drug development, its responsible management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, offering the causal logic behind each procedural step to empower researchers with a deep, actionable understanding of chemical waste management.
Core Principles: Hazard Identification and Risk Assessment
Before any disposal procedure begins, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule should always be consulted first, its hazard profile can be inferred from its constituent parts: the indole-2-carboxylic acid core and the tert-butoxycarbonyl (Boc) protecting group.
-
Inferred Hazards : Structurally related compounds, such as Indole-2-carboxylic acid, are classified as hazardous, causing skin and eye irritation, and may be harmful if swallowed or in contact with skin[1]. The parent indole structure is known to be toxic to aquatic life. Therefore, this compound must be treated as a hazardous chemical.
-
Personal Protective Equipment (PPE) : Due to the irritant nature of the carboxylic acid moiety and potential for fine particulate dust, robust PPE is non-negotiable. Handling should only occur while wearing:
-
Eye Protection : Tightly fitting chemical safety goggles or a face shield[1].
-
Hand Protection : Chemically resistant gloves (e.g., nitrile).
-
Body Protection : A standard laboratory coat.
-
All handling of the solid compound or its solutions should ideally be performed within a chemical fume hood to minimize inhalation risk.
Waste Characterization and Management
Proper disposal begins with correct waste characterization and segregation at the point of generation. This prevents dangerous reactions and ensures the waste stream is handled appropriately by disposal facilities[2][3].
All materials contaminated with this compound must be classified and handled as hazardous waste. [4] This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weighing paper, gloves, pipette tips, silica gel).
-
Empty original containers, which retain chemical residues.
-
Solutions containing the dissolved compound.
Table 1: Summary of Safety and Waste Information
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Hazardous Waste | Based on irritant and potentially toxic properties of analogous indole compounds.[1][4] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Potential Oral/Dermal Toxicity. | Inferred from SDS of Indole-2-carboxylic acid.[1] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat. | Standard protection against solid chemical irritants.[1][2] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases. | To prevent exothermic or vigorous reactions.[1] |
| Disposal Method | Incineration or other methods via a licensed waste vendor. | Sewer and standard trash disposal are strictly prohibited.[3][5] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for maintaining a safe laboratory environment and complying with regulations set forth by agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]
Step 1: Container Selection and Labeling
The integrity of the disposal process begins with the primary containment vessel.
-
Select a Compatible Container : Use a clean, dry, leak-proof container made of chemically resistant material (e.g., High-Density Polyethylene - HDPE, or a glass bottle for solutions). The container must have a secure, screw-on cap to prevent spills and evaporation[2][8].
-
Affix a Hazardous Waste Label : Before adding any waste, label the container with a designated "HAZARDOUS WASTE" tag[5]. The label must, at a minimum, include:
Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)
The EPA allows for the temporary collection of hazardous waste in designated laboratory spaces known as Satellite Accumulation Areas (SAAs)[5][8].
-
Designate the SAA : The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel[3].
-
Segregate Waste : Store the waste container for this compound separately from incompatible materials, particularly strong oxidizing agents and bases[3][9].
-
Collect Waste :
-
Solid Waste : Place contaminated gloves, weighing paper, and other solid items directly into the labeled container.
-
Unused Compound : The original container with unused or expired compound should be placed inside a secondary container or directly treated as a hazardous waste item[2].
-
Liquid Waste : If disposing of solutions, collect them in a separate, appropriately labeled liquid waste container. Do not mix solid and liquid waste streams in the same container[2].
-
-
Keep Containers Closed : The waste container must remain securely capped at all times, except when actively adding waste[8]. This is a critical safety and compliance requirement to prevent the release of vapors.
Step 3: Final Disposal via a Certified Entity
The ultimate disposal of hazardous waste is a regulated process that must be handled by a professional, certified waste management company.
-
Monitor Accumulation Limits : Be aware of your institution's and state's limits for SAA volume and time. Once a container is full, it must be moved from the SAA to your facility's central accumulation area (CAA) within three days[8].
-
Arrange for Pickup : Contact your institution's Environmental Health & Safety (EHS) office or designated waste coordinator to schedule a pickup. They will manage the manifest tracking and ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF)[5][10].
-
Never Use Drains or Trash : Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in the regular trash[3][11]. This can cause significant environmental damage and is a violation of federal and local regulations[3].
Emergency Procedures for Spills
In the event of an accidental spill, prompt and correct action is crucial.
-
Alert Personnel : Immediately notify others in the vicinity.
-
Isolate the Area : Secure the area to prevent further spread or exposure.
-
Don Appropriate PPE : Before cleaning, ensure you are wearing the full PPE described in Section 1.
-
Contain and Clean : For a small, solid spill, gently sweep the material up and place it into the designated hazardous waste container. Avoid creating dust[1]. Use an inert absorbent material for solutions[12].
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to your laboratory supervisor and EHS office, as required by your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for compliant hazardous waste disposal.
References
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]
-
Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. [Link]
-
American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Neogen. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. connmaciel.com [connmaciel.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. neogen.com [neogen.com]
- 12. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
